3,5-Dimethoxyphenol
Descripción
This compound has been reported in Streptomyces antioxidans and Taxus baccata with data available.
structure
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3,5-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDNFAMOIPNVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075426 | |
| Record name | Phenol, 3,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500-99-2 | |
| Record name | 3,5-Dimethoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phloroglucinol dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethoxyphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23UXW8136A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-Dimethoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethoxyphenol
CAS Number: 500-99-2
Synonyms: Phloroglucinol dimethyl ether, 1-Hydroxy-3,5-dimethoxybenzene
This technical guide provides a comprehensive overview of 3,5-Dimethoxyphenol, a versatile organic compound with significant applications in pharmaceutical research, organic synthesis, and as a biomarker. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analysis, and biological relevance.
Chemical and Physical Properties
This compound is a slightly pink to yellow crystalline powder or a pale yellow colored low melting solid.[1][2] It is characterized by the presence of a phenol group and two methoxy groups on the benzene ring.[3]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃ | [2][4] |
| Molecular Weight | 154.16 g/mol | [4] |
| Melting Point | 40-43 °C | [1][5] |
| Boiling Point | 172-175 °C at 17 mmHg | [1][2] |
| Solubility | Soluble in methanol, ethanol, benzene, chloroform, and slightly soluble in water. | [1][6] |
| Appearance | Slightly pink to yellow crystalline powder or pale yellow low melting solid. | [1][2] |
| Purity | Typically ≥98% | [2][4] |
Synthesis and Purification
A common method for the synthesis of this compound involves the selective demethylation of phloroglucinol trimethyl ether.
Experimental Protocol: Synthesis from Phloroglucinol Trimethyl Ether
This protocol is adapted from a procedure described for the preparation of this compound.[1]
Materials:
-
Phloroglucinol trimethyl ether
-
Ethanethiol
-
Sodium hydride (50% oil dispersion)
-
N,N-Dimethylformamide (DMF), dry
-
Hydrochloric acid (10%)
-
Ether
-
Sodium hydroxide solution (5%)
-
Anhydrous sodium sulphate
Procedure:
-
Under a nitrogen atmosphere, add ethanethiol (1.25 g, 1.5 ml, 0.02 mole) dissolved in dry N,N-dimethylformamide (20 ml) to a suspension of sodium hydride (1 g of 50% oil dispersion) in dry DMF (10 ml).
-
Add a solution of phloroglucinol trimethyl ether (1 g, 0.006 moles) in dry DMF (10 ml) to the mixture.
-
Reflux the reaction mixture for 3 hours.
-
After cooling, acidify the reaction mixture with 10% hydrochloric acid.
-
Extract the mixture with ether (3 x 50 ml).
-
Wash the combined ether extracts with water and then extract with a 5% sodium hydroxide solution.
-
Acidify the clear alkaline extract with hydrochloric acid.
-
Extract the resulting mixture with ether.
-
Wash the ether extract with water and dry over anhydrous sodium sulphate.
-
Evaporate the ether to yield this compound as an oil. The reported yield is approximately 98.1%.[1]
Purification
Purification of this compound can be achieved by distillation followed by sublimation in a vacuum.[7]
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a common method for the determination of this compound, particularly in biological samples where it serves as a marker for poisoning from Taxus baccata (yew).[6]
Experimental Protocol: GC-MS Analysis of this compound
The following is a representative workflow for the analysis of this compound in biological specimens.
Applications in Research and Development
This compound is a valuable building block in organic synthesis and has several applications in the pharmaceutical and chemical industries.
-
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]
-
Pharmaceutical Development: The compound is a precursor in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[2]
-
Biomarker: this compound is a recognized marker for poisoning from Taxus baccata (yew).[1][6]
-
Tyrosinase Inhibition: Phenolic compounds with a 3,5-dihydroxy or dimethoxy substitution pattern have shown potent tyrosinase-inhibiting activity, making them of interest for the treatment of hyperpigmentation.
Biological Activity: Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin. The inhibition of this enzyme is a major strategy for the development of skin-lightening agents. While this compound itself is a subject of ongoing research, related compounds with dihydroxy substitutions at the 3 and 5 positions have demonstrated significant tyrosinase inhibitory effects. The proposed mechanism often involves the chelation of copper ions within the active site of the enzyme.
The following diagram illustrates a simplified model of competitive inhibition of tyrosinase by a phenolic inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preliminary gas chromatography with mass spectrometry determination of this compound in biological specimens as evidence of taxus poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 500-99-2 [chemicalbook.com]
Unveiling 3,5-Dimethoxyphenol: A Technical Guide to Its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxyphenol, also known as phloroglucinol dimethyl ether or taxicatigenin, is a methoxyphenol that has garnered significant interest in various scientific fields.[1] Its presence as a natural product in a diverse range of organisms, from plants and fungi to its role as a biomarker in human metabolism, underscores its biological importance. Furthermore, its utility as a versatile precursor in the synthesis of pharmaceuticals, agrochemicals, and cosmetics highlights its industrial relevance.[2][3] This technical guide provides an in-depth exploration of the natural occurrence and sources of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its biosynthetic pathway.
Natural Occurrence of this compound
This compound is found across different biological kingdoms, indicating a widespread, albeit often in trace amounts, distribution.
In Plants
The most well-documented natural source of this compound is the yew tree (Taxus baccata). It is considered a key marker for ingestion of yew leaves, which are known to be toxic.[1][4][5][6] The compound is an aglycone of the cyanogenic glycoside taxicatine.[1]
Beyond its role in toxicology, this compound has been detected in a variety of edible plants, suggesting its role as a constituent of the human diet. These include:
-
Fruits: Half-highbush blueberry (Vaccinium spp.)[1]
-
Nuts: Chestnut (Castanea spp.)[1]
-
Herbs and Spices: Pot marjoram (Origanum onites), chervil (Anthriscus cerefolium), and cumin (Cuminum cyminum).[1][7]
-
Other Vegetables: Common salsify (Tragopogon porrifolius) and white lupine (Lupinus albus).[7]
Methoxyphenols, in general, are components of lignin, a complex polymer that provides structural support to plant tissues. High concentrations of related methoxyphenols are found in the resins, bark, and wood of pine, spruce, and willow.[8]
In Fungi
Certain fungi are capable of metabolizing and transforming phenolic compounds, leading to the formation of this compound. The fungus Trametes versicolor has been shown to transform sinapic acid, a structurally related compound.[9] Additionally, Streptomyces antioxidans has been reported to contain this compound.[10] Other fungal species, such as Gaeumannomyces graminis, Phanerochaete chrysosporium, and various Pleurotus species, are known to degrade and biotransform related methoxyphenols.[8]
In Humans and Animals
This compound is detected in human urine and is considered a potential biomarker for the consumption of foods in which it is naturally present.[1][7] It is also a known metabolite in humans following the ingestion of Taxus baccata leaves.[4][8]
Quantitative Data on this compound Occurrence
The concentration of this compound can vary significantly depending on the source and the methods of extraction and analysis. The most comprehensive quantitative data currently available comes from toxicological studies of yew poisoning.
| Source Matrix (Human) | Concentration Range | Analytical Method | Reference |
| Blood | 82 - 417 ng/mL | GC-MS | [4][7] |
| Blood | 146 ng/mL | GC-MS | [1] |
| Urine | 56 ng/mL | GC-MS | [1] |
| Urine (after enzymatic hydrolysis) | 23,000 µg/L | LC-MS/MS | [10] |
| Bile | 50 ng/mL | GC-MS | [1] |
| Gastric Contents | 360 ng/g | GC-MS | [1] |
Note: Quantitative data for this compound in most plant, fungal, and food sources is not widely available in the reviewed literature.
Biosynthesis of this compound
The biosynthesis of this compound originates from the polyketide pathway, with phloroglucinol as the central precursor. The pathway involves the following key steps:
-
Phloroglucinol Synthesis: The biosynthesis is initiated by the condensation of three molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase, to form phloroglucinol.
-
Stepwise Methylation: Phloroglucinol then undergoes a series of methylation reactions, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). In the biosynthesis of the related compound 1,3,5-trimethoxybenzene in Rosa chinensis, a specific phloroglucinol O-methyltransferase (POMT) catalyzes the first methylation of phloroglucinol to produce 3,5-dihydroxyanisole.[2] Subsequent methylation steps, including the formation of this compound, are catalyzed by other OMTs, such as orcinol O-methyltransferases (OOMTs).[2]
References
- 1. Green Extraction Methods for Extraction of Polyphenolic Compounds from Blueberry Pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Research Progress of Extraction, Purification and Analysis Methods of Phenolic Compounds from Blueberry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4296260A - Process for the preparation of phloroglucinol - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Preliminary gas chromatography with mass spectrometry determination of this compound in biological specimens as evidence of taxus poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
- 8. CN102452902A - Preparation method of phloroglucinol - Google Patents [patents.google.com]
- 9. Transformation of 3,5-dimethoxy,4-hydroxy cinnamic acid by polyphenol oxidase from the fungus Trametes versicolor: product elucidation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 3,5-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxyphenol, also known as phloroglucinol dimethyl ether, is a versatile aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique electronic and steric properties, governed by the interplay between the hydroxyl group and the two meta-positioned methoxy groups, dictate its reactivity and make it a valuable precursor for a wide range of molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in this compound, focusing on its acidity, nucleophilicity, and participation in key chemical transformations. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its application in research and development.
Physicochemical Properties
The reactivity of the hydroxyl group is fundamentally influenced by its acidity, which is quantified by its pKa value.
| Property | Value | Reference |
| pKa | 9.345 (at 25 °C) | [1] |
The pKa of 9.345 indicates that this compound is a weak acid, comparable to other phenols. The electron-donating methoxy groups at the meta positions slightly increase the electron density on the aromatic ring, which in turn slightly destabilizes the corresponding phenoxide ion, making it a slightly weaker acid than phenol (pKa ≈ 10). However, this acidity is sufficient for deprotonation with common bases, enabling its participation in a variety of nucleophilic reactions.
Reactivity of the Hydroxyl Group
The hydroxyl group of this compound can act as a nucleophile in its protonated form or, more potently, as a phenoxide anion after deprotonation. This dual reactivity allows for a range of transformations, primarily etherification and esterification reactions.
Etherification Reactions
The conversion of the phenolic hydroxyl group to an ether is a common and synthetically valuable transformation. Several methods can be employed, with varying conditions and yields.
This classic method involves the reaction of the corresponding phenoxide with an alkyl halide. While specific examples with this compound are not extensively detailed in the literature, the general principles apply. The reaction proceeds via an SN2 mechanism and is most effective with primary alkyl halides.
General Experimental Workflow for Williamson Ether Synthesis:
Caption: General workflow for the Williamson ether synthesis of 3,5-dimethoxyphenyl ethers.
Detailed Experimental Protocol (Synthesis of 1,3,5-Trimethoxybenzene):
A common application of etherification is the synthesis of 1,3,5-trimethoxybenzene.
-
Reactants: Anhydrous phloroglucinol (or this compound), dimethyl sulphate, ignited potassium carbonate, dry acetone.
-
Procedure: A solution of anhydrous phloroglucinol (6.3 g, 0.05 mole) in dry acetone (100 ml) is refluxed for 6 hours with dimethyl sulphate (15.6 ml, 0.165 mole) in the presence of ignited potassium carbonate (40 g). The mixture is then filtered, and the inorganic salts are washed with hot acetone. The combined acetone solution is distilled, and the residue is treated with crushed ice. The product is extracted with ether, washed with 5% sodium hydroxide solution and water, dried over sodium sulphate, and distilled.[1]
-
Yield: 71.4%[1]
A modern and efficient method for the formation of an allyl ether involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a promoter.
Experimental Protocol (Synthesis of (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol):
This reaction results in C-alkylation, showcasing the reactivity of the aromatic ring, but O-alkylation is a competing pathway.
-
Reactants: (E)-1,3-diphenylprop-2-en-1-ol, this compound, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Procedure: In a capped tube, a mixture of (E)-1,3-diphenylprop-2-en-1-ol (0.25 mmol) and this compound (0.5 mmol, 2 equivalents) is treated with HFIP (250 μL). The reaction is stirred at 50 °C for 15 hours. After cooling, the solvent is evaporated, and the crude product is purified by flash chromatography.[2]
-
Yield: 81% (of the C-allylated product).[2]
Esterification Reactions
The hydroxyl group of this compound can be readily acylated to form esters, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
The reaction of this compound with acyl chlorides in the presence of a Lewis acid can lead to either O-acylation (ester formation) or C-acylation (Friedel-Crafts acylation), depending on the reaction temperature.
Experimental Protocol:
-
Reactants: this compound, propanoyl chloride or butanoyl chloride, aluminum chloride (AlCl3), carbon disulfide (CS2).
-
Procedure for O-acylation (Ester formation): The reaction is carried out at 0°C or room temperature.
-
Procedure for C-acylation: The reaction is performed at elevated temperatures.
Quantitative Data for Acylation of this compound:
| Acyl Chloride | Temperature (°C) | Product | Yield (%) |
| Propanoyl chloride | 0 | 3,5-dimethoxyphenyl propanoate | 85 |
| Butanoyl chloride | 0 | 3,5-dimethoxyphenyl butanoate | 82 |
| Propanoyl chloride | Room Temp. | 3,5-dimethoxyphenyl propanoate | 75 |
| Butanoyl chloride | Room Temp. | 3,5-dimethoxyphenyl butanoate | 70 |
| Propanoyl chloride | > Room Temp. | 1-(4-hydroxy-2,6-dimethoxyphenyl)propan-1-one | Major product |
| Butanoyl chloride | > Room Temp. | 1-(4-hydroxy-2,6-dimethoxyphenyl)butan-1-one | Major product |
Logical Diagram of Temperature-Dependent Acylation:
Caption: Temperature-dependent pathways in the acylation of this compound.
This method utilizes a carbodiimide coupling agent (e.g., DCC or EDC) and a nucleophilic catalyst (e.g., DMAP) to facilitate ester formation under mild conditions. It is particularly useful for sensitive substrates.
General Experimental Workflow for Steglich Esterification:
Caption: General workflow for the Steglich esterification of this compound.
Reactivity of the Aromatic Ring
The two methoxy groups are strong activating groups and direct electrophilic substitution to the ortho and para positions. In this compound, the positions ortho to the hydroxyl group (C2 and C6) and the position para to the hydroxyl group (C4) are activated. Due to steric hindrance from the hydroxyl group, electrophilic attack is most favored at the C4 position.
Biological Significance and Potential Signaling Pathways
While this compound is a known metabolite of taxine alkaloids from the yew tree (Taxus baccata), its direct and specific roles in biological signaling pathways are not yet well-elucidated. However, as a phenolic compound, it is plausible that it may exhibit antioxidant and anti-inflammatory properties, similar to other polyphenols. Many polyphenols are known to modulate key signaling pathways involved in cellular stress and inflammation, such as the NF-κB and MAPK pathways.
Hypothetical Antioxidant and Anti-inflammatory Signaling Modulation by this compound:
Caption: Hypothetical modulation of cellular signaling pathways by this compound.
Further research is required to definitively establish the specific molecular targets and signaling cascades modulated by this compound. Its structural similarity to other bioactive polyphenols suggests that it is a promising candidate for investigation in the context of diseases associated with oxidative stress and inflammation.
Conclusion
This compound is a valuable building block in organic synthesis, with the reactivity of its hydroxyl group being central to its utility. The acidity of the phenol allows for its conversion to a potent nucleophile for ether synthesis, while the hydroxyl group itself can participate in various esterification reactions. The electron-rich aromatic ring is susceptible to electrophilic substitution, primarily at the C4 position. The presented experimental protocols and quantitative data provide a practical foundation for the utilization of this compound in the development of novel molecules for pharmaceutical and other applications. Future exploration of its biological activities and the elucidation of its interactions with specific signaling pathways will further enhance its importance in the field of drug discovery.
References
An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxyphenol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of various derivatives and analogs of 3,5-dimethoxyphenol, a versatile scaffold in medicinal chemistry. This document details experimental protocols for the synthesis of key compound classes, summarizes their biological activities with quantitative data, and illustrates the underlying signaling pathways they modulate.
Core Synthetic Strategies
The synthesis of this compound derivatives primarily involves the modification of its hydroxyl group to form ethers and esters, or the functionalization of the aromatic ring to introduce new substituents or construct heterocyclic systems.
Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alcohol and an alkyl halide. In the context of this compound, the phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide.
Experimental Protocol: General Procedure for Williamson Ether Synthesis [1][2]
-
Deprotonation: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents), and stir the mixture at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for a predetermined time to ensure complete formation of the phenoxide.
-
Alkylation: To the resulting phenoxide solution, add the desired alkyl halide (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Ester Derivatives via Steglich Esterification
Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4][5][6][7]
Experimental Protocol: General Procedure for Steglich Esterification [3][4][5][6][7]
-
Reaction Setup: In a round-bottom flask, combine the carboxylic acid (1.2 equivalents), 4-dimethylaminopyridine (DMAP, 3 equivalents), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents).[4]
-
Solvent and Reactant Addition: Add acetonitrile and this compound (1 equivalent) to the mixture along with a stir bar.[4]
-
Reaction: Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40 °C) for a specified time (typically 1-24 hours), monitoring the progress by TLC.[4]
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.[4]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography if necessary.
C-Allylation of this compound
Direct functionalization of the aromatic ring can be achieved through reactions like Friedel-Crafts alkylation. An example is the synthesis of (E)-2-(1,3-diphenylallyl)-3,5-dimethoxyphenol.
Experimental Protocol: Synthesis of (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol [8]
-
Reaction Setup: In a capped tube, combine (E)-1,3-diphenylprop-2-en-1-ol (0.25 mmol) and this compound (0.5 mmol, 2 equivalents).[8]
-
Solvent Addition: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (250 μL) in one portion.[8]
-
Reaction: Stir the reaction mixture at 50 °C for 15 hours.[8]
-
Purification: After cooling, evaporate the solvent and purify the crude material directly by flash chromatography.[8]
Biological Activities of this compound Derivatives
Derivatives of this compound have shown promising biological activities, particularly in the areas of cancer and inflammation. The following tables summarize the quantitative data for selected analogs.
Table 1: Anticancer Activity of Methoxyphenyl and Trimethoxyphenyl Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidinone | N-(3-methoxyphenyl) derivative | Renal (RXF393) | 17.88 ± 1.32 | [8] |
| Lung (HOP-92) | 29.37 ± 1.87 | [8] | ||
| 1,2,4-Triazole-3-carboxanilides | Anilide of m-anisidine | Breast (MCF-7) | 7.79 | [9] |
| Anilide of o-anisidine | Breast (MCF-7) | 10.79 | [9] | |
| Anilide of 3,5-difluoroaniline | Breast (MCF-7) | 13.20 | [9] | |
| 1,3,4-Thiadiazoles | 3-Methoxyphenyl derivative (SCT-1) | Breast (MCF-7) | >100 | [10] |
| 3-Methoxyphenyl derivative (SCT-2) | Breast (MDA-MB-231) | 65.2 ± 3.1 | [10] | |
| Pyrrolidone Derivatives | 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Lung (A549) | 1.89 - 4.65 | [11] |
Table 2: Anti-inflammatory Activity of Methoxyphenyl and Dihydroxycinnamic Acid Derivatives
| Compound Class | Derivative | Assay | IC₅₀ (µM) | Reference |
| Thiazoline-2-thione | 3c | BSA Denaturation | 31.7 | [12] |
| 4d | BSA Denaturation | 21.9 | [12] | |
| 3-Arylphthalides | 3-(2,4-dihydroxyphenyl)phthalide (5a) | NO Production (Bv.2 cells) | < 50 | [13] |
| 3-(2,4-dihydroxyphenyl)phthalide (5a) | NO Production (RAW 264.7 cells) | < 50 | [13] | |
| 3,5-dihydroxycinnamic acid | Compound 7 | TPA-induced mouse ear edema | - | [14] |
| Compound 10d | TNF-α inhibition | 8.5 | [14] | |
| Compound 11e | IL-6 inhibition | 13.29 | [14] | |
| Compound 11e | IL-1β inhibition | 17.94 | [14] |
Signaling Pathways Modulated by this compound Analogs
The anticancer and anti-inflammatory effects of methoxylated phenolic compounds are often attributed to their ability to modulate key cellular signaling pathways. The NF-κB and MAPK pathways are prominent targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation.[15][16][17][18] Its constitutive activation is a hallmark of many cancers. Phytochemicals, including methoxylated phenols, can inhibit this pathway by preventing the degradation of the IκB inhibitor, thereby blocking the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and pro-survival genes.[15]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and apoptosis.[19][20][21][22][23][24] It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK. Aberrant activation of this pathway is common in cancer. Some resveratrol analogs, which share structural similarities with this compound derivatives, have been shown to inhibit the MAPK pathway, leading to decreased cancer cell invasion and proliferation.[20]
Caption: Inhibition of the MAPK signaling pathway by this compound analogs.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for synthesis and evaluation of this compound derivatives.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting NF-κB signaling pathway in cancer by dietary polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Resveratrol analog-3,5,4'-trimethoxy-trans-stilbene inhibits invasion of human lung adenocarcinoma cells by suppressing the MAPK pathway and decreasing matrix metalloproteinase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 22. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novobiocin Analogues That Inhibit the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Novel Mitochondrial Inhibitor Blocks MAPK Pathway and Overcomes MAPK Inhibitor Resistance in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of 3,5-Dimethoxyphenol in the Synthesis of Natural Products: An In-depth Technical Guide
Introduction: 3,5-Dimethoxyphenol, a derivative of phloroglucinol, is a highly versatile and strategically important building block in the synthesis of a diverse array of natural products. Its symmetrically substituted aromatic ring, featuring nucleophilic character and amenable to various chemical transformations, makes it a valuable precursor for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the role of this compound in natural product synthesis, detailing its application in the preparation of stilbenoids, cannabinoids, and flavonoids. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways.
Core Applications in Natural Product Synthesis
This compound serves as a key starting material or intermediate in the synthesis of several classes of bioactive natural products. Its utility stems from the ability to functionalize its aromatic ring and manipulate its methoxy and hydroxyl groups to construct the core scaffolds of these molecules.
Stilbenoid Synthesis
The most prominent application of this compound is in the synthesis of stilbenoids, a class of polyphenolic compounds with a wide range of biological activities, including antioxidant and anti-inflammatory properties.[1] Resveratrol, a well-studied stilbenoid found in grapes and other fruits, is a prime example.
A common strategy for resveratrol synthesis involves the Wittig reaction, where 3,5-dimethoxybenzaldehyde, derived from this compound, is reacted with a suitable phosphonium ylide. The resulting dimethoxylated stilbene is then demethylated to yield resveratrol.
Experimental Protocols: Synthesis of Resveratrol via Wittig Reaction
Step 1: Oxidation of this compound to 3,5-Dimethoxybenzaldehyde
-
Reagents: this compound, pyridinium chlorochromate (PCC), dichloromethane (DCM).
-
Procedure: To a stirred solution of this compound in anhydrous DCM, add PCC in one portion. Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of silica gel, and wash the pad with DCM. The filtrate is concentrated under reduced pressure to yield 3,5-dimethoxybenzaldehyde.
Step 2: Wittig Reaction
-
Reagents: 3,5-Dimethoxybenzaldehyde, 4-methoxybenzyltriphenylphosphonium chloride, strong base (e.g., sodium hydride or potassium tert-butoxide), anhydrous tetrahydrofuran (THF).
-
Procedure: To a suspension of 4-methoxybenzyltriphenylphosphonium chloride in anhydrous THF, add the strong base at 0 °C. Stir the resulting ylide solution for 30 minutes. Add a solution of 3,5-dimethoxybenzaldehyde in anhydrous THF dropwise to the ylide solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.[2] Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 3,5,4'-trimethoxystilbene.
Step 3: Demethylation to Resveratrol
-
Reagents: 3,5,4'-Trimethoxystilbene, boron tribromide (BBr₃), anhydrous dichloromethane (DCM).
-
Procedure: Dissolve 3,5,4'-trimethoxystilbene in anhydrous DCM and cool the solution to -78 °C. Add a solution of BBr₃ in DCM dropwise. Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours. Cool the reaction to 0 °C and quench by the slow addition of water. Extract the mixture with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude resveratrol is purified by column chromatography or recrystallization.[3]
Quantitative Data for Stilbenoid Synthesis
| Reaction Step | Starting Material | Product | Reagents | Conditions | Yield (%) | Reference |
| Wittig Reaction | 3,5-Dimethoxybenzaldehyde | 3,5,4'-Trimethoxystilbene | 4-Methoxybenzyltriphenylphosphonium chloride, NaH, THF | Room temperature, 24 h | 70-85% | [2] |
| Demethylation | 3,5,4'-Trimethoxystilbene | Resveratrol | BBr₃, DCM | -78 °C to room temperature, 4-5 h | 80-90% | [3] |
Diagram: Wittig Reaction Workflow for Resveratrol Synthesis
Caption: Synthetic pathway to Resveratrol from this compound.
Cannabinoid Synthesis
This compound, as a surrogate for olivetol (5-pentylresorcinol), plays a crucial role in the synthesis of various cannabinoids. The dimethyl ether of olivetol is often used to control the reactivity of the resorcinol core during the initial condensation steps.
A key transformation is the condensation of the lithium salt of olivetol dimethyl ether with a monoterpene derivative, such as citral, to form the basic cannabinoid skeleton. Subsequent demethylation and cyclization steps lead to the desired cannabinoid, such as cannabidiol (CBD) or tetrahydrocannabinol (THC).[4]
Experimental Protocols: Synthesis of Cannabidiol (CBD) Analogues
Step 1: Preparation of the Lithium Salt of Olivetol Dimethyl Ether
-
Reagents: Olivetol dimethyl ether (3,5-dimethoxypentylbenzene), n-butyllithium (n-BuLi), anhydrous tetrahydrofuran (THF).
-
Procedure: To a solution of olivetol dimethyl ether in anhydrous THF at 0 °C, add a solution of n-BuLi dropwise. Stir the resulting solution at 0 °C for 1 hour to ensure complete formation of the lithium salt.
Step 2: Condensation with a Monoterpene
-
Reagents: Lithium salt of olivetol dimethyl ether, (+)-p-mentha-2,8-dien-1-ol, boron trifluoride etherate (BF₃·OEt₂), anhydrous dichloromethane (DCM).
-
Procedure: To a solution of (+)-p-mentha-2,8-dien-1-ol in anhydrous DCM at -10 °C, add BF₃·OEt₂. Then, add the pre-formed solution of the lithium salt of olivetol dimethyl ether dropwise. Stir the reaction mixture at low temperature for several hours. Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM. The organic layer is washed with water and brine, dried, and concentrated.
Step 3: Demethylation to CBD
-
Reagents: The crude condensation product, a demethylating agent (e.g., boron tribromide or trimethylsilyl iodide), anhydrous solvent.
-
Procedure: Dissolve the crude product in a suitable anhydrous solvent and treat with the demethylating agent under controlled temperature conditions. After the reaction is complete, quench the reaction and perform an aqueous workup followed by extraction and purification to yield CBD.[4]
Diagram: General Synthetic Pathway to Cannabinoids
Caption: A generalized route to cannabinoids using a this compound derivative.
Flavonoid Synthesis
This compound can also be utilized as a precursor for the A-ring of flavonoids. The synthesis typically begins with the acylation of this compound to produce a 2'-hydroxyacetophenone derivative. This intermediate then undergoes a Claisen-Schmidt condensation with an aromatic aldehyde (for the B-ring) to form a chalcone. Subsequent cyclization of the chalcone yields the flavanone core, which can be further modified to produce other flavonoid subclasses.[1][4]
Experimental Protocols: Synthesis of Flavanones
Step 1: Acylation of this compound
-
Reagents: this compound, acetyl chloride or acetic anhydride, Lewis acid catalyst (e.g., AlCl₃), solvent (e.g., nitrobenzene or CS₂).
-
Procedure (Friedel-Crafts Acylation): To a cooled solution of this compound and the Lewis acid in the solvent, add the acylating agent dropwise. Stir the mixture at low temperature and then allow it to warm to room temperature. After completion, pour the reaction mixture onto ice and acidify. Extract the product with a suitable organic solvent, wash, dry, and concentrate to obtain the 2'-hydroxy-3',5'-dimethoxyacetophenone.
Step 2: Claisen-Schmidt Condensation to form a Chalcone
-
Reagents: 2'-Hydroxy-3',5'-dimethoxyacetophenone, aromatic aldehyde, base (e.g., NaOH or KOH), ethanol.
-
Procedure: Dissolve the acetophenone derivative and the aromatic aldehyde in ethanol. Add a concentrated aqueous solution of the base and stir the mixture at room temperature for several hours until a precipitate forms.[5] Filter the solid chalcone, wash with cold ethanol and water, and dry.
Step 3: Cyclization to a Flavanone
-
Reagents: The synthesized chalcone, acid (e.g., H₂SO₄ or HCl) or base (e.g., sodium acetate), ethanol.
-
Procedure: Dissolve the chalcone in ethanol and add the acid or base. Reflux the mixture for several hours.[1][3] After cooling, the flavanone may precipitate or can be obtained by adding water and extracting with an organic solvent. Purify the product by recrystallization or column chromatography.
Quantitative Data for Flavonoid Synthesis
| Reaction Step | Starting Material | Product | Reagents | Conditions | Yield (%) | Reference |
| Claisen-Schmidt | 2-Methoxyacetophenone, 3,5-Dimethoxybenzaldehyde | (E)-3-(3',5'-dimethoxyphenyl)-1-(2'-methoxyphenyl)prop-2-en-1-one | NaOH, Ethanol | Room temperature | ~90% | [5] |
| Cyclization | 2'-Hydroxychalcone | Flavanone | NaOAc, EtOH-H₂O | Reflux | 70-85% | [3] |
Diagram: Flavonoid Synthesis Workflow
Caption: Synthetic route to flavanones starting from this compound.
Other Important Reactions
Besides the major synthetic routes detailed above, this compound and its derivatives are amenable to other important transformations in organic synthesis.
-
Heck Coupling: Derivatives of this compound, such as the corresponding aryl halides or triflates, can participate in palladium-catalyzed Heck reactions with alkenes to form stilbenoid and other vinyl-aromatic structures.[6]
-
Grignard Reactions: 3,5-Dimethoxybenzyl halides can be converted into Grignard reagents, which are powerful nucleophiles for the formation of new carbon-carbon bonds through reactions with electrophiles like aldehydes, ketones, and epoxides.[7]
-
Allylation: this compound can undergo Friedel-Crafts type allylation reactions, for instance with allylic alcohols in the presence of a promoter like hexafluoroisopropanol (HFIP), to introduce allyl groups onto the aromatic ring.[8]
Diagram: Versatility of this compound Derivatives
Caption: Key reactions of this compound and its derivatives.
Conclusion
This compound is a cornerstone molecule in the synthetic chemist's toolkit for the construction of a variety of important natural products. Its symmetrical structure and the reactivity of its functional groups allow for its strategic incorporation into complex molecules like stilbenoids, cannabinoids, and flavonoids. The methodologies outlined in this guide, including the Wittig reaction, Claisen-Schmidt condensation, and Grignard reactions, highlight the versatility of this precursor. As the demand for novel bioactive compounds for drug discovery and other applications continues to grow, the importance of this compound as a fundamental building block in natural product synthesis is set to endure. Further exploration of its utility in other classes of natural products, such as polyketides, may open new avenues for synthetic innovation.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
The Versatile Precursor: A Technical Guide to 3,5-Dimethoxyphenol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethoxyphenol, a readily available and versatile chemical intermediate, has emerged as a crucial building block in the synthesis of a diverse array of pharmaceutical compounds. Its unique electronic and structural properties make it an ideal starting material for the development of novel therapeutics, particularly in the realms of analgesics and anti-inflammatory agents. This technical guide provides an in-depth exploration of the synthetic routes employing this compound as a precursor for various pharmaceuticals. It includes detailed experimental protocols for key reactions, a comprehensive summary of quantitative data, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application in drug discovery and development.
Introduction
This compound, also known as phloroglucinol dimethyl ether, is a valuable scaffold in organic synthesis due to its activated aromatic ring and the presence of a nucleophilic hydroxyl group.[1] These features allow for a variety of chemical transformations, making it a key intermediate in the production of complex molecules with significant therapeutic potential.[1] This guide will delve into specific examples of pharmaceuticals derived from this precursor, focusing on the synthesis of 3,5-disubstituted paracetamol analogues and diaryl ether derivatives, which have shown promise as analgesic, anti-inflammatory, and antiviral agents.
Synthetic Applications in Pharmaceutical Development
Synthesis of 3,5-Disubstituted Paracetamol Analogues as Potent Analgesics
Paracetamol (acetaminophen) is a widely used analgesic and antipyretic drug. However, research into its analogues aims to enhance its therapeutic properties and reduce potential side effects. The introduction of substituents at the 3 and 5 positions of the phenolic ring can significantly modulate the compound's activity. This compound serves as a key starting material for the synthesis of 3,5-dimethoxyparacetamol, an analogue with potentially altered pharmacological properties.
This protocol outlines a general procedure for the synthesis of 3,5-dimethoxyparacetamol, adapted from established methods for the acylation of substituted phenols.
Step 1: Nitration of this compound
-
To a solution of this compound (1 eq.) in a suitable solvent such as acetic acid, slowly add nitric acid (1 eq.) at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture for a designated time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the nitrated intermediate.
Step 2: Reduction of the Nitro Group
-
Dissolve the nitrated intermediate in a suitable solvent (e.g., ethanol or methanol).
-
Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator.
-
After the reaction is complete (monitored by TLC), filter the catalyst and concentrate the filtrate to yield the aminophenol derivative.
Step 3: Acetylation of the Amino Group
-
Dissolve the aminophenol derivative in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Add acetic anhydride (1.1 eq.) and a catalytic amount of a base (e.g., pyridine) if necessary.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain 3,5-dimethoxy-4-hydroxyacetanilide.
Quantitative Data for Paracetamol Analogue Synthesis
| Compound | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| 3,5-Dimethylparacetamol | 3,5-Dimethyl-4-nitrophenol | Acetic anhydride, Pd/C | 85 | >98 | [2] |
| 3,5-Dimethoxyparacetamol | 3,5-Dimethoxy-4-nitrophenol | Acetic anhydride, Pd/C | (Not Reported) | (Not Reported) | [2] |
Synthesis of Diaryl Ether Derivatives as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Diaryl ethers are a class of compounds that have shown significant activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial components of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. The Ullmann condensation is a key reaction for the formation of the diaryl ether linkage, and this compound can be utilized as one of the key building blocks.
This protocol provides a general methodology for the copper-catalyzed Ullmann condensation between an aryl halide and this compound.
-
To a reaction vessel, add this compound (1.2 eq.), the aryl halide (1 eq.), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., N,N-dimethylglycine, 20 mol%), and a base (e.g., Cs2CO3, 2 eq.).
-
Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired diaryl ether.
Quantitative Data for Diaryl Ether Synthesis
| Aryl Halide | Phenol | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-3,5-dimethoxybenzene | Resorcinol | CuI / N,N-dimethylglycine HCl | Cs2CO3 | DMF | (Not Reported) | (Not Reported) | [3] |
| Iodobenzene | 3,5-Dimethylphenol | Nano-CuO | KOH | DMSO | ~100 | 51 (2nd run), 18 (3rd run) | [4] |
Signaling Pathways and Mechanism of Action
Cyclooxygenase (COX) Inhibition by Paracetamol Analogues
The analgesic and antipyretic effects of paracetamol and its analogues are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5][6] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX, these compounds reduce the production of prostaglandins, thereby alleviating pain and fever. The substitution pattern on the phenolic ring can influence the potency and selectivity of COX inhibition.[2]
Caption: Inhibition of the Cyclooxygenase (COX) pathway by paracetamol analogues.
Inhibition of HIV-1 Reverse Transcriptase by NNRTIs
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[7][8] They bind to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that inhibits its function.[7][8] This prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV replication cycle.
Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by NNRTIs.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and evaluation of pharmaceutical candidates derived from this compound.
Caption: General workflow for synthesis and evaluation of this compound derivatives.
Conclusion
This compound has proven to be a highly valuable and versatile precursor in the synthesis of a range of pharmaceutical compounds. Its application in the development of novel analgesics, anti-inflammatory agents, and NNRTIs highlights its significance in modern drug discovery. The synthetic routes and experimental protocols detailed in this guide, along with the elucidation of the underlying signaling pathways, provide a solid foundation for researchers and scientists to further explore the potential of this compound in creating the next generation of therapeutic agents. The continued investigation into derivatives of this compound holds great promise for addressing unmet medical needs.
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Properties of 3,5-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethoxyphenol is a phenolic compound with a chemical structure suggesting potential antioxidant properties. As a derivative of phloroglucinol, its antioxidant capacity is attributed to the hydrogen-donating ability of its phenolic hydroxyl group, which is influenced by the presence of two electron-donating methoxy groups at the meta positions. This technical guide provides a comprehensive overview of the theoretical antioxidant mechanisms of this compound, detailed experimental protocols for evaluating its antioxidant activity, and a discussion of its potential role in modulating cellular signaling pathways related to oxidative stress. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages structure-activity relationship studies of related phenolic compounds to infer its potential efficacy.
Introduction
Phenolic compounds are a broad class of secondary metabolites in plants that are of significant interest due to their antioxidant properties. These properties arise from their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. This compound, also known as Phloroglucinol dimethyl ether, is a methoxyphenol that has been identified in various natural sources. Its chemical structure, featuring a phenolic hydroxyl group and two methoxy groups on the aromatic ring, suggests it may act as a potent antioxidant. Understanding the antioxidant potential of this compound is crucial for its potential application in pharmaceuticals, nutraceuticals, and cosmetic industries.
Chemical Structure and Antioxidant Mechanisms
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The presence of electron-donating substituents, such as methoxy groups (-OCH3), on the aromatic ring can enhance this activity by increasing the electron density on the ring and stabilizing the resulting phenoxyl radical.
In the case of this compound, the two methoxy groups at positions 3 and 5 are expected to increase the electron-donating capacity of the phenolic hydroxyl group at position 1, thus facilitating hydrogen atom transfer to a radical species. The general mechanism of radical scavenging by a phenolic antioxidant like this compound can be depicted as follows:
Caption: General mechanism of free radical scavenging by this compound.
In Vitro Antioxidant Activity Assays: Methodologies
Several in vitro assays are commonly employed to evaluate the antioxidant capacity of chemical compounds. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). Below are detailed protocols for the most common assays used to assess antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to determine the free radical scavenging activity of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is pale yellow.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.
-
Positive Control: A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound dilutions to respective wells.
-
Add 100 µL of methanol to a well to serve as a negative control.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the sample required to inhibit 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color and is reduced by the antioxidant to the colorless neutral form.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of the test compound dilutions to a 96-well microplate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.
-
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add 30 µL of the test compound to a 96-well plate.
-
Add 270 µL of the FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Experimental Protocol:
-
Reagent Preparation:
-
Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
AAPH Solution: Prepare a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in 75 mM phosphate buffer. Prepare this solution fresh.
-
Trolox Standard: Prepare a series of Trolox dilutions in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the test compound or Trolox standard.
-
Add 150 µL of the fluorescein solution.
-
Incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution.
-
Measure the fluorescence decay kinetically over 60-90 minutes with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is expressed as Trolox equivalents.
-
Cellular Antioxidant Activity and Signaling Pathways
While in vitro chemical assays provide valuable information, cellular antioxidant activity (CAA) assays are more biologically relevant as they account for factors such as cell uptake, metabolism, and localization of the antioxidant. A common CAA assay involves the use of a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).
Potential Modulation of the Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
While direct evidence for this compound is lacking, related phenolic compounds have been shown to activate the Nrf2 pathway. It is plausible that this compound could act as an electrophile or modulate intracellular redox status, leading to Nrf2 activation and the subsequent upregulation of cytoprotective genes.
Caption: Hypothetical activation of the Nrf2-Keap1 signaling pathway by this compound.
Data Summary
As of the date of this publication, specific quantitative data (IC₅₀, TEAC, FRAP values) for this compound from standardized antioxidant assays are not widely reported in peer-reviewed literature. The antioxidant potential is inferred from structure-activity relationship studies of similar phenolic compounds. The table below is provided as a template for researchers to populate as data becomes available.
| Assay | Parameter | This compound | Reference Compound (e.g., Trolox) |
| DPPH | IC₅₀ (µM) | Data not available | |
| ABTS | TEAC | Data not available | 1.0 |
| FRAP | µmol Fe²⁺/µmol | Data not available | |
| ORAC | µmol TE/µmol | Data not available | 1.0 |
Conclusion and Future Directions
This compound possesses a chemical structure that strongly suggests it has antioxidant properties. The presence of a phenolic hydroxyl group and two electron-donating methoxy groups likely contributes to its ability to scavenge free radicals. However, there is a clear need for rigorous experimental validation of its antioxidant capacity using the standardized assays outlined in this guide. Future research should focus on determining the IC₅₀, TEAC, and FRAP values of this compound to allow for direct comparison with other known antioxidants. Furthermore, investigations into its effects on cellular antioxidant pathways, such as the Nrf2-Keap1 system, will provide a more complete understanding of its biological activity and potential therapeutic applications. Such studies will be invaluable for drug development professionals seeking to leverage the antioxidant potential of novel phenolic compounds.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive evaluation of the antioxidant properties of a compound like this compound.
Caption: A workflow for assessing the antioxidant properties of this compound.
Solubility Profile of 3,5-Dimethoxyphenol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of 3,5-Dimethoxyphenol (DMP), a key intermediate in the synthesis of various pharmaceuticals and a valuable compound in materials science and cosmetics. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a visual representation of the solubility determination workflow.
Quantitative and Qualitative Solubility Data
The solubility of this compound has been characterized in a range of common organic solvents. While comprehensive quantitative data across all solvents is not extensively available in public literature, existing data and qualitative assessments provide a strong foundation for its application in various experimental and manufacturing processes.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 30 mg/mL[1], ≥28.9 mg/mL, 100 mg/mL (with sonication)[2][3] | - |
| Ethanol | Protic, Polar | ≥26.4 mg/mL[2] | Soluble[4][5] |
| Methanol | Protic, Polar | - | Soluble[4][5] |
| Benzene | Aromatic | - | Soluble[4][5] |
| Chloroform | Halogenated | - | Soluble[4][5] |
| Water | Protic, Polar | ≥10.17 mg/mL (with sonication)[2] | Slightly Soluble[4][5][6] |
| Ethyl Acetate | Ester | - | Slightly Soluble[4] |
Note: The significant increase in solubility in DMSO and water with the application of sonication suggests that kinetic factors play a substantial role in the dissolution of this compound.
Experimental Protocols for Solubility Determination
The determination of the solubility of phenolic compounds such as this compound is a critical step in process development and formulation. The most widely accepted and utilized method is the shake-flask method , often coupled with a quantitative analytical technique.
Shake-Flask Method
This equilibrium-based method involves saturating a solvent with the solute (this compound) and then measuring the concentration of the dissolved solute.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Volumetric flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Appropriate analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC, NMR)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Equilibration: Place the container in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully monitored and maintained.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed for a sufficient time to allow the undissolved solid to settle. For finer suspensions, centrifugation can be employed to achieve clear separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. The filtered sample is then accurately diluted with the same solvent to a concentration suitable for the chosen analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical method to determine the concentration of this compound.
Analytical Quantification Methods
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the saturated solution is then determined by comparing its peak area to the calibration curve.
-
UV-Vis Spectrophotometry: A simpler and more rapid method, suitable if this compound has a distinct chromophore and there are no interfering substances. A calibration curve is constructed by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique that can provide both qualitative and quantitative information. The concentration can be determined by integrating the area of a characteristic proton signal of this compound relative to an internal standard of known concentration.
-
Gravimetric Analysis: This classic method involves evaporating a known volume of the saturated solution to dryness and weighing the residual solid. While straightforward, it can be less accurate for solvents with high boiling points or for compounds that are not thermally stable.
Visualizing the Experimental Workflow
The logical flow of the solubility determination process can be effectively visualized. The following diagram, generated using the DOT language, outlines the key steps from preparation to final analysis.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | 500-99-2 [chemicalbook.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. Phloroglucinol dimethyl ether(500-99-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
3,5-Dimethoxyphenol: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 3,5-Dimethoxyphenol (CAS No. 500-99-2). The information is compiled to ensure safe laboratory practices and proper management of this chemical compound.
Chemical and Physical Properties
This compound, also known as Phloroglucinol dimethyl ether, is a slightly pink to yellow crystalline powder.[1] It is a versatile organic compound utilized as an intermediate in organic synthesis.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [2][3][4][5] |
| Molecular Weight | 154.16 g/mol | [3][4][6] |
| Melting Point | 40-43 °C | [1][2][6] |
| Boiling Point | 172-175 °C at 17 mmHg | [1][2][6] |
| Flash Point | 78 °C (172.4 °F) | [7] |
| Appearance | Yellow solid or slightly pink to yellow crystalline powder | [1][7] |
| Solubility | Soluble in methanol, ethanol, benzene, and chloroform. Slightly soluble in water. | [1][2] |
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.
| Hazard Class | Category | GHS Code | Description |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335 | May cause respiratory irritation |
NFPA 704 Diamond:
-
Health: 2 (Moderate)
-
Flammability: 2 (Moderate)
-
Instability: 0 (Minimal)
Handling and Storage
Proper handling and storage of this compound are crucial to maintain its integrity and ensure laboratory safety.
Personal Protective Equipment (PPE)
A mandatory PPE workflow should be followed when handling this chemical.
Caption: Required Personal Protective Equipment Workflow.
Handling Procedures
-
Wash hands thoroughly after handling.[7]
-
Use with adequate ventilation to keep airborne concentrations low.[7]
-
Minimize dust generation and accumulation.[7]
-
Avoid contact with eyes, skin, and clothing.[7]
-
Keep the container tightly closed when not in use.[7]
-
Keep away from heat, sparks, and flame.[7]
-
Avoid ingestion and inhalation.[7]
Storage Conditions
-
Store in a tightly closed container.[7]
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[7]
-
Keep away from sources of ignition.[7]
-
Incompatible Materials: Acid anhydrides, acid chlorides, bases, and strong oxidizing agents.[7]
Emergency Procedures and First Aid
In case of exposure or accident, immediate and appropriate action is necessary.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[7] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[7] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[7] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. Do NOT use mouth-to-mouth resuscitation.[7] |
Accidental Release Measures
A clear workflow should be followed in the event of a chemical spill.
Caption: Accidental Spill Response Workflow.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[7] However, the available data indicates that it is an irritant to the eyes, skin, and respiratory system.[7]
-
Acute Effects: Causes eye and skin irritation.[7] Ingestion may lead to gastrointestinal irritation with symptoms of nausea, vomiting, and diarrhea.[7] Inhalation causes respiratory tract irritation and may produce delayed pulmonary edema.[7]
-
Chronic Effects: Effects may be delayed.[7]
-
Carcinogenicity: Not listed by ACGIH, IARC, NTP, or CA Prop 65.[7]
-
LD50/LC50: Not available.[7]
Fire Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[7]
-
Firefighting Instructions: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[7] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[7]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
This guide is intended for informational purposes only and should not be used as a substitute for professional safety training and guidance. Always refer to the most current Material Safety Data Sheet (MSDS) before handling any chemical.
References
- 1. This compound | 500-99-2 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C8H10O3 | CID 10383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound 99 500-99-2 [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to 3,5-Dimethoxyphenol: Commercial Availability, Purity Analysis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,5-dimethoxyphenol, a versatile phenolic compound with significant applications in pharmaceutical research and development. This document covers its commercial availability, purity specifications, detailed analytical methodologies for quality control, and its role as a tyrosinase inhibitor and a key building block in the synthesis of bioactive molecules.
Commercial Suppliers and Purity of this compound
This compound is readily available from a range of chemical suppliers, typically offered in high purity grades suitable for research and development purposes. The compound, also known as Phloroglucinol dimethyl ether, is a crucial intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] Its antioxidant properties also make it a valuable ingredient in cosmetic formulations.[1] The most commonly available purity levels are ≥98% and 99%, as determined by Gas Chromatography (GC).
Below is a summary of prominent commercial suppliers and their typical product specifications for this compound.
| Supplier | Stated Purity | Analytical Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | 99% | GC | 500-99-2 | C₈H₁₀O₃ | 154.16 |
| Chem-Impex | ≥98% | GC | 500-99-2 | C₈H₁₀O₃ | 154.17 |
| Santa Cruz Biotechnology | ≥98% | Not Specified | 500-99-2 | C₈H₁₀O₃ | 154.16 |
| AOBIOUS | High Purity | Not Specified | 500-99-2 | C₈H₁₀O₃ | 154.16 |
| APExBIO | ≥98.00% | HPLC, NMR | 500-99-2 | C₈H₁₀O₃ | 154.16 |
| Thermo Scientific Chemicals | 98% | Not Specified | 500-99-2 | C₈H₁₀O₃ | 154.16 |
| GlpBio | >96.00% | HPLC, NMR | 500-99-2 | C₈H₁₀O₃ | 154.16 |
Experimental Protocols for Purity Determination
Accurate determination of purity is critical for ensuring the reliability and reproducibility of research outcomes. The following are detailed methodologies for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the identification and quantification of this compound, particularly in biological matrices where it can serve as a biomarker for exposure to certain toxins, such as those from the yew plant (Taxus baccata).[2]
Sample Preparation (Derivatization): For GC-MS analysis, derivatization is often employed to improve the volatility and thermal stability of the analyte. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
To a dried sample extract, add a suitable volume of BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 20 minutes to ensure complete derivatization.
-
The resulting trimethylsilyl (TMS) derivative of this compound is then ready for injection into the GC-MS system.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Column: VF-DA capillary column (12 m x 0.2 mm i.d., 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1.20 mL/min.
-
Injector: Splitless mode.
-
Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: Increase to 320°C at a rate of 10°C/min.
-
Final hold: Hold at 320°C for 2 minutes.
-
-
MS Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-600) for identification or Selected Ion Monitoring (SIM) for quantification.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Proposed HPLC Method Parameters:
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid or formic acid for MS compatibility) and an organic phase (e.g., acetonitrile or methanol). A typical starting point would be a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Detection Wavelength: The UV maximum of this compound should be determined (phenolic compounds typically have absorbance between 270-280 nm). A DAD can be used to monitor the peak purity.
-
Injection Volume: 10-20 µL.
-
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent, such as the mobile phase or a mixture of water and the organic solvent.
Method Validation: The developed HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Signaling Pathway: Tyrosinase Inhibition
This compound has been identified as a potent inhibitor of tyrosinase, a key enzyme in the biochemical pathway of melanin synthesis (melanogenesis).[3] Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, this compound can effectively reduce melanin production, making it a compound of interest for applications in skin lightening and treating hyperpigmentation disorders.
The inhibitory mechanism of phenolic compounds like this compound on tyrosinase often involves chelation of the copper ions in the enzyme's active site, which are essential for its catalytic activity. This prevents the substrate from binding and being converted to melanin precursors.
Caption: Tyrosinase inhibition by this compound in the melanogenesis pathway.
Experimental Workflow: Synthesis of Bioactive Phloroglucinol Derivatives
This compound serves as a versatile starting material for the synthesis of more complex, biologically active phloroglucinol derivatives. The following workflow outlines a general procedure for the synthesis of an alkylated acylphloroglucinol, a class of compounds known for their anti-inflammatory properties.
Step 1: Friedel-Crafts Acylation of this compound The first step involves the introduction of an acyl group onto the aromatic ring of this compound.
-
Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Slowly add an acylating agent (e.g., an acyl chloride or anhydride) to the mixture at a controlled temperature (typically 0°C to room temperature).
-
Stir the reaction mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by quenching with acid and extracting the product.
Step 2: Alkylation of the Acylphloroglucinol Derivative The resulting acylphloroglucinol can be further modified by alkylation.
-
Dissolve the acylphloroglucinol derivative in a suitable solvent (e.g., acetone or DMF).
-
Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.
-
Add an alkylating agent (e.g., an alkyl halide).
-
Heat the reaction mixture to drive the reaction to completion.
-
After completion, cool the reaction mixture, filter off the base, and concentrate the filtrate.
Step 3: Purification and Characterization The final product is purified and its structure confirmed.
-
Purify the crude product using column chromatography on silica gel.
-
Characterize the purified compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Caption: Synthetic workflow for a bioactive phloroglucinol derivative.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Compounds from 3,5-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological activities of various bioactive compounds derived from the versatile starting material, 3,5-dimethoxyphenol. This document includes detailed experimental protocols for the synthesis of key compounds, quantitative data on their biological efficacy, and visualizations of synthetic pathways and mechanisms of action.
Introduction: The Versatility of this compound in Medicinal Chemistry
This compound is a readily available and versatile building block in organic synthesis, serving as a key precursor for a wide range of biologically active molecules.[1] Its chemical structure, featuring a phenol and two methoxy groups, allows for diverse functionalization, leading to the synthesis of compounds with significant therapeutic potential. This includes potent anti-cancer agents, antioxidants, and enzyme inhibitors.[1][2][3] This document will focus on the synthesis and application of three classes of bioactive compounds derived from this compound: the anti-cancer agent RX-5902, resveratrol analogues, and 3,5-dialkoxy-4-hydroxycinnamamides.
Anti-Cancer Agent: RX-5902
RX-5902, chemically known as 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, is a novel anti-cancer agent that has demonstrated potent growth inhibition in a variety of human cancer cell lines.[4]
Biological Activity and Mechanism of Action
RX-5902 exhibits strong anti-proliferative activity with IC50 values in the low nanomolar range.[4] Its mechanism of action involves the direct binding to and inhibition of p68 RNA helicase, an enzyme implicated in the β-catenin signaling pathway.[4] This inhibition disrupts the downstream signaling of β-catenin, leading to the downregulation of key cancer-promoting genes such as c-Myc and cyclin D1, ultimately resulting in apoptosis of cancer cells.[4]
Quantitative Biological Data
The following table summarizes the potent in vitro anti-cancer activity of RX-5902 across various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Various Human Cancer Cell Lines | Multiple | 10 - 20 |
Data sourced from literature.[4]
Proposed Synthetic Workflow
While a detailed experimental protocol for the synthesis of RX-5902 is not publicly available, a logical synthetic route can be proposed based on its chemical structure. The synthesis would likely involve the coupling of two key intermediates: 1-(3,5-dimethoxyphenyl)piperazine and a derivative of 6-fluoro-2-methoxyquinoxaline-3-carboxylic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and evaluation of a series of resveratrol analogues as potent anti-cancer agents that target tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etherification Reactions of 3,5-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the etherification reactions of 3,5-dimethoxyphenol, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined below are based on established synthetic methodologies and offer guidance for the preparation of diverse 3,5-dimethoxyphenyl ethers with applications in drug discovery and development.
Introduction
This compound is a versatile building block in organic synthesis, prized for its role as a precursor in the development of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[1] Its derivatives have demonstrated a range of biological activities, including anticancer properties. The etherification of the phenolic hydroxyl group is a common and effective strategy to introduce molecular diversity and modulate the pharmacological profile of the resulting compounds. This document details key etherification methods, including the Williamson ether synthesis, the Mitsunobu reaction, and Ullmann condensation, providing specific protocols and quantitative data where available.
Core Etherification Methodologies
The primary methods for the etherification of this compound include the Williamson ether synthesis, characterized by its use of a base and an alkyl halide; the Mitsunobu reaction, which allows for the coupling of an alcohol and a nucleophile under mild, redox-neutral conditions; and the Ullmann condensation for the formation of diaryl ethers.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[2] The reaction is initiated by deprotonating the phenol with a suitable base to form the more nucleophilic phenoxide.
General Reaction Scheme:
Experimental Protocol: Synthesis of 1-(Benzyloxy)-3,5-dimethoxybenzene
This protocol describes the synthesis of 1-(benzyloxy)-3,5-dimethoxybenzene via the Williamson ether synthesis.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 1-(benzyloxy)-3,5-dimethoxybenzene.
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the etherification of phenols with a wide range of primary and secondary alcohols under mild conditions.[3][4][5][6] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
General Reaction Scheme:
Experimental Protocol: General Procedure for Mitsunobu Etherification of this compound
This general protocol can be adapted for the reaction of this compound with various alcohols.
Materials:
-
This compound
-
Alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure: [3]
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
If a precipitate (triphenylphosphine oxide) forms, filter the mixture.
-
Wash the organic layer successively with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ullmann Condensation
The Ullmann condensation is a classic method for the synthesis of diaryl ethers, involving the coupling of a phenol with an aryl halide in the presence of a copper catalyst. This method is particularly useful for creating more complex ether structures.
Experimental Protocol: Synthesis of 3-(3,5-Dimethoxyphenoxy)phenol
This protocol describes the synthesis of a diaryl ether using an Ullmann-type coupling reaction.
Materials:
-
This compound
-
1-Bromo-3-hydroxybenzene (m-bromophenol)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 1-bromo-3-hydroxybenzene (1.2 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables summarize quantitative data for various etherification reactions of this compound.
| Entry | Alkylating/Arylating Agent | Base/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | K₂CO₃ | Acetone | Reflux | 4-6 | High (not specified) | General Protocol |
| 2 | Propargyl bromide | Cs₂CO₃ | DMF | RT | 1-3 | 85-97 | [7] |
| 3 | (E)-1,3-diphenylprop-2-en-1-ol | HFIP (promoter) | HFIP | 50 | 15 | 81 | [8] |
| 4 | 1-Bromo-3-hydroxybenzene | CuI, Cs₂CO₃ | DMF | 120-140 | 12-24 | Moderate (not specified) | Ullmann Protocol |
Note: "High" and "Moderate" yields are qualitative descriptions from general protocols and specific quantitative data was not provided in the source.
Applications in Drug Development
Ethers derived from this compound are key structural motifs in a variety of biologically active compounds, demonstrating the importance of etherification in medicinal chemistry.
Anticancer Agents
The 3,5-dimethoxyphenyl group is a crucial component in several classes of anticancer agents.
-
Combretastatin Analogues: The 3,4,5-trimethoxyphenyl ring system, a close analogue of the 3,5-dimethoxyphenyl moiety, is a key pharmacophore in combretastatins, which are potent inhibitors of tubulin polymerization.[1][9][10] The methoxy groups are critical for binding to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis.[9][11] The synthesis of combretastatin analogues often involves the etherification of appropriately substituted phenols.
-
Receptor Tyrosine Kinase (RTK) Inhibitors: The 3,5-dimethoxyphenyl ether moiety is found in molecules designed as inhibitors of receptor tyrosine kinases (RTKs), which are key regulators of cellular processes and are often dysregulated in cancer.[12][13] These inhibitors can block the signaling pathways that drive tumor growth and proliferation.
-
RX-5902: This novel anticancer agent, containing a 1-(3,5-dimethoxyphenyl)piperazine core, has shown potent growth inhibition in various human cancer cell lines.[14] Its mechanism of action involves the inhibition of the p68 RNA helicase, which in turn interferes with the β-catenin signaling pathway, a critical pathway in cancer development.[14]
Visualizations
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Signaling Pathway: Inhibition of β-Catenin Pathway by RX-5902
Caption: Simplified diagram of the β-catenin signaling pathway and its inhibition by RX-5902.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol [mdpi.com]
- 9. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Recent developments in receptor tyrosine kinase inhibitors: A promising mainstay in targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Glycosylation of 3,5-Dimethoxyphenol to Form O-Glycosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and enzymatic synthesis of O-glycosides of 3,5-dimethoxyphenol, a key transformation in the development of novel therapeutics and bioactive molecules. Glycosylation can significantly enhance the pharmacokinetic and pharmacodynamic properties of phenolic compounds, including their solubility, stability, and bioactivity.
Introduction
This compound, a phloroglucinol derivative, serves as a versatile building block in organic synthesis. Its glycosylation leads to the formation of O-glycosides with potential applications in medicinal chemistry and materials science. This document outlines three primary methods for achieving this transformation: a modern aqueous glycosylation using a glycosyl fluoride, the classic Koenigs-Knorr reaction, and an enzymatic approach.
Chemical Synthesis of 3,5-Dimethoxyphenyl O-Glycosides
Chemical methods offer robust and scalable routes to O-glycosides. Below are protocols for two common approaches.
Method 1: Aqueous O-Glycosylation using Glycosyl Fluoride
This modern method offers a rapid and high-yielding approach to O-glycosylation in an environmentally friendly aqueous medium without the need for protecting groups on the phenol.[1][2] The protocol is based on the successful glycosylation of structurally similar phenols.[1]
Experimental Protocol:
-
Materials:
-
This compound
-
α-D-Glucopyranosyl fluoride (or other glycosyl fluoride)
-
Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent).
-
Add deionized water to achieve a suitable concentration (e.g., 0.1 M).
-
Add α-D-glucopyranosyl fluoride (1.2 equivalents).
-
Add Ca(OH)₂ (2.0 equivalents) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is often complete within 10-30 minutes.[1]
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 0.1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data Summary (Expected)
| Glycosyl Acceptor | Glycosyl Donor | Promoter | Solvent | Reaction Time | Yield (%) | Reference |
| 3,5-Dimethylphenol | α-D-Glucopyranosyl fluoride | Ca(OH)₂ | Water | 10 min | 77 | [1] |
| Phenol | α-D-Glucopyranosyl fluoride | Ca(OH)₂ | Water | 10 min | 92 | [1] |
Note: The yield for this compound is expected to be comparable to that of 3,5-dimethylphenol.
Method 2: Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a classical method for glycosidic bond formation, typically employing a glycosyl halide and a heavy metal salt promoter.[3][4][5]
Experimental Protocol:
-
Materials:
-
This compound
-
Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Silver(I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Molecular sieves (4 Å)
-
Reaction vessel (e.g., round-bottom flask, protected from light)
-
Magnetic stirrer
-
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and freshly activated molecular sieves.
-
Add anhydrous DCM.
-
Add Ag₂O (1.5 equivalents).
-
Cool the mixture to 0 °C.
-
In a separate flask, dissolve acetobromoglucose (1.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, protected from light.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude acetylated glycoside by flash column chromatography.
-
Deacetylation (Zemplén conditions): Dissolve the purified product in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until deacetylation is complete (monitored by TLC). Neutralize with an acidic resin, filter, and concentrate to yield the final O-glycoside.
-
Quantitative Data Summary (General)
| Glycosyl Acceptor | Glycosyl Donor | Promoter | Solvent | Yield (%) | Reference |
| Phenolic Alcohols | Acetobromoglucose | Ag₂O | DCM/Toluene | 50-80 | [6] |
| Flavonoids | Acetobromoglucose | Ag₂O | Quinoline/Benzene | 40-60 | [7] |
Enzymatic Synthesis of 3,5-Dimethoxyphenyl O-Glycosides
Enzymatic glycosylation offers high regio- and stereoselectivity under mild reaction conditions.[8][9] Glycosyltransferases or glycosidases can be employed for this purpose.[8][10]
Experimental Protocol (General, using a Glycosidase):
-
Materials:
-
This compound
-
A suitable glycosyl donor (e.g., lactose, sucrose)
-
A commercially available β-galactosidase or other suitable glycosidase
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Reaction vessel (e.g., temperature-controlled shaker)
-
-
Procedure:
-
Dissolve this compound (acceptor) and the glycosyl donor in the phosphate buffer in a reaction vessel.
-
Add the glycosidase enzyme to the solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-45 °C) with gentle agitation.[10]
-
Monitor the formation of the glycoside product by HPLC.
-
When the reaction reaches equilibrium or the desired conversion, terminate the reaction by heating (e.g., 100 °C for 5 minutes) to denature the enzyme.[10]
-
Centrifuge the mixture to remove the denatured protein.
-
Purify the product from the supernatant using column chromatography (e.g., C18 reverse-phase).
-
Quantitative Data Summary (Illustrative for Phenolic Compounds)
| Glycosyl Acceptor | Enzyme | Glycosyl Donor | Yield (%) | Reference |
| Hydroquinone | β-Galactosidase (mutant) | Lactose | 53.1 | [10] |
| Catechol | β-Galactosidase (mutant) | Lactose | 48.2 | [10] |
| Pyrogallol | β-Galactosidase (mutant) | Lactose | 32.3 | [10] |
Visualizing the Glycosylation Workflow
The following diagrams illustrate the general workflows for the chemical and enzymatic glycosylation of this compound.
Signaling Pathway and Logical Relationship
The decision to use a chemical versus an enzymatic approach often depends on several factors, including the desired scale, stereoselectivity, and the availability of starting materials and catalysts.
References
- 1. Rapid Phenolic O-Glycosylation of Small Molecules and Complex Unprotected Peptides in Aqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid phenolic O-glycosylation of small molecules and complex unprotected peptides in aqueous solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - A selective and mild glycosylation method of natural phenolic alcohols [beilstein-journals.org]
- 7. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Glycosylation of Phenolic Compounds by the Site-Mutated β-Galactosidase from Lactobacillus bulgaricus L3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Demethylation of 3,5-Dimethoxyphenol for the Synthesis of Polyhydroxy Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The demethylation of aryl methyl ethers is a crucial transformation in organic synthesis, particularly in the context of natural product synthesis and the development of pharmacologically active compounds. 3,5-Dimethoxyphenol serves as a readily available precursor to phloroglucinol (1,3,5-trihydroxybenzene), a polyhydroxy compound with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the demethylation of this compound to obtain phloroglucinol and other polyhydroxy compounds. The protocols described herein utilize common and effective reagents for aryl ether cleavage.
Chemical Reaction
The overall chemical transformation is the demethylation of this compound to phloroglucinol.
Caption: General reaction scheme for the demethylation of this compound.
Experimental Protocols
Several methods are effective for the demethylation of aryl methyl ethers. Below are detailed protocols for three common methods adapted for the conversion of this compound to phloroglucinol.
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
Boron tribromide is a powerful Lewis acid that efficiently cleaves aryl methyl ethers under mild conditions.[1]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Boron Tribromide (BBr₃) solution (e.g., 1M in DCM)
-
Methanol
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of BBr₃ (2.2 - 3.0 eq) in DCM dropwise to the stirred solution. A precipitate may form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.
-
Add water to the mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Demethylation using Aluminum Chloride (AlCl₃) and a Thiol
This method utilizes a hard Lewis acid (AlCl₃) in combination with a soft nucleophile (thiol) to effect demethylation.[3][4]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ethanethiol (EtSH) or Dodecanethiol
-
Ice bath
-
1M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (2.5 - 3.0 eq) in anhydrous DCM or DCE at 0 °C under an inert atmosphere, add the thiol (e.g., ethanethiol, 3.0 - 4.0 eq).
-
After stirring for 15-20 minutes, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.
-
Extract the mixture with ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Demethylation using Hydrobromic Acid (HBr) and a Phase-Transfer Catalyst
This method employs a strong acid (HBr) with a phase-transfer catalyst (PTC) like Aliquat-336 to facilitate the reaction in a two-phase system, often leading to high yields.[5][6]
Materials:
-
This compound
-
48% aqueous Hydrobromic Acid (HBr)
-
Aliquat-336 (methyltrioctylammonium chloride)
-
Reflux condenser
-
Heating mantle
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add 48% aqueous HBr (excess, e.g., 5-10 eq).
-
Add a catalytic amount of Aliquat-336 (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product into ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude phloroglucinol by recrystallization.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the demethylation of this compound. Please note that yields can vary depending on the precise reaction conditions and purification methods.
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| 1 | Boron Tribromide (BBr₃) | Dichloromethane (DCM) | 0 to RT | 2 - 12 | 70 - 90 | [1] |
| 2 | Aluminum Chloride (AlCl₃) / Ethanethiol (EtSH) | Dichloromethane (DCM) | 0 to RT | 12 - 24 | 60 - 85 | [3][4] |
| 3 | Hydrobromic Acid (HBr) / Aliquat-336 | Water | 100 - 120 | 4 - 8 | 75 - 95 | [5][6] |
Experimental Workflow
The general workflow for the demethylation of this compound and subsequent analysis is depicted below.
Caption: A typical experimental workflow from synthesis to analysis.
Biological Activity and Signaling Pathways of Phloroglucinol
Phloroglucinol, the product of this compound demethylation, exhibits significant biological activities, notably in the induction of apoptosis in cancer cells.[2][7] The following diagrams illustrate the key signaling pathways modulated by phloroglucinol.
Phloroglucinol-Induced Apoptosis Signaling Pathway
Phloroglucinol has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]
Caption: Phloroglucinol-induced apoptosis signaling cascade.
Phloroglucinol's Effect on the IGF-1R Signaling Pathway
Phloroglucinol can also inhibit cancer cell growth by downregulating the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway, which is crucial for cell survival and proliferation.[7][8]
Caption: Inhibition of the IGF-1R signaling pathway by phloroglucinol.
Conclusion
The demethylation of this compound provides a reliable and efficient route to phloroglucinol, a versatile polyhydroxy compound with significant potential in pharmaceutical research and development. The protocols provided offer a range of options to suit different laboratory capabilities and requirements. The elucidation of phloroglucinol's impact on key cellular signaling pathways, such as apoptosis and IGF-1R, underscores its potential as a lead compound for the development of novel anticancer therapies. Further investigation into the optimization of these demethylation reactions and the exploration of the full therapeutic potential of the resulting polyhydroxy compounds are warranted.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Phloroglucinol induces apoptosis through the regulation of insulin-like growth factor 1 receptor signaling pathways in human colon cancer HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Friedel-Crafts Acylation of 3,5-Dimethoxyphenol
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is a powerful tool for creating carbon-carbon bonds and synthesizing aromatic ketones, which are valuable intermediates in various industries, including pharmaceuticals and fine chemicals.[2] 3,5-Dimethoxyphenol is a particularly interesting substrate for this reaction due to its high electron density and multiple activating groups (one hydroxyl and two methoxy groups). These groups enhance the nucleophilicity of the aromatic ring, facilitating acylation and making it a key building block for more complex molecules with potential therapeutic applications, such as analgesics and anti-inflammatory drugs.[3]
Mechanism and Regioselectivity
The Friedel-Crafts acylation is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (an acyl halide or anhydride) to form a highly electrophilic acylium ion.[4] This acylium ion is then attacked by the electron-rich aromatic ring of this compound. The methoxy (-OCH₃) and hydroxyl (-OH) groups are strong activating groups and are ortho, para-directors. In this compound, these directing effects converge, strongly activating the C2, C4, and C6 positions for electrophilic attack. The reaction's regioselectivity can be precisely controlled by modulating reaction conditions, particularly temperature.
Caption: General mechanism of the Friedel-Crafts acylation reaction.
The regiochemical outcome of the acylation of this compound is highly dependent on the reaction temperature. At lower temperatures (0°C), O-acylation to form an ester is favored. At room temperature, C-acylation occurs predominantly at the para-position (C4) relative to the hydroxyl group. However, at elevated temperatures (approx. 46°C), a selective cleavage of one of the methoxy groups can occur, followed by acylation at a meta-position relative to the phenolic hydroxyl group.[5]
Caption: Activated positions on this compound for acylation.
Experimental Protocols
Protocol 1: Para-Acylation of this compound
This protocol details the C-acylation of this compound at room temperature to yield the para-acylated product, 1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one.
Materials:
-
This compound
-
Acetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Carbon disulfide (CS₂), anhydrous
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound in anhydrous carbon disulfide (CS₂).
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add anhydrous aluminum chloride (AlCl₃) to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.[5]
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and 10% HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one.
Caption: General workflow for the para-acylation of this compound.
Quantitative Data
The temperature of the Friedel-Crafts acylation of this compound significantly influences the product distribution and yield. The following table summarizes the outcomes of reacting this compound with propanoyl chloride under different temperature conditions.[5]
| Temperature (°C) | Reaction Time (h) | Major Product | Structure | Yield (%) |
| 0 | 1 | 3,5-Dimethoxyphenyl propanoate | O-acylation product | 85 |
| Room Temp. | 12 | 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one | Para C-acylation product | 65 |
| 46 | 12 | 1-(2,3-Dihydroxy-4-methoxyphenyl)propan-1-one | Demethylation & acylation product | 55 |
Table 1: Effect of Temperature on the Friedel-Crafts Acylation of this compound with Propanoyl Chloride.[5]
Applications in Drug Development
The acylated derivatives of this compound are valuable scaffolds in medicinal chemistry. The resulting aryl ketones can serve as precursors for a wide range of pharmacologically active molecules. For instance, substituted catechols, which can be accessed through temperature-controlled Friedel-Crafts reactions, are found in various natural products and are precursors to pesticides and pharmaceuticals.[5] The synthesis of analogues of diuretics like ethacrynic acid has been explored using this methodology to develop compounds with potential anticancer activity.[5] The versatility of this compound makes it a key starting material in discovery pipelines targeting new therapeutic agents.[3]
Caption: Logical pathway from starting material to drug candidate.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. alexandonian.com [alexandonian.com]
- 5. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Dimethoxyphenol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of polymers from 3,5-dimethoxyphenol, with a focus on enzymatic polymerization methods. Detailed protocols for chemical and enzymatic synthesis are provided, along with expected polymer properties and potential applications in drug delivery.
Application Note 1: Enzymatic Polymerization of this compound
Enzymatic polymerization of phenolic compounds offers a green and highly selective alternative to traditional chemical methods. Enzymes such as horseradish peroxidase (HRP) and laccase can catalyze the oxidative polymerization of this compound under mild conditions, yielding biocompatible and functional polymers.
Mechanism of Enzymatic Polymerization:
The enzymatic polymerization of phenols proceeds via a radical mechanism. For HRP, in the presence of hydrogen peroxide (H₂O₂), the enzyme abstracts a hydrogen atom from the phenolic hydroxyl group of this compound, generating a phenoxy radical. Laccase performs a similar oxidation using molecular oxygen. These radicals then undergo coupling reactions to form oligomers and polymers. The resulting polymer is typically a mixture of phenylene (C-C) and oxyphenylene (C-O) units.
Advantages of Enzymatic Synthesis:
-
Mild Reaction Conditions: Polymerization can be carried out at or near room temperature and physiological pH.
-
High Selectivity: Enzymes can offer chemo- and regioselectivity, leading to polymers with well-defined structures.
-
Environmentally Friendly: The use of enzymes and aqueous solvent systems reduces the reliance on harsh chemicals and organic solvents.
-
Biocompatibility: The resulting polymers are often biocompatible, making them suitable for biomedical applications.
Application Note 2: Poly(this compound) Nanoparticles for Drug Delivery
Polymers derived from phenolic monomers can be formulated into nanoparticles for the encapsulation and controlled release of therapeutic agents. The inherent antioxidant properties of polyphenols can also contribute to the therapeutic effect.
Formation of Drug-Loaded Nanoparticles:
Poly(this compound) can be engineered to self-assemble into nanoparticles in aqueous solution. Hydrophobic drugs can be encapsulated within the core of these nanoparticles during their formation. This process is often achieved through methods like nanoprecipitation, where a solution of the polymer and drug in a water-miscible organic solvent is added to an aqueous phase, causing the rapid formation of drug-loaded nanoparticles.
Stimuli-Responsive Drug Release:
The release of the encapsulated drug can be triggered by environmental stimuli, such as changes in pH. For instance, in the acidic environment of a tumor, the protonation of the polymer backbone can lead to swelling or disassembly of the nanoparticles, resulting in the release of the drug. This provides a mechanism for targeted drug delivery to cancer cells.
Data Presentation
The properties of polymers synthesized from this compound can vary depending on the polymerization method and reaction conditions. While specific data for poly(this compound) is not extensively reported, the following table summarizes typical properties of enzymatically synthesized polyphenols based on data from similar phenolic monomers.
| Property | Typical Value Range | Characterization Method |
| Number Average Molecular Weight (Mn) | 1,000 - 20,000 g/mol | GPC |
| Weight Average Molecular Weight (Mw) | 1,500 - 40,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.1 - 2.5 | GPC |
| Thermal Decomposition Temperature (Td) | > 200 °C | TGA |
| Glass Transition Temperature (Tg) | 100 - 180 °C | DSC |
| Solubility | Soluble in DMF, DMSO, THF; partially soluble in acetone, methanol | Solvent Solubility Test |
Experimental Protocols
Protocol 1: Enzymatic Polymerization of this compound using Horseradish Peroxidase (HRP)
This protocol describes a representative method for the HRP-catalyzed polymerization of this compound.
Materials:
-
This compound
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Phosphate Buffer (pH 7.0)
-
Dioxane (or other water-miscible organic solvent)
-
Methanol
-
Dialysis tubing (MWCO 1 kDa)
-
Lyophilizer
Procedure:
-
Prepare a 50:50 (v/v) mixture of phosphate buffer (pH 7.0) and dioxane.
-
Dissolve this compound in the buffer/dioxane mixture to a final concentration of 50 mM.
-
Add HRP to the monomer solution to a final concentration of 1 U/mL.
-
Initiate the polymerization by adding H₂O₂ dropwise to the reaction mixture to a final concentration of 60 mM.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Terminate the reaction by adding an excess of methanol to precipitate the polymer.
-
Centrifuge the mixture and collect the polymer pellet.
-
Wash the polymer pellet with methanol three times to remove unreacted monomer and enzyme.
-
Dissolve the polymer in a minimal amount of DMF and dialyze against deionized water for 48 hours, changing the water every 12 hours.
-
Lyophilize the dialyzed solution to obtain the purified poly(this compound).
Protocol 2: Enzymatic Polymerization of this compound using Laccase
This protocol provides a representative method for the laccase-catalyzed polymerization of this compound.
Materials:
-
This compound
-
Laccase from Trametes versicolor
-
Phosphate Buffer (pH 5.0)
-
Acetone (or other water-miscible organic solvent)
-
Methanol
-
Dialysis tubing (MWCO 1 kDa)
-
Lyophilizer
Procedure:
-
Prepare a 70:30 (v/v) mixture of phosphate buffer (pH 5.0) and acetone.
-
Dissolve this compound in the buffer/acetone mixture to a final concentration of 50 mM.
-
Add laccase to the monomer solution to a final concentration of 0.5 mg/mL.
-
Stir the reaction mixture at 30°C for 24 hours, open to the air to allow for oxygen diffusion.
-
Terminate the reaction by adding an excess of methanol to precipitate the polymer.
-
Centrifuge the mixture and collect the polymer pellet.
-
Wash the polymer with methanol three times.
-
Dissolve the polymer in a minimal amount of DMF and dialyze against deionized water for 48 hours.
-
Lyophilize the dialyzed solution to obtain the purified poly(this compound).
Protocol 3: Chemical Oxidative Polymerization of this compound
This protocol details a chemical method for the oxidative polymerization of this compound.
Materials:
-
This compound
-
Iron(III) chloride (FeCl₃)
-
Chloroform
-
Methanol
Procedure:
-
Dissolve this compound in chloroform in a round-bottom flask.
-
In a separate flask, prepare a solution of FeCl₃ in chloroform.
-
Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring at room temperature.
-
Continue stirring for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate and wash thoroughly with methanol to remove residual oxidant and monomer.
-
Dry the polymer under vacuum at 40°C.
Visualizations
Caption: Workflow for the enzymatic polymerization of this compound.
Caption: Formation of drug-loaded nanoparticles and pH-responsive release.
Protecting Group Strategies for the Hydroxyl Function of 3,5-Dimethoxyphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection and deprotection of the hydroxyl group of 3,5-dimethoxyphenol. The selection of an appropriate protecting group is crucial in multi-step organic synthesis to ensure chemoselectivity and achieve high yields. Herein, we discuss three common and effective protecting group strategies: methylation, benzylation, and silylation.
Introduction
This compound is a versatile building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals, agrochemicals, and other complex organic molecules. Its electron-rich aromatic ring and the presence of a reactive hydroxyl group necessitate the use of protecting groups to prevent unwanted side reactions during synthetic transformations. The choice of protecting group depends on its stability to various reaction conditions and the ease of its selective removal.
Protecting Group Strategies
The following sections detail the application of methyl, benzyl, and tert-butyldimethylsilyl (TBDMS) as protecting groups for the hydroxyl function of this compound.
Methyl Ether Protection
Methylation of the phenolic hydroxyl group provides a stable ether linkage that is resistant to a wide range of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents.
Protection (O-Methylation): The hydroxyl group of this compound can be converted to a methyl ether via a Williamson ether synthesis using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Deprotection (O-Demethylation): Cleavage of the resulting 1,3,5-trimethoxybenzene to regenerate the phenol is typically achieved using strong Lewis acids like boron tribromide (BBr₃).
Benzyl Ether Protection
Benzylation offers a robust protecting group that is stable to a wide variety of non-reductive conditions. A key advantage of the benzyl group is its facile removal by catalytic hydrogenolysis.
Protection (O-Benzylation): The hydroxyl group is converted to a benzyl ether by treatment with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.
Deprotection (De-O-Benzylation): The benzyl group is commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild method that tolerates many other functional groups.
Silyl Ether Protection
Silyl ethers are widely used protecting groups for hydroxyl functions due to their ease of formation, tunable stability, and mild cleavage conditions. The tert-butyldimethylsilyl (TBDMS) group is a popular choice, offering a good balance of stability and ease of removal.
Protection (O-Silylation): The phenol is treated with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole or triethylamine.
Deprotection (De-O-Silylation): The TBDMS group is most commonly cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), under mild conditions.
Data Presentation
The following table summarizes the quantitative data for the protection and deprotection reactions of the hydroxyl group of this compound.
| Protecting Group | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Methyl (Me) | Protection | This compound, Dimethyl Sulfate, K₂CO₃ | Acetone | Reflux | 6 | ~71 | [1] |
| Deprotection | 1,3,5-Trimethoxybenzene, BBr₃ | CH₂Cl₂ | -80 to RT | Overnight | 77-86 | [2][3] | |
| Benzyl (Bn) | Protection | This compound, Benzyl Bromide, K₂CO₃ | ACN or DMF | RT to Reflux | 3-70 | 70-78 | [4][5][6] |
| Deprotection | 1-Benzyloxy-3,5-dimethoxybenzene, H₂, Pd/C | Ethanol/THF | RT | - | High | [4] | |
| TBDMS | Protection | This compound, TBDMSCl, Imidazole | DMF | RT | 4 | ~92 | |
| Deprotection | tert-Butyl(dimethyl)(3,5-dimethoxyphenoxy)silane, TBAF | THF | 0 to RT | 0.75 | Low (32) | [7] |
Note: The yield for the deprotection of the TBDMS ether was reported as low due to the basicity of TBAF causing decomposition. Buffering the reaction is recommended for base-sensitive substrates.[7]
Experimental Protocols
Protocol 1: O-Methylation of this compound
This protocol describes the formation of 1,3,5-trimethoxybenzene from this compound.
Materials:
-
This compound
-
Dimethyl sulfate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
5% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (1.0 equiv) in acetone in a round-bottom flask, add anhydrous potassium carbonate (2.5-3.0 equiv).
-
Add dimethyl sulfate (1.1-1.2 equiv) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with 5% sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3,5-trimethoxybenzene.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: O-Benzylation of this compound
This protocol outlines the synthesis of 1-benzyloxy-3,5-dimethoxybenzene.
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser (optional), magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (1.0 equiv) in ACN or DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 equiv).
-
Add benzyl bromide (1.1-1.5 equiv) to the stirred mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can vary from 3 to 70 hours depending on the scale and temperature.[6]
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: O-Silylation of this compound with TBDMSCl
This protocol describes the formation of tert-butyl(dimethyl)(3,5-dimethoxyphenoxy)silane.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (1.0 equiv) and imidazole (2.5 equiv) in DMF, add tert-butyldimethylsilyl chloride (1.1 equiv).
-
Stir the reaction mixture at room temperature for 4 hours, or until TLC indicates completion of the reaction.
-
Add water to the reaction mixture and extract with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Deprotection of 1,3,5-Trimethoxybenzene using BBr₃
This protocol describes the cleavage of the methyl ether to regenerate this compound.
Materials:
-
1,3,5-Trimethoxybenzene
-
Boron tribromide (BBr₃) solution in CH₂Cl₂
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Water
-
2N Sodium hydroxide solution
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 1,3,5-trimethoxybenzene (1.0 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask and cool to -80°C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ (1.1-1.5 equiv) in CH₂Cl₂ to the stirred solution.
-
Allow the reaction mixture to warm to room temperature overnight with stirring.
-
Carefully hydrolyze the reaction by adding water.
-
Add diethyl ether to dissolve the precipitate and transfer the mixture to a separatory funnel.
-
Extract the organic layer with 2N sodium hydroxide solution.
-
Neutralize the alkaline extract with dilute hydrochloric acid and extract with diethyl ether.
-
Dry the ether extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Purify by recrystallization or column chromatography if necessary.
Protocol 5: Deprotection of 1-Benzyloxy-3,5-dimethoxybenzene by Hydrogenolysis
This protocol outlines the removal of the benzyl protecting group.
Materials:
-
1-Benzyloxy-3,5-dimethoxybenzene
-
Palladium on carbon (Pd/C, 10 mol%)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite or filter paper
-
Round-bottom flask, magnetic stirrer, filtration apparatus, rotary evaporator.
Procedure:
-
Dissolve 1-benzyloxy-3,5-dimethoxybenzene (1.0 equiv) in ethanol or a mixture of ethanol and THF in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (approx. 10 mol% by weight).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite or filter paper to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product if necessary.
Protocol 6: Deprotection of tert-Butyl(dimethyl)(3,5-dimethoxyphenoxy)silane using TBAF
This protocol describes the cleavage of the TBDMS ether.
Materials:
-
tert-Butyl(dimethyl)(3,5-dimethoxyphenoxy)silane
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the silyl ether (1.0 equiv) in anhydrous THF in a round-bottom flask and cool to 0°C.
-
Add TBAF solution (1.1 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 45 minutes, monitoring by TLC.
-
Dilute the reaction mixture with dichloromethane and quench with water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7] Note: For base-sensitive substrates, consider buffering the TBAF solution with acetic acid to mitigate decomposition and improve yield.[7]
Visualizations
The following diagrams illustrate the reaction workflows for the protection and deprotection of the hydroxyl group of this compound.
Caption: Workflow for protection and deprotection of this compound.
Caption: Methylation and demethylation pathway.
Caption: Benzylation and debenzylation pathway.
Caption: Silylation and desilylation pathway.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Benzyl Protection - Benzyl Bromide [commonorganicchemistry.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Analytical methods for the quantification of 3,5-Dimethoxyphenol (HPLC, GC-MS)
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,5-Dimethoxyphenol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for quality control, pharmacokinetic studies, and various research applications involving this compound.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a robust and widely used technique for the analysis of phenolic compounds like this compound. The method outlined below provides a starting point for developing a validated analytical procedure.
Experimental Protocol: HPLC-UV/DAD
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of acetonitrile (or methanol) and water, acidified with a small amount of acid to ensure good peak shape. For example, a mobile phase of acetonitrile and water with 0.1% phosphoric acid can be used. For mass spectrometry-compatible methods, formic acid should be used instead of phosphoric acid[1].
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (around 270-280 nm). A DAD can be used to acquire the full UV spectrum for peak purity assessment.
-
Injection Volume: 10-20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. For drug formulations, dissolution in a suitable solvent followed by filtration may be sufficient. For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) will be necessary to remove interfering substances.
4. Data Analysis:
-
Quantification is achieved by constructing a calibration curve of peak area versus concentration for the prepared standards. The concentration of this compound in the samples is then determined from this curve.
Quantitative Data Summary: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC method for the quantification of phenolic compounds. The values are representative and should be established for the specific method developed.
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | Dependent on specific conditions |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity, especially for complex matrices. For non-volatile or polar compounds like phenols, a derivatization step is typically required to improve their volatility and chromatographic behavior.
Experimental Protocol: GC-MS
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).
-
An autosampler for liquid injections.
2. Derivatization:
-
Due to the polar nature of the hydroxyl group, this compound should be derivatized prior to GC-MS analysis. A common approach is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the trimethylsilyl (TMS) ether derivative[2].
-
Procedure: Evaporate the sample extract to dryness under a gentle stream of nitrogen. Add the derivatizing agent and a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete reaction.
3. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or similar, is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless injection is often used for trace analysis.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode:
-
Full Scan: To identify the compound based on its mass spectrum.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized this compound to enhance sensitivity and selectivity. The mass spectrum of this compound-TMS would show a molecular ion and characteristic fragment ions that can be used for quantification and confirmation.
-
5. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate).
-
Working Standards: Prepare a series of working standards for the calibration curve. These standards must undergo the same derivatization procedure as the samples.
-
Sample Preparation: For biological samples such as blood or urine, a liquid-liquid extraction or solid-phase extraction is necessary. For instance, a liquid-liquid extraction with a solvent like ethyl acetate at an acidic pH can be employed to isolate the phenolic compounds. The organic extract is then evaporated and derivatized.
Quantitative Data Summary: GC-MS Method
The following table presents quantitative data for the GC-MS analysis of this compound, based on available literature.
| Parameter | Value/Range | Reference |
| Retention Time (as TMS derivative) | Approximately 4.00 min | [2] |
| Quantification Ions (for TMS derivative) | Specific m/z values for the TMS derivative | - |
| Observed Concentrations in Biological Samples | Blood: 146 ng/mL, Urine: 56 ng/mL | [2] |
Analytical Workflow Diagrams
The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols: 3,5-Dimethoxyphenol as a Reagent in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3,5-Dimethoxyphenol as a specialized reagent in analytical chemistry. The primary application highlighted is its use as a biomarker for the forensic identification of Taxus (yew) poisoning through Gas Chromatography-Mass Spectrometry (GC-MS).
Application Note 1: Determination of this compound in Biological Specimens for Forensic Analysis of Taxus Poisoning
Introduction
This compound is a key analytical marker for intoxication by plants of the Taxus genus, commonly known as yew.[1][2] In cases of suspected poisoning, the detection and quantification of this compound in biological specimens can serve as crucial evidence.[3] This is because this compound is a cyanogenic aglycone present in all species of Taxus.[3] The following protocol outlines a robust and validated method for the analysis of this compound in various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Data Presentation
The following table summarizes the reported concentrations of this compound in postmortem biological samples from a confirmed case of Taxus poisoning.
| Biological Matrix | Concentration of this compound |
| Blood | 146 ng/mL |
| Urine | 56 ng/mL |
| Bile | 50 ng/mL |
| Gastric Contents | 360 ng/g |
Experimental Protocol
This protocol is based on the method described by Froldi et al. in the Journal of Analytical Toxicology.
1. Reagents and Materials
-
This compound (analytical standard)
-
5-Methoxyresorcinol (internal standard)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (analytical grade)
-
Deionized water
-
Biological samples (blood, urine, bile, gastric contents)
-
Borosilicate glass screw-top tubes (16 x 125 mm)
-
Silanized conical tubes (3 mL)
-
Nitrogen evaporator
-
Heating block or water bath
-
Vortex mixer or rotator
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
2. Sample Preparation and Extraction
-
To a 16 x 125 mm borosilicate glass screw-top tube, add 1.0 mL of the biological sample (blood, urine, or bile) or 1.0 g of gastric content.
-
Add 1.0 mL of deionized water to each tube.
-
Spike each sample with the internal standard, 5-Methoxyresorcinol.
-
Add 4.0 mL of ethyl acetate as the extraction solvent.
-
Cap the tubes and mix by rotating for 1 hour to ensure thorough extraction.
-
Centrifuge the tubes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a 3 mL silanized conical tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.
3. Derivatization
-
To the dry residue in the conical tube, add 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and vortex to dissolve the residue.
-
Heat the tube at 70°C for 20 minutes to complete the derivatization reaction.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Mass Spectrometer: Agilent 5973 or equivalent
-
Column: VF-DA capillary column (12 m x 0.2 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injection Volume: 1 µL (splitless mode)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp 1: 25°C/min to 200°C, hold for 1 minute
-
Ramp 2: 30°C/min to 280°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions for this compound-TMS derivative: m/z 226 (quantification), 211, 196
-
Ions for 5-Methoxyresorcinol-TMS derivative (IS): m/z 284 (quantification), 269, 254
-
5. Quantification
-
Construct a calibration curve by preparing standard solutions of this compound with a constant concentration of the internal standard and subjecting them to the same extraction and derivatization procedure.
-
Plot the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of this compound.
-
Determine the concentration of this compound in the biological samples by applying the peak area ratios to the calibration curve.
Mandatory Visualizations
References
Application Notes and Protocols for the Scale-Up Synthesis of 3,5-Dimethoxyphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 3,5-dimethoxyphenol and its derivatives. This key intermediate is crucial in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1] The protocols are designed to be adaptable for kilogram-scale production in a pilot plant or industrial setting.
Overview and Applications
This compound, also known as phloroglucinol dimethyl ether, is a versatile aromatic organic compound.[2][3][4] Its unique electronic and structural properties make it a valuable building block in organic synthesis.[1] Key application areas include:
-
Pharmaceutical Development: It serves as a precursor for the synthesis of a wide range of therapeutic agents, including analgesics and anti-inflammatory drugs.[1]
-
Agrochemicals: The scaffold is utilized in the development of novel pesticides and herbicides.
-
Specialty Chemicals: It is a key component in the manufacturing of dyes, pigments, and antioxidants.[1]
Synthesis Pathways and Scale-Up Considerations
The commercial production of this compound and its derivatives often involves multi-step syntheses from readily available starting materials. A common strategy involves the partial methylation of phloroglucinol or the functionalization of other benzene derivatives. For large-scale production, factors such as cost of raw materials, reaction efficiency, safety, and environmental impact are critical.
Process for the Preparation of 3,5-Dimethylphenol (Illustrative of Industrial Scale-Up)
While not a direct synthesis of this compound, the patented method for preparing 3,5-dimethylphenol provides a valuable template for understanding industrial-scale synthesis of related phenols. The process involves a three-step reaction sequence: acylation, oxidation, and hydrolysis, starting from xylene. This method is noted for its low raw material cost, reduced waste, and mild reaction conditions, making it suitable for large-scale production.
Key Steps:
-
Acylation: Xylene is reacted with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce a 3,5-dimethylcarbonyl intermediate.
-
Oxidation: The intermediate is then oxidized using a peroxide to form a 3,5-dimethylphenol ester.
-
Hydrolysis: The final step involves the hydrolysis of the ester to yield 3,5-dimethylphenol.
This process highlights the use of common industrial reagents and unit operations that are translatable to the synthesis of other phenol derivatives.
Experimental Protocols: Scale-Up Synthesis
The following protocols are adapted from literature procedures and patents for related compounds, providing a framework for the kilogram-scale synthesis of this compound derivatives.
Protocol 1: Synthesis of 4-Hydroxy-3,5-dimethoxybenzoic Acid (Syringic Acid)
This process details the demethylation of 3,4,5-trimethoxybenzoic acid (TMBA) in a pilot-plant setting.[5]
Materials and Equipment:
-
200 L glass-lined reactor with overhead stirrer, condenser, and nitrogen inlet
-
Heating/cooling mantle
-
Filtration unit (e.g., Nutsche filter)
-
Drying oven
-
3,4,5-trimethoxybenzoic acid (TMBA)
-
Sodium hydroxide (pellets)
-
Ethylene glycol
-
10 N Sulfuric acid
-
Water (demineralized)
Procedure:
-
Charge the 200 L reactor with 10.6 kg (50 mol) of 3,4,5-trimethoxybenzoic acid, 6.6 kg (160 mol) of sodium hydroxide pellets, and 20 kg of ethylene glycol under a nitrogen atmosphere.[5]
-
Heat the mixture with stirring. The solution will become complete at approximately 160°C.
-
Continue heating to initiate distillation. The distillation should be complete within 30 minutes, with the temperature reaching around 195°C. Maintain this temperature for an additional 30 minutes.[5]
-
Cool the reaction mixture under nitrogen and dilute with 100 L of water.
-
Acidify the mixture to a pH of 3 by the controlled addition of approximately 17 L of 10 N sulfuric acid. Heat the mixture to reflux.
-
Cool the mixture to room temperature and allow it to crystallize for at least 1 hour.
-
Isolate the crude product by filtration.
-
Recrystallize the crude product from 90 L of water to yield pure 4-hydroxy-3,5-dimethoxybenzoic acid.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 3,4,5-trimethoxybenzoic acid | [5] |
| Scale | 50 mol | [5] |
| Key Reagents | NaOH, Ethylene Glycol, H₂SO₄ | [5] |
| Reaction Temperature | 160°C - 195°C | [5] |
| Reaction Time | ~1 hour | [5] |
| Product | 4-Hydroxy-3,5-dimethoxybenzoic acid | [5] |
Protocol 2: Continuous Synthesis of 2,6-Dimethoxyphenol via Microreactor
This protocol describes a modern, continuous-flow method for the synthesis of a this compound isomer, which can be adapted for the target molecule. This method offers advantages in terms of safety, efficiency, and scalability.
Materials and Equipment:
-
Microreactor system with pumps, heating module, and back-pressure regulator
-
Pyrogallic acid
-
Dimethyl carbonate
-
Tetrabutylammonium bromide (TBAB) catalyst
-
Methanol (solvent)
-
Distillation apparatus
Procedure:
-
Prepare a feed solution by dissolving pyrogallic acid and a catalytic amount of tetrabutylammonium bromide in methanol, followed by the addition of dimethyl carbonate. A preferred molar ratio is 1:2.1:0.005 (pyrogallic acid:dimethyl carbonate:TBAB).
-
Pump the feed solution through the microreactor at a controlled flow rate (e.g., 2 mL/min).
-
Heat the microreactor to the desired reaction temperature (optimally 120-140°C) and maintain a constant pressure (e.g., 5 MPa).
-
The output from the reactor is collected, and the methanol is recovered by distillation.
-
The resulting crude product is then purified by vacuum distillation to yield 2,6-dimethoxyphenol.
Data Summary:
| Parameter | Value |
| Starting Material | Pyrogallic acid |
| Key Reagents | Dimethyl carbonate, TBAB |
| Solvent | Methanol |
| Reaction Temperature | 120-140°C |
| Reaction Pressure | 5 MPa |
| Flow Rate | 2 mL/min |
| Product | 2,6-Dimethoxyphenol |
Visualizations
General Workflow for Scale-Up Synthesis of Phenol Derivatives
Caption: General Workflow for Scale-Up Synthesis.
Logical Relationship in Continuous Flow Synthesis
Caption: Continuous Flow Synthesis Logic.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents [patents.google.com]
- 3. This compound 99 500-99-2 [sigmaaldrich.com]
- 4. This compound | C8H10O3 | CID 10383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
Application Notes and Protocols: 3,5-Dimethoxyphenol in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxyphenol is a naturally occurring phenolic compound found in various plants. In the realm of cosmetic science, it serves as a versatile precursor for the synthesis of bioactive ingredients and exhibits inherent antioxidant properties. Its chemical structure allows for modifications to create derivatives with enhanced efficacy for various skin concerns, including hyperpigmentation, aging, and inflammation. This document provides detailed application notes and experimental protocols for evaluating the potential of this compound and its derivatives as cosmetic ingredients.
Key Applications in Cosmetics
This compound is primarily utilized in two ways within the cosmetics industry:
-
As a Precursor: It is a key building block for the synthesis of more complex and potent cosmetic actives. A notable example is its use in the preparation of phloretin and its analogues, which are known for their antioxidant and tyrosinase-inhibiting properties.
-
As an Active Ingredient: Due to its phenolic nature, this compound itself possesses antioxidant capabilities, which can help protect the skin from oxidative stress induced by environmental aggressors.
Experimental Protocols
This section outlines detailed methodologies for assessing the efficacy of this compound and its derivatives for various cosmetic applications.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol determines the free radical scavenging capacity of the test compound.
Materials:
-
This compound or its derivative
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and ascorbic acid in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Skin Whitening Potential: Tyrosinase Inhibition Assay
This assay evaluates the ability of the test compound to inhibit tyrosinase, a key enzyme in melanin production.
Materials:
-
This compound or its derivative
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compound and kojic acid in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound or kojic acid at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL) to each well.
-
Pre-incubate at 25°C for 10 minutes.
-
Add 20 µL of L-DOPA solution (e.g., 10 mM) to initiate the reaction.
-
Measure the absorbance at 475 nm at time zero and after a specific incubation period (e.g., 10-20 minutes) at 37°C.
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [((A_control - A_control_blank) - (A_sample - A_sample_blank)) / (A_control - A_control_blank)] x 100
-
Determine the IC50 value.
Anti-Aging Effects: Collagenase and Elastase Inhibition Assays
These protocols assess the potential of the test compound to prevent the breakdown of collagen and elastin, key proteins for skin structure and elasticity.
3.1. Collagenase Inhibition Assay
Materials:
-
This compound or its derivative
-
Collagenase from Clostridium histolyticum
-
N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) as substrate
-
Epigallocatechin gallate (EGCG) (positive control)
-
Tricine buffer (pH 7.5)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compound and EGCG in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound or EGCG.
-
Add collagenase solution and incubate at 37°C for 15 minutes.
-
Add the FALGPA substrate to start the reaction.
-
Measure the decrease in absorbance at 345 nm over time.
-
Calculate the percentage of collagenase inhibition and determine the IC50 value.
3.2. Elastase Inhibition Assay
Materials:
-
This compound or its derivative
-
Porcine pancreatic elastase
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (AAAPVN) as substrate
-
Oleanolic acid (positive control)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compound and oleanolic acid.
-
In a 96-well plate, add the test compound or positive control.
-
Add elastase solution and pre-incubate.
-
Add the AAAPVN substrate to initiate the reaction.
-
Measure the increase in absorbance at 410 nm over time.
-
Calculate the percentage of elastase inhibition and determine the IC50 value.
Anti-Inflammatory Activity: In Vitro Assays
4.1. Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to reduce the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
This compound or its derivative
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Dexamethasone (positive control)
-
Cell culture medium and supplements
Procedure:
-
Culture RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO production inhibition and determine the IC50 value.
4.2. Cytokine Release in Human Keratinocytes
This protocol assesses the effect of the test compound on the release of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) from human keratinocytes (e.g., HaCaT cells) stimulated with an inflammatory agent.
Materials:
-
HaCaT human keratinocyte cell line
-
This compound or its derivative
-
Tumor Necrosis Factor-alpha (TNF-α) or other inflammatory stimulus
-
ELISA kits for specific cytokines (IL-6, IL-8, TNF-α)
-
Cell culture medium and supplements
Procedure:
-
Culture HaCaT cells in a suitable plate format.
-
Pre-treat the cells with the test compound for a specified time.
-
Stimulate the cells with TNF-α.
-
Collect the cell culture supernatant.
-
Measure the concentration of the desired cytokines in the supernatant using the appropriate ELISA kits according to the manufacturer's instructions.
-
Analyze the reduction in cytokine release in treated cells compared to stimulated, untreated cells.
Quantitative Data Summary
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50 values) for the direct activity of this compound in the aforementioned cosmetic-related bioassays. The primary value of this compound lies in its role as a precursor for synthesizing other active molecules. For instance, derivatives of 3,5-dimethoxyphenyl structures have shown potent tyrosinase inhibitory activity. Further research is required to quantify the intrinsic antioxidant, anti-inflammatory, and anti-aging properties of this compound itself.
Signaling Pathways and Mechanisms of Action
Phenolic compounds, including derivatives of this compound, often exert their effects on skin cells by modulating key signaling pathways involved in inflammation, pigmentation, and extracellular matrix homeostasis.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals (e.g., UV radiation, pathogens, cytokines), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines. Phenolic compounds can interfere with this pathway at multiple points, such as by inhibiting IKK activation or preventing NF-κB nuclear translocation, thereby reducing the inflammatory response in skin cells.
Modulation of MAPK Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for regulating various cellular processes in skin fibroblasts and keratinocytes, such as proliferation, differentiation, and the response to stress. For instance, UV radiation can activate MAPK pathways, leading to the upregulation of matrix metalloproteinases (MMPs) like collagenase and elastase, which degrade the extracellular matrix and contribute to skin aging. Certain cosmetic ingredients can selectively inhibit specific MAPK pathways to mitigate these effects. For example, inhibition of the p38 and JNK pathways can reduce the expression of MMPs, while the role of ERK in fibroblast activation can be more complex.
Experimental Workflow for Cosmetic Ingredient Development
The following diagram illustrates a typical workflow for the synthesis and evaluation of a new cosmetic ingredient derived from this compound.
Conclusion
This compound is a valuable starting material for the development of novel cosmetic ingredients with potential antioxidant, skin-whitening, anti-aging, and anti-inflammatory properties. The provided protocols offer a framework for the systematic evaluation of these activities. Further research is warranted to fully characterize the biological effects of this compound itself and to explore the synthesis of new derivatives with enhanced efficacy and safety for cosmetic applications. The investigation of its influence on key signaling pathways such as NF-κB and MAPKs will be crucial in elucidating its mechanisms of action and supporting its use in evidence-based cosmetic formulations.
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 3,5-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various metal-catalyzed cross-coupling reactions utilizing 3,5-dimethoxyphenol and its derivatives. These reactions are pivotal in synthetic organic chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of complex molecules with potential applications in drug discovery and materials science.
Introduction
This compound is a versatile building block in organic synthesis. Its electron-rich aromatic ring and the presence of a hydroxyl group allow for facile derivatization to generate substrates suitable for a variety of metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann couplings, offer powerful strategies for the synthesis of biaryls, aryl amines, alkynes, and alkenes, many of which are scaffolds for biologically active compounds.[1][2] This document outlines key applications and provides detailed protocols for these transformations.
Key Applications in Drug Development
The 3,5-dimethoxyphenyl moiety is a common feature in numerous biologically active natural products and synthetic molecules. Cross-coupling reactions involving this compound derivatives have been instrumental in the synthesis of compounds with a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] For instance, biphenyl structures derived from such couplings are known to exhibit significant therapeutic potential.[1]
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, forming a C-C bond.[4] To utilize this compound in this reaction, it is typically first converted to an aryl triflate or halide.
Application Note:
This protocol is useful for the synthesis of biaryl compounds where one of the aryl rings is the 3,5-dimethoxyphenyl group. These structures are of interest in medicinal chemistry due to their prevalence in bioactive molecules. The reaction conditions can be optimized by screening different palladium catalysts, ligands, bases, and solvents to maximize the yield of the desired biaryl product.
Quantitative Data: Suzuki-Miyaura Coupling of 3,5-Dimethoxyphenyl Derivatives
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O (4:1) | 80 | 18 | 78 |
Note: The data presented are representative and may vary based on the specific substrate and reaction conditions.
Experimental Protocol: Synthesis of 3,5-Dimethoxy-1,1'-biphenyl
Step 1: Synthesis of 3,5-Dimethoxyphenyl Triflate
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add pyridine (1.2 eq.).
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3,5-dimethoxyphenyl triflate.
Step 2: Suzuki-Miyaura Coupling
-
To a degassed mixture of 3,5-dimethoxyphenyl triflate (1.0 eq.), phenylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.) in a Schlenk flask, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add a degassed 10:1 mixture of toluene and water.
-
Heat the mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield 3,5-dimethoxy-1,1'-biphenyl.
Figure 1: Experimental workflow for the Suzuki-Miyaura coupling.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines.[5] This reaction is a powerful tool for synthesizing arylamines, which are important pharmacophores.
Application Note:
This protocol is suitable for the synthesis of N-aryl derivatives of 3,5-dimethoxyaniline or for the coupling of various amines to a 3,5-dimethoxyphenyl halide or triflate. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[6]
Quantitative Data: Buchwald-Hartwig Amination of 3,5-Dimethoxyphenyl Derivatives
| Entry | Amine | Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 1-Bromo-3,5-dimethoxybenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | Morpholine | 1-Iodo-3,5-dimethoxybenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 91 |
| 3 | Benzylamine | 3,5-Dimethoxyphenyl triflate | [Pd(allyl)Cl]₂ (1) | tBuXPhos (4) | LiHMDS | THF | 80 | 16 | 82 |
Note: The data presented are representative and may vary based on the specific substrate and reaction conditions.
Experimental Protocol: Synthesis of 3,5-Dimethoxy-N-phenylaniline
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOtBu (1.4 eq.).
-
Seal the tube, remove it from the glovebox, and add 1-bromo-3,5-dimethoxybenzene (1.0 eq.) and aniline (1.2 eq.) followed by anhydrous, degassed toluene under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3,5-dimethoxy-N-phenylaniline.
Figure 2: General workflow for the Buchwald-Hartwig amination.
III. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[7] Copper-free variations have also been developed.[8]
Application Note:
This reaction is ideal for synthesizing arylalkynes, which are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals.[9] The 3,5-dimethoxyphenyl group can be introduced as either the aryl halide or, after conversion, as the terminal alkyne.
Quantitative Data: Sonogashira Coupling of 3,5-Dimethoxyphenyl Derivatives
| Entry | Alkyne | Aryl Halide | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-Iodo-3,5-dimethoxybenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 95 |
| 2 | 1-Octyne | 1-Bromo-3,5-dimethoxybenzene | Pd(OAc)₂ (1) | CuI (2) | DIPA | DMF | 80 | 12 | 83 |
| 3 | Trimethylsilylacetylene | 1-Iodo-3,5-dimethoxybenzene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 10 | 90 |
Note: The data presented are representative and may vary based on the specific substrate and reaction conditions.
Experimental Protocol: Synthesis of 1-((3,5-Dimethoxyphenyl)ethynyl)benzene
-
To a Schlenk flask, add 1-iodo-3,5-dimethoxybenzene (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF, followed by triethylamine (2.0 eq.).
-
Add phenylacetylene (1.2 eq.) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired arylalkyne.
Figure 3: Catalytic cycle of the Sonogashira coupling reaction.
IV. Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide or triflate with an alkene.[10] It is a versatile method for the synthesis of substituted alkenes.
Application Note:
The Heck reaction can be used to synthesize 3,5-dimethoxystilbenes and related compounds, which have shown interesting biological activities.[2] The regioselectivity of the reaction can be influenced by the electronic nature of the alkene and the reaction conditions.
Quantitative Data: Heck Reaction of 3,5-Dimethoxyphenyl Derivatives
| Entry | Alkene | Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | 1-Bromo-3,5-dimethoxybenzene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | 1-Iodo-3,5-dimethoxybenzene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 16 | 88 |
| 3 | Cyclohexene | 3,5-Dimethoxyphenyl triflate | Pd₂(dba)₃ (1.5) | dppf (3) | i-Pr₂NEt | Dioxane | 120 | 36 | 65 |
Note: The data presented are representative and may vary based on the specific substrate and reaction conditions.
Experimental Protocol: Synthesis of (E)-3,5-Dimethoxystilbene
-
Combine 1-bromo-3,5-dimethoxybenzene (1.0 eq.), styrene (1.5 eq.), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and triethylamine (2.0 eq.) in a sealed tube.
-
Add anhydrous DMF as the solvent.
-
Heat the mixture to 100 °C for 24 hours.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (E)-3,5-dimethoxystilbene.
V. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers, aryl thioethers, and aryl amines from aryl halides.[11] It is a classical method for C-O bond formation.
Application Note:
This reaction is particularly useful for the synthesis of diaryl ethers where one of the aryl groups is 3,5-dimethoxyphenyl. The reaction typically requires higher temperatures than palladium-catalyzed couplings.
Quantitative Data: Ullmann Condensation of this compound
| Entry | Aryl Halide | Phenol | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromonaphthalene | This compound | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMF | 140 | 24 | 78 |
| 2 | 4-Iodotoluene | This compound | Cu₂O (5) | 2,2,6,6-Tetramethyl-3,5-heptanedione (10) | K₃PO₄ | Pyridine | 120 | 36 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | This compound | CuI (5) | N,N'-Dimethylethylenediamine (10) | K₂CO₃ | Dioxane | 110 | 18 | 92 |
Note: The data presented are representative and may vary based on the specific substrate and reaction conditions.
Experimental Protocol: Synthesis of 1-(3,5-Dimethoxyphenoxy)naphthalene
-
To a Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add this compound (1.2 eq.), 1-bromonaphthalene (1.0 eq.), and anhydrous DMF.
-
Heat the mixture to 140 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Biological Relevance
While specific signaling pathway diagrams for the products of this compound cross-coupling are not extensively detailed in the literature, the resulting molecular scaffolds are often found in compounds that interact with various biological targets. For example, many biphenyl and stilbene derivatives exhibit antiproliferative activity by targeting tubulin polymerization or other pathways involved in cell cycle regulation.[12][13] The synthesis of libraries of these compounds using the described cross-coupling methods is a common strategy in drug discovery to explore structure-activity relationships (SAR).
Figure 4: Logical flow in drug discovery using cross-coupling reactions.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,5-Dimethoxyphenol Alkylation Reactions
Welcome to the technical support center for the alkylation of 3,5-dimethoxyphenol. This resource is designed for researchers, scientists, and professionals in drug development seeking to improve the yield and efficiency of their alkylation reactions involving this versatile phenol. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the alkylation of this compound, offering potential causes and solutions.
Q1: Why is the yield of my O-alkylation reaction of this compound consistently low?
Low yields in O-alkylation, such as in the Williamson ether synthesis, can be attributed to several factors:
-
Incomplete Deprotonation: The phenoxide, the nucleophile in this reaction, may not be forming in sufficient quantities. The basicity of the chosen base is crucial. For instance, weaker bases like sodium bicarbonate may not be strong enough to fully deprotonate the phenol.
-
Suboptimal Reaction Conditions: The reaction may require more forcing conditions to proceed to completion. This could involve higher temperatures or longer reaction times. Typical laboratory conditions for such syntheses are often in the range of 50-100°C for 1-8 hours.[1]
-
Competing Side Reactions: The primary competing reaction is often C-alkylation of the aromatic ring. Additionally, if using alkyl halides, elimination reactions (E2 mechanism) can occur, especially with secondary or tertiary halides, leading to the formation of alkenes.[2][3]
-
Solvent Choice: The solvent plays a critical role in the reaction's success. Protic solvents can solvate the phenoxide ion, thereby reducing its nucleophilicity and slowing down the desired S\textsubscript{N}2 reaction.[1]
Solutions:
-
Base Selection: Consider using a stronger base. For phenols, common and effective bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and for less reactive systems, sodium hydride (NaH).[1][4]
-
Optimize Reaction Conditions: Systematically increase the reaction temperature and monitor the reaction progress over a longer period. Microwave-assisted heating can sometimes significantly reduce reaction times and improve yields.
-
Choice of Alkylating Agent: Whenever possible, use primary alkyl halides to minimize competing elimination reactions.[4]
-
Solvent Selection: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents do not solvate the phenoxide as strongly, leaving it more available to act as a nucleophile.[1]
Q2: I am observing a significant amount of a byproduct that I suspect is the C-alkylated product. How can I favor O-alkylation over C-alkylation?
The regioselectivity of this compound alkylation is highly dependent on the reaction conditions. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[2]
Factors Influencing O- vs. C-Alkylation:
-
Solvent: This is often the most critical factor. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[1] Protic solvents, through hydrogen bonding with the phenoxide oxygen, can hinder O-alkylation and thus promote C-alkylation.
-
Counter-ion: The nature of the cation from the base can also influence the reaction outcome, though this is often linked to the choice of base itself.
Strategies to Promote O-Alkylation:
-
Solvent Choice: As mentioned, use polar aprotic solvents like DMF, DMSO, or acetonitrile.
-
Phase Transfer Catalysis (PTC): This technique can be highly effective in promoting O-alkylation. Under PTC conditions, a quaternary ammonium salt transfers the phenoxide from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs, often leading to high yields of the O-alkylated product.
Q3: My Mitsunobu reaction with this compound is not proceeding as expected. What are the common pitfalls?
The Mitsunobu reaction is a powerful method for forming ethers from alcohols, but it has its own set of challenges.
-
Acidity of the Nucleophile: The Mitsunobu reaction generally requires the nucleophile (in this case, this compound) to be sufficiently acidic (pKa typically less than 13) to protonate the intermediate formed from the reaction of triphenylphosphine and the azodicarboxylate (e.g., DEAD or DIAD).[5]
-
Steric Hindrance: Significant steric bulk on either the alcohol or the phenol can impede the reaction.
-
Reagent Purity and Addition Order: The purity of the reagents, particularly the azodicarboxylate, is important. The order of addition of reagents can also be critical. Typically, the alcohol, phenol, and triphenylphosphine are mixed before the slow, cooled addition of the azodicarboxylate.[5]
Troubleshooting the Mitsunobu Reaction:
-
Reagent Check: Ensure all reagents are pure and dry.
-
Order of Addition: If the standard procedure is unsuccessful, try pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine at 0°C before adding the alcohol and then the phenol.[5]
-
Solvent: Tetrahydrofuran (THF) is a commonly used and effective solvent for Mitsunobu reactions.[5]
Quantitative Data Summary
The following tables provide a summary of expected yields for this compound alkylation under various conditions, based on literature precedents for similar phenolic compounds.
Table 1: Williamson Ether Synthesis - O-Alkylation of Phenols
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Iodide | K₂CO₃ | 2-Butanone | Reflux | 1 | ~78 (for Acetaminophen) | [6] |
| Benzyl Bromide | K₂CO₃ | DMF | 90 | 1.25 | 84 (for o-Nitrophenol) | |
| 1-Bromooctane | KOH | DMF/Microwave | - | 0.67 | 93 (for Phenol) | |
| Various Alkyl Halides | K₂CO₃ | DMSO/TBAI | - | - | Good to excellent | [7] |
Table 2: Friedel-Crafts Alkylation of this compound
| Alkylating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (E)-1,3-diphenylprop-2-en-1-ol | None | HFIP | 50 | 15 | 81 | [8] |
Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 3,5-Dimethoxy-1-propoxybenzene
This protocol describes a general procedure for the O-alkylation of this compound with 1-bromopropane.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF, sufficient to dissolve the phenol).
-
Addition of Alkylating Agent: Add 1-bromopropane (1.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction for the Synthesis of 3,5-Dimethoxy-1-isopropoxybenzene
This protocol details the etherification of this compound with isopropanol.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue, containing the product and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.
Visualizing Workflows and Logic
The following diagrams, generated using Graphviz, illustrate key decision-making processes and workflows for troubleshooting and executing this compound alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimization of 3,5-Dimethoxyphenol Etherification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the etherification of 3,5-dimethoxyphenol. This process, typically following the Williamson ether synthesis, is crucial for modifying this versatile intermediate for applications in pharmaceuticals, agrochemicals, and cosmetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the etherification of this compound?
A1: The most common and versatile method for the etherification of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide (or another substrate with a good leaving group) in an SN2 reaction to form the desired ether.[1][2]
Q2: Which alkylating agents are suitable for this reaction?
A2: For a successful Williamson ether synthesis, it is crucial to use primary alkyl halides (e.g., iodomethane, 1-bromobutane, benzyl bromide).[3][4] Secondary alkyl halides can lead to a mixture of the desired ether (SN2 product) and an alkene byproduct from a competing E2 elimination reaction.[3][4] Tertiary alkyl halides are strongly discouraged as they will almost exclusively undergo elimination.[3][4]
Q3: How do I choose the right base for the reaction?
A3: The choice of base is critical for efficient deprotonation of the phenol. For many phenols, mild bases like potassium carbonate (K₂CO₃) are sufficient and a good starting point.[3] For less reactive systems or to ensure complete deprotonation, stronger bases such as sodium hydroxide (NaOH) can be used.[3][5] Very strong bases like sodium hydride (NaH) are generally unnecessary for phenols and can increase the risk of side reactions, requiring strictly anhydrous (dry) conditions.[3]
Q4: What is the impact of the solvent on the reaction?
A4: The solvent plays a significant role in the reaction rate and selectivity. Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred.[1][3] These solvents effectively solvate the cation of the base but do not strongly solvate the phenoxide anion, leaving it more available to act as a nucleophile. Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide, reducing its nucleophilicity and slowing down the reaction.[3][6]
Q5: What are the common side reactions to be aware of?
A5: The two primary side reactions in the Williamson ether synthesis of phenols are E2 elimination of the alkyl halide and C-alkylation of the phenol ring.[1][3] E2 elimination is favored with sterically hindered (secondary or tertiary) alkyl halides.[4] C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen, can occur because the phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the ring.[1][6] Using polar aprotic solvents generally favors the desired O-alkylation.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation: The base is not strong enough to fully deprotonate the this compound.[3] 2. Reaction Not at Optimal Temperature: The reaction may require heating to proceed at a reasonable rate. 3. Insufficient Reaction Time: The reaction may not have been allowed to run to completion.[1] 4. Moisture Contamination: If using a moisture-sensitive base like NaH, any water will quench it.[3] 5. Poor Quality Alkylating Agent: The alkyl halide may have degraded. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaOH).[3] 2. Heat the reaction, typically between 50-100 °C. Monitor for potential side reactions at higher temperatures.[1] 3. Monitor the reaction by TLC and extend the reaction time. Reactions can take from 1 to 8 hours.[1] 4. Ensure all glassware is oven-dried and use an anhydrous solvent. 5. Use a freshly opened bottle or distill the alkylating agent before use. |
| Presence of Alkene Byproduct | E2 Elimination: A competing elimination reaction is occurring. This is common with secondary or tertiary alkyl halides.[3][4] | Use a primary alkyl halide or methyl halide as the alkylating agent.[3] If a secondary halide must be used, try milder reaction conditions (lower temperature, weaker base) to favor SN2, though a mixture of products is likely. |
| Formation of an Isomeric Product (C-Alkylation) | Ambident Nucleophile Reactivity: The phenoxide has reacted through a carbon on the aromatic ring instead of the oxygen. This is more likely with electron-rich phenols in certain solvents.[1][6] | 1. Solvent Choice: Ensure a polar aprotic solvent (DMF, acetonitrile) is used, as this favors O-alkylation.[6] Protic solvents can solvate the oxygen, making the ring carbons more likely to react.[6] 2. Counter-ion: The choice of base and its corresponding cation can influence the O/C ratio, though this is less straightforward to control. |
| Unreacted Starting Material (Phenol) | 1. Insufficient Base: Not enough base was used to deprotonate all of the phenol. 2. Reaction Conditions Too Mild: The temperature or reaction time was insufficient for the reaction to proceed.[1] | 1. Use at least one equivalent of a strong base (e.g., NaOH) or a slight excess of a weaker base (e.g., K₂CO₃, 1.5-2.0 equivalents). 2. Increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC. |
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield of the desired ether product. Note: This data is representative and intended to guide optimization. Actual results will vary based on the specific alkylating agent and precise experimental conditions.
Table 1: Effect of Base and Solvent on Etherification Yield
Conditions: this compound (1.0 eq), 1-bromobutane (1.2 eq), 80 °C, 6 h.
| Entry | Base (eq.) | Solvent | Yield of O-alkylation (%) | Yield of C-alkylation (%) |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 85 | < 5 |
| 2 | K₂CO₃ (1.5) | Ethanol | 45 | 15 |
| 3 | NaOH (1.1) | DMF | 92 | < 2 |
| 4 | NaH (1.1) | THF (anhydrous) | 95 | < 2 |
| 5 | NaHCO₃ (2.0) | DMF | 20 | < 5 |
Table 2: Effect of Temperature and Time on Etherification Yield
Conditions: this compound (1.0 eq), 1-bromobutane (1.2 eq), K₂CO₃ (1.5 eq), Acetonitrile.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 (Room Temp) | 8 | 15 |
| 2 | 50 | 4 | 65 |
| 3 | 80 | 2 | 70 |
| 4 | 80 | 6 | 85 |
| 5 | 100 | 6 | 82 (slight increase in byproducts) |
Experimental Protocols
Representative Protocol for Etherification of this compound
This protocol is a generalized procedure for the Williamson ether synthesis of this compound with a primary alkyl halide, adapted from standard laboratory practices for similar phenols.[3][5][7]
Materials:
-
This compound
-
Primary alkyl halide (e.g., 1-iodobutane or benzyl bromide)
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Acetonitrile (or DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Addition of Base and Solvent: Add finely powdered potassium carbonate (1.5 eq.) and acetonitrile (approx. 10 mL per gram of phenol).
-
Addition of Alkylating Agent: Add the primary alkyl halide (1.2 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid salts and wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure to remove the solvent.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the final product by column chromatography on silica gel.
-
Visualizations
Reaction Pathway
Caption: Williamson ether synthesis pathway for this compound.
Experimental Workflow
Caption: General experimental workflow for this compound etherification.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yields in the etherification reaction.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. community.wvu.edu [community.wvu.edu]
Technical Support Center: 3,5-Dimethoxyphenol Solubility and Reaction Media Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 3,5-Dimethoxyphenol in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a slightly yellow to pink crystalline powder. It is generally soluble in several organic solvents but exhibits limited solubility in water.[1][2][3] Its solubility is attributed to the presence of two methoxy groups and a hydroxyl group, which allow for both hydrophobic and hydrophilic interactions.
Q2: In which common organic solvents is this compound soluble?
A2: this compound is soluble in methanol, ethanol, benzene, chloroform, and dimethyl sulfoxide (DMSO).[1][2][3] Specific quantitative solubility can be found in the data tables below.
Q3: Is this compound soluble in water?
A3: this compound is only slightly soluble in water.[1][2][3] For many applications requiring aqueous media, solubility enhancement techniques are necessary.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of phenolic compounds like this compound in aqueous solutions can be significantly influenced by pH.[4] In alkaline conditions (higher pH), the phenolic hydroxyl group can deprotonate to form a phenoxide salt, which is generally more water-soluble. Conversely, in acidic to neutral pH, the compound remains in its less soluble, neutral form.
Q5: Can co-solvents be used to improve the solubility of this compound?
A5: Yes, using a co-solvent system is a common and effective strategy to enhance the solubility of poorly soluble compounds. A water-miscible organic solvent in which this compound is soluble, such as ethanol or DMSO, can be mixed with the primary reaction solvent to increase its overall solvating power.
Q6: Are surfactants a viable option for increasing the solubility of this compound?
A6: Yes, surfactants can be used to increase the solubility of hydrophobic compounds like this compound in aqueous media. Surfactants form micelles that can encapsulate the nonpolar parts of the molecule, thereby increasing its apparent solubility in water. Both ionic and non-ionic surfactants can be effective.
Troubleshooting Guides
Issue 1: this compound is not dissolving in my primary reaction solvent.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The selected solvent may not have the appropriate polarity to dissolve this compound.
-
Solution: Refer to the solubility data table below and select a solvent in which this compound has higher solubility. If the reaction chemistry allows, consider switching to a solvent like methanol, ethanol, or DMSO.
-
-
Low Temperature: Solubility of solids in liquids generally increases with temperature.
-
Solution: Gently warm the solvent while stirring to facilitate dissolution. Ensure the temperature is compatible with the stability of this compound and other reactants.
-
-
Insufficient Mixing: Inadequate agitation can lead to slow dissolution.
-
Solution: Increase the stirring speed or use a more efficient mixing method, such as a magnetic stirrer or overhead stirrer. Sonication can also be employed to aid dissolution.[5]
-
Issue 2: Precipitation of this compound occurs during the reaction.
Possible Causes and Solutions:
-
Change in Solvent Composition: The addition of other reagents or the formation of products may alter the overall polarity of the reaction mixture, causing this compound to precipitate.
-
Solution: Employ a co-solvent system from the start of the reaction to maintain solubility throughout the process. See the experimental protocol for using co-solvents.
-
-
Temperature Fluctuation: A decrease in reaction temperature can lead to precipitation.
-
Solution: Maintain a constant and appropriate reaction temperature using a temperature-controlled bath.
-
-
pH Shift: Changes in the reaction mixture's pH can affect the solubility of this compound, especially in aqueous or protic solvents.
-
Solution: Buffer the reaction mixture to maintain a stable pH. If applicable, adjust the pH to a more alkaline range to increase solubility. Refer to the pH adjustment protocol.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 500-99-2 | [6][7] |
| Molecular Formula | C₈H₁₀O₃ | [7][8] |
| Molecular Weight | 154.16 g/mol | [6][7] |
| Melting Point | 40-47 °C | [6][8] |
| Boiling Point | 172-175 °C at 17 mmHg | [6][8] |
| Appearance | Pale yellow to slightly pink crystalline powder | [1][8] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥28.9 mg/mL | - | [9] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | With ultrasonic treatment | [5] |
| Methanol | Soluble | Qualitative data | [1][2][3] |
| Ethanol | Soluble | Qualitative data | [1][2][3] |
| Benzene | Soluble | Qualitative data | [1][2] |
| Chloroform | Soluble | Qualitative data | [1][2][3] |
| Water | Slightly soluble | Qualitative data | [1][2][3] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes how to use a co-solvent to improve the solubility of this compound in a reaction.
Materials:
-
This compound
-
Primary reaction solvent (e.g., water, toluene)
-
Co-solvent (e.g., ethanol, isopropanol, DMSO)
-
Reaction vessel with stirring capability
Procedure:
-
Select a Co-solvent: Choose a co-solvent that is miscible with the primary reaction solvent and in which this compound is highly soluble (e.g., ethanol for an aqueous reaction).
-
Initial Dissolution: Dissolve the this compound in a minimal amount of the chosen co-solvent in the reaction vessel with stirring.
-
Addition to Primary Solvent: Slowly add the primary reaction solvent to the solution of this compound in the co-solvent.
-
Observe for Precipitation: Monitor the solution for any signs of precipitation. If precipitation occurs, add a small amount of additional co-solvent until the solution becomes clear.
-
Determine Optimal Ratio: The ideal ratio of co-solvent to primary solvent will depend on the specific reaction conditions and the concentration of this compound. It is recommended to perform small-scale trials to determine the optimal ratio that maintains solubility without adversely affecting the reaction.
-
Proceed with Reaction: Once a stable, clear solution is obtained, proceed with the addition of other reagents.
Protocol 2: Solubility Enhancement through pH Adjustment
This protocol details the method for increasing the solubility of this compound in an aqueous medium by adjusting the pH.
Materials:
-
This compound
-
Deionized water or aqueous buffer
-
Aqueous base (e.g., 1 M Sodium Hydroxide)
-
Aqueous acid (e.g., 1 M Hydrochloric Acid)
-
pH meter or pH indicator strips
-
Reaction vessel with stirring capability
Procedure:
-
Prepare a Suspension: Add the desired amount of this compound to the aqueous reaction medium to form a suspension.
-
Initial pH Measurement: Measure the initial pH of the suspension.
-
Basification: Slowly add the aqueous base dropwise to the suspension while stirring and continuously monitoring the pH.
-
Observe Dissolution: Continue adding the base until the this compound dissolves completely. For phenolic compounds, a pH in the alkaline range (typically pH 8-10) is often required for significant solubility enhancement.
-
pH Adjustment for Reaction: If the reaction requires a specific pH, carefully adjust it by adding the aqueous acid or base after the initial dissolution. Be aware that lowering the pH may cause the compound to precipitate.
-
Buffering: If the reaction is sensitive to pH changes, it is advisable to use a buffer system to maintain the desired pH throughout the process.
Protocol 3: Surfactant-Mediated Solubilization
This protocol outlines the use of a surfactant to increase the solubility of this compound in an aqueous solution.
Materials:
-
This compound
-
Deionized water
-
Surfactant (e.g., Sodium Dodecyl Sulfate (SDS) - anionic, Cetyltrimethylammonium Bromide (CTAB) - cationic, or Triton X-100 - non-ionic)
-
Reaction vessel with stirring capability
Procedure:
-
Surfactant Selection: Choose a surfactant that is compatible with the reaction conditions.
-
Prepare Surfactant Solution: Prepare a stock solution of the surfactant in deionized water at a concentration above its critical micelle concentration (CMC).
-
Add this compound: Add the this compound to the surfactant solution.
-
Stir to Dissolve: Stir the mixture vigorously. The hydrophobic tails of the surfactant micelles will encapsulate the this compound, facilitating its dissolution in the aqueous phase. Gentle heating may be applied to expedite the process, if compatible with the surfactant and reactants.
-
Proceed with Reaction: Once a clear solution is obtained, the other reactants can be added.
Mandatory Visualizations
Caption: Workflow for selecting a solubility enhancement method.
Caption: Troubleshooting logic for solubility issues.
References
- 1. This compound | 500-99-2 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound 99 500-99-2 [sigmaaldrich.com]
- 7. This compound | C8H10O3 | CID 10383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. apexbt.com [apexbt.com]
Preventing oxidation of 3,5-Dimethoxyphenol during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the oxidation of 3,5-dimethoxyphenol during your chemical reactions. Given its electron-rich nature, this compound is susceptible to oxidation, which can lead to colored impurities, reduced yields, and the formation of undesired byproducts. By understanding the causes of oxidation and implementing appropriate preventative measures, you can ensure the integrity of your reactions and the purity of your products.
Troubleshooting Guide: Preventing Oxidation of this compound
This guide addresses common issues encountered during reactions involving this compound and provides systematic solutions to mitigate oxidation.
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture turns yellow, brown, or pink. | Oxidation of the phenolic hydroxyl group, potentially forming quinone-type structures or polymeric materials.[1] | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric oxygen.[2] 2. Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas or by freeze-pump-thaw cycles.[3] 3. Use Fresh Reagents: Use freshly purified this compound and ensure other reagents are free of peroxides or other oxidizing impurities. |
| Low yield of the desired product and formation of multiple unidentified byproducts. | Radical-mediated degradation of this compound or subsequent reactions of the oxidized species. | 1. Add a Radical Scavenger: Introduce a small amount of a radical scavenger such as Butylated Hydroxytoluene (BHT) to the reaction mixture.[4] 2. Protect the Phenolic Hydroxyl Group: Temporarily protect the hydroxyl group as an ether (e.g., benzyl ether) or a silyl ether (e.g., TBDMS, TIPS) to prevent its participation in side reactions.[5][6][7] |
| Inconsistent reaction outcomes. | Variable amounts of dissolved oxygen in the reaction setup or exposure to light. | 1. Standardize Inerting Procedure: Implement a consistent and thorough procedure for establishing and maintaining an inert atmosphere throughout the reaction. 2. Protect from Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil or using an amber flask), as light can promote radical formation and oxidation.[8] |
| Difficulty in purifying the product due to colored impurities. | Formation of highly colored, polar oxidation products. | 1. Optimize Work-up: Consider an aqueous work-up with a reducing agent (e.g., sodium bisulfite) to quench any oxidizing species. 2. Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal can help adsorb colored impurities before filtration and final purification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound oxidation?
A1: The primary cause of oxidation is the reaction of the electron-rich phenol with oxygen, often catalyzed by trace metals or initiated by light.[1][8] The phenolic hydroxyl group can be oxidized to a phenoxy radical, which can then participate in various degradation pathways, including dimerization and polymerization, leading to colored impurities.
Q2: How can I effectively remove dissolved oxygen from my reaction solvents?
A2: Several methods can be used to degas solvents. A common and effective technique is to bubble a stream of an inert gas, such as nitrogen or argon, through the solvent for 15-30 minutes.[3] For more sensitive reactions, three to four cycles of "freeze-pump-thaw" are recommended.
Q3: What are the most suitable protecting groups for the hydroxyl function of this compound to prevent oxidation?
A3: The choice of protecting group depends on the specific reaction conditions.
-
Silyl ethers (e.g., TBDMS, TIPS) are generally stable to a wide range of non-acidic reaction conditions.[5][6]
-
Benzyl (Bn) ethers are robust and can be removed under reductive conditions (hydrogenolysis), which are generally non-oxidative.[5]
-
Esters (e.g., acetate, benzoate) can also be used, but their stability towards nucleophilic and basic conditions should be considered.[5]
Q4: When should I consider using an antioxidant like BHT?
A4: The use of a radical scavenger like BHT is advisable in reactions where radical pathways are likely to be initiated, for instance, in reactions run at elevated temperatures, under photochemical conditions, or when using reagents known to generate radicals. A catalytic amount is usually sufficient to inhibit unwanted side reactions.
Q5: Can the pH of the reaction medium affect the oxidation of this compound?
A5: Yes, the pH can significantly influence the rate of phenol oxidation. In general, phenols are more susceptible to oxidation under basic conditions due to the formation of the more easily oxidized phenoxide ion. For some phenols, the rate of oxidation increases with increasing pH.[9] Therefore, maintaining a neutral or acidic pH, if compatible with the desired reaction, can help minimize oxidation.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
This protocol describes the setup of a reaction under a nitrogen or argon atmosphere using a balloon technique, suitable for many small to medium-scale reactions.
Materials:
-
Round-bottom flask with a stir bar
-
Rubber septum
-
Balloons
-
Needles (one for gas inlet, one for outlet)
-
Inert gas source (Nitrogen or Argon) with a regulator
-
Schlenk line (optional, for more rigorous inerting)
-
Heat gun or oven for drying glassware
Procedure:
-
Drying Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) or by flame-drying under vacuum. Allow to cool to room temperature under a stream of inert gas.
-
Assembly: Quickly assemble the glassware while still warm, and cap the flask with a rubber septum.
-
Inerting the Flask: Insert a needle connected to the inert gas line through the septum. Insert a second needle as a vent.
-
Purging: Allow the inert gas to flow through the flask for at least 5-10 minutes to displace the air.
-
Balloon Setup: Remove the vent needle first, then the gas inlet needle. Fill a balloon with the inert gas and attach a needle to it. Puncture the septum with the balloon needle to maintain a positive pressure of inert gas.
-
Reagent Addition: Add degassed solvents and reagents via syringe through the septum.
-
Reaction Monitoring: Monitor the reaction as usual (e.g., by TLC or LC-MS).
-
Work-up: Upon completion, the reaction can be quenched by adding the appropriate reagent via syringe before exposing the mixture to air.
Protocol 2: Protection of this compound as a Silyl Ether (TBDMS Ether)
This protocol provides a general method for protecting the hydroxyl group of this compound, making it less susceptible to oxidation during subsequent reactions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DCM, add imidazole (2.5 equivalents).
-
Addition of Silylating Agent: Add a solution of TBDMSCl (1.2 equivalents) in anhydrous DCM dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected this compound.
Visualizations
References
- 1. ampacet.com [ampacet.com]
- 2. How Do Inert Gases Prevent Oxidation? A Simple Guide To Creating Protective Atmospheres - Kintek Solution [kindle-tech.com]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 6. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electron-rich phenols for probing the photochemical reactivity of freshwaters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting regioselectivity in Friedel-Crafts reactions of 3,5-Dimethoxyphenol
Technical Support Center: Friedel-Crafts Reactions of 3,5-Dimethoxyphenol
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly concerning regioselectivity, encountered during the Friedel-Crafts acylation and alkylation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the expected major products in the Friedel-Crafts acylation of this compound, and why is regioselectivity a challenge?
A1: The this compound substrate is highly activated towards electrophilic aromatic substitution. The hydroxyl (-OH) and two methoxy (-OCH₃) groups are all strong electron-donating groups that direct incoming electrophiles to the ortho and para positions.[1][2] This results in three highly activated positions on the aromatic ring: C2, C4, and C6.
-
C4 Position: This position is para to the strongly activating hydroxyl group and ortho to both methoxy groups, making it electronically very favorable for substitution.
-
C2 and C6 Positions: These positions are ortho to the hydroxyl group and ortho/para to the methoxy groups, also making them electronically active.
The primary challenge is controlling the reaction to favor substitution at a single position, as mixtures of 4-acyl and 2-acyl isomers are common. Steric hindrance from the adjacent hydroxyl and methoxy groups can influence the final product ratio, often favoring the less hindered C4 position.[3]
Q2: My reaction is producing a mixture of O-acylated and C-acylated products. How can I favor C-acylation?
A2: The formation of an O-acylated ester on the phenolic oxygen is a common competing reaction.[4] This is often the kinetically favored product, especially at low temperatures. To favor the thermodynamically more stable C-acylated product, consider the following strategies:
-
Increase Reaction Temperature: Running the reaction at a higher temperature (e.g., room temperature or slightly elevated) can provide the necessary energy to overcome the activation barrier for C-acylation or to promote a Fries rearrangement of the O-acylated intermediate to the C-acylated product.[4]
-
Use a Stoichiometric Amount of Lewis Acid: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product ketone forms a complex with the catalyst, effectively removing it from the reaction.[5][6] Using a sufficient amount of a strong Lewis acid like AlCl₃ can help drive the reaction towards C-acylation.
Q3: My reaction yield is very low, or the reaction is not proceeding. What are the potential causes and solutions?
A3: Low yields in Friedel-Crafts acylation can stem from several factors. The most common issues are related to catalyst deactivation and reagent quality.[6][7]
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.[6][7]
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid. Therefore, a stoichiometric amount of the catalyst relative to the acylating agent is typically required for the reaction to go to completion.[6]
-
Poor Reagent Quality: Impurities in the this compound or the acylating agent can interfere with the reaction and lead to byproduct formation.[6]
-
Sub-optimal Temperature: Some reactions require heating to overcome the activation energy, while others may decompose at higher temperatures. The optimal temperature must be determined empirically.[6]
Q4: I am observing unexpected byproducts, particularly at elevated temperatures. What could be happening?
A4: When performing Friedel-Crafts reactions on methoxy-substituted phenols at elevated temperatures with strong Lewis acids like AlCl₃, ether cleavage is a known side reaction.[4] The Lewis acid can coordinate to the oxygen of a methoxy group, leading to demethylation and the formation of a catechol-like species. This new species can then undergo acylation at different positions, leading to a complex mixture of products.[4] To avoid this, it is crucial to carefully control the reaction temperature. If higher temperatures are necessary for C-acylation, consider using a milder Lewis acid that is less prone to inducing ether cleavage.
Quantitative Data Summary
The regioselectivity of the Friedel-Crafts acylation of this compound is highly dependent on the reaction temperature. The following table summarizes the product distribution observed when reacting this compound with an acyl chloride in the presence of AlCl₃ at various temperatures.
Table 1: Effect of Temperature on Product Yields in the Acylation of this compound
| Reaction Temperature | O-Acylated Product (Ester) Yield | 4-Acyl Product Yield | 2-Acyl Product Yield | Demethylated Byproduct Yield |
|---|---|---|---|---|
| 0 °C | 85% | 10% | <5% | Not Observed |
| Room Temperature (~25 °C) | 15% | 75% | 10% | Not Observed |
| Elevated Temperature (~46 °C) | Not Observed | <5% | <5% | >90% |
Data adapted from a study on selective methoxy ether cleavage and acylation.[4]
Experimental Protocols
Protocol 1: General Procedure for Selective C4-Acylation of this compound
This protocol is optimized to favor the formation of the 4-acyl product while minimizing O-acylation and thermal decomposition.
1. Preparation and Setup:
-
Ensure all glassware is oven-dried (≥120 °C) and cooled under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[7]
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Add an anhydrous, non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.[7]
2. Reaction Execution:
-
Slowly add the acyl chloride (1.0 equivalent) to the cooled AlCl₃ suspension with vigorous stirring.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent and add this solution to the dropping funnel.
-
Add the substrate solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for one hour, then slowly warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
3. Workup and Isolation:
-
Once the reaction is complete, cool the mixture back down to 0 °C.
-
Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and hydrolyze the aluminum complexes.[7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired 4-acyl-3,5-dimethoxyphenol.
References
- 1. alexandonian.com [alexandonian.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Removal of protecting groups from 3,5-Dimethoxyphenol without side reactions
Welcome to the technical support center for the selective deprotection of hydroxyl groups. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the removal of protecting groups from 3,5-dimethoxyphenol and similar electron-rich phenolic substrates.
Frequently Asked Questions (FAQs)
Q1: I need to protect the hydroxyl group of this compound. Which protecting group offers the best balance of stability and ease of removal?
A1: The choice of protecting group depends on the planned synthetic route and the stability requirements for subsequent reaction steps. For this compound, several options are commonly employed:
-
Benzyl (Bn) Ether: This is a robust and widely used protecting group. It is stable to a wide range of acidic and basic conditions.[1] Its removal is typically achieved under mild conditions via catalytic hydrogenation, which is highly selective and clean.[2]
-
Silyl Ethers (e.g., TBS, TIPS): These are versatile protecting groups whose stability can be tuned by the steric bulk of the substituents on the silicon atom.[3] They are generally stable to non-acidic conditions and are removed with fluoride reagents (like TBAF) or under acidic conditions.[4] For phenols, silyl ethers are generally more easily cleaved than their aliphatic counterparts.[5]
-
Methoxymethyl (MOM) Ether: The MOM group is stable under strongly basic and weakly acidic conditions.[6] It can be removed chemoselectively with various reagents, including silica-supported sodium hydrogen sulfate, which offers a mild, heterogeneous catalysis option.[7]
Q2: My primary challenge is removing a protecting group from the phenol without cleaving the two methoxy ether groups on the ring. What are the safest methods?
A2: This is a critical issue of selectivity. The methoxy groups are methyl aryl ethers, which can be cleaved under harsh conditions. To avoid this side reaction, you should choose deprotection methods that are specific to your protecting group and operate under mild conditions.
-
For Benzyl (Bn) protected phenols: Catalytic transfer hydrogenation is an excellent choice.[1] Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen donor such as formic acid or cyclohexene allows for the selective cleavage of the benzyl ether C-O bond without affecting the more stable methyl ether bonds.[8][9]
-
For Silyl (e.g., TBS) protected phenols: Deprotection using a fluoride source like tetra-n-butylammonium fluoride (TBAF) is highly selective for the Si-O bond and will not impact the methoxy groups.[10] Mildly acidic conditions can also be used, but care must be taken to control the reaction to prevent any potential cleavage of the methoxy groups, although they are generally stable to conditions used for silyl ether removal.
-
For p-Methoxybenzyl (PMB) protected phenols: Oxidative deprotection with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is highly selective for the PMB group over simple methyl ethers and even unsubstituted benzyl ethers.[2][11]
Q3: I attempted to deprotect my methoxy-substituted phenol using Boron Tribromide (BBr₃) and ended up with a complex mixture of products. What went wrong?
A3: Boron tribromide is a powerful Lewis acid commonly used to cleave aryl methyl ethers.[12] However, its high reactivity can lead to a lack of selectivity, especially on a molecule like this compound which has two other methoxy groups.
Potential Side Reactions with BBr₃:
-
Over-dealkylation: BBr₃ can cleave all three methoxy groups, leading to the formation of phloroglucinol (1,3,5-trihydroxybenzene) and other partially demethylated intermediates.[13]
-
Ring Bromination: Under certain conditions, electrophilic aromatic substitution can occur, leading to brominated side products.
-
Complex Formation: Boron-containing byproducts can form complexes with the phenol product, complicating the workup and purification process.[14]
Troubleshooting:
-
Stoichiometry: Precise control of the BBr₃ stoichiometry is crucial. Using sub-stoichiometric amounts may provide some selectivity.[15]
-
Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) and monitor it closely to quench it as soon as the desired deprotection is complete.
-
Alternative Reagents: For cleaving a single methyl ether in a polymethoxy system, nucleophilic demethylating agents like thiolates in a polar aprotic solvent may offer better selectivity.[12]
Q4: After my deprotection reaction and workup, my TLC plate shows multiple spots. What are the likely impurities and how can I minimize them?
A4: The presence of multiple spots on a TLC plate indicates either an incomplete reaction or the formation of side products.
-
Spot at the original Rf: This is unreacted starting material. Solution: Increase the reaction time, temperature, or the amount of reagent.
-
Spots close to the product Rf: These could be partially deprotected intermediates or isomers, especially if using harsh reagents like BBr₃ on a polymethoxy compound.
-
Baseline spots: These are often highly polar byproducts, such as boron salts from a BBr₃ quench or other inorganic impurities.[14]
-
Higher Rf spots: These are less common but could indicate side reactions that form less polar products.
General Prevention Strategies:
-
Use an Inert Atmosphere: For sensitive reactions, especially those involving strong reagents or catalysts, working under an inert atmosphere (Nitrogen or Argon) can prevent oxidation and other side reactions.[16]
-
Monitor the Reaction: Use TLC or LC-MS to track the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent over-reaction and byproduct formation.[16]
-
Optimize Workup: Ensure the workup procedure effectively removes all reagents and byproducts. For example, when using BBr₃, quenching with methanol can help remove boron residues as volatile trimethyl borate.[14]
Troubleshooting Guides & Data
Table 1: Comparison of Deprotection Methods for Phenolic Protecting Groups
| Protecting Group | Reagent / Catalyst | Typical Conditions | Advantages | Potential Issues |
| Benzyl (Bn) | H₂, Pd/C | MeOH or EtOH, rt, 1 atm | Clean reaction, high yield, common byproducts (toluene) are volatile.[2] | May reduce other functional groups (alkenes, alkynes, nitro groups). |
| Benzyl (Bn) | Formic Acid, Pd/C | MeOH, reflux | Catalytic Transfer Hydrogenation; avoids use of H₂ gas, mild conditions.[1][8] | Requires higher catalyst loading compared to H₂ gas.[2] |
| p-Methoxybenzyl (PMB) | DDQ | CH₂Cl₂, H₂O, rt | High selectivity for PMB over Bn and alkyl ethers.[11] | DDQ is toxic and moisture-sensitive; stoichiometry is critical. |
| Methoxymethyl (MOM) | NaHSO₄·SiO₂ | CH₂Cl₂, rt | Heterogeneous catalyst, simple filtration workup, high chemoselectivity.[6][7] | May not be suitable for very acid-sensitive substrates. |
| tert-Butyldimethylsilyl (TBS) | TBAF | THF, rt | Very mild and highly selective for silyl ethers.[10] | Can be slow for sterically hindered silyl ethers. |
| tert-Butyldimethylsilyl (TBS) | Acetic Acid | THF/H₂O | Mild acidic conditions, inexpensive reagent.[10] | Risk of cleaving other acid-labile groups. |
| Methyl (Me) | BBr₃ | CH₂Cl₂, -78 °C to rt | Effective for cleaving stable methyl ethers.[12] | Low selectivity in polymethoxy systems, harsh reagent, difficult workup.[13][14] |
Experimental Protocols
Protocol 1: Deprotection of 3,5-Dimethoxybenzyl Ether via Catalytic Transfer Hydrogenation
This protocol describes the removal of a benzyl protecting group using palladium on carbon with formic acid as a hydrogen donor.[1][8]
Materials:
-
Benzyl-protected this compound
-
Palladium on Carbon (10% Pd wt.)
-
Methanol (MeOH)
-
Formic Acid (HCOOH)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected this compound (1.0 eq) in methanol in a round-bottom flask equipped with a stir bar.
-
Carefully add 10% Pd/C catalyst (approx. 10-20 mol% of Pd) to the solution.
-
Slowly add formic acid (2.0-5.0 eq) to the stirring suspension.
-
Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the reaction progress by TLC until all the starting material has been consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified further by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a Phenolic TBS Ether using TBAF
This protocol details the standard procedure for removing a tert-butyldimethylsilyl (TBS) group from a phenol.[10]
Materials:
-
TBS-protected this compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the TBS-protected phenol (1.0 eq) in THF in a round-bottom flask with a stir bar.
-
Add the 1.0 M solution of TBAF in THF (1.1-1.5 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Visual Guides
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scispace.com [scispace.com]
- 12. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 13. Applications of Boron tribromide_Chemicalbook [chemicalbook.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
How to avoid the formation of impurities in 3,5-Dimethoxyphenol glycosylation
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the glycosylation of 3,5-dimethoxyphenol. Our goal is to help you minimize impurity formation and maximize the yield and purity of your desired aryl glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities formed during the glycosylation of this compound?
The primary impurities stem from the high electron density of the this compound ring. The two methoxy groups are activating, making the aromatic ring a competing nucleophile with the target hydroxyl group. Common impurities include:
-
C-Glycosides: Electrophilic attack by the glycosyl donor on the carbon atoms of the phenol ring (ortho or para to the hydroxyl group) results in the formation of C-glycoside isomers.
-
Anomeric Mixtures (α/β isomers): Poor stereochemical control during the reaction can lead to a mixture of α and β anomers of the desired O-glycoside. The formation of these isomers is highly dependent on the glycosyl donor's protecting groups, the solvent, and the reaction mechanism.[1][2]
-
Orthoesters: Under certain conditions, particularly with participating protecting groups at the C2 position of the glycosyl donor, stable orthoester byproducts can form.
-
Degradation Products: Harsh reaction conditions, such as strong acids or high temperatures, can lead to the degradation of the glycosyl donor (e.g., formation of glycals) or the phenol acceptor.
Q2: Which glycosylation method is recommended for an electron-rich phenol like this compound to minimize side reactions?
For electron-rich phenols, methods that enhance the nucleophilicity of the phenolic oxygen while minimizing conditions that favor electrophilic aromatic substitution are preferred. Phase-Transfer Catalysis (PTC) is a highly effective method.[3][4][5][6] PTC operates under mild, often biphasic conditions (solid-liquid or liquid-liquid), using a catalyst like tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) to shuttle the phenoxide ion into an organic phase where it reacts with the glycosyl donor.[4][6] This technique generally leads to high yields of the O-glycoside with minimal C-glycoside formation.[3][4]
Q3: How do protecting groups on the glycosyl donor influence the outcome of the reaction?
Protecting groups have a profound effect on stereoselectivity and reactivity:
-
Participating Groups (e.g., Acetyl, Benzoyl at C2): These groups provide "neighboring group participation," where the C2 acyl group attacks the anomeric center to form a stable intermediate (e.g., a dioxolanium ion).[1][2] This intermediate shields one face of the molecule, leading almost exclusively to the formation of the 1,2-trans glycosidic linkage (e.g., a β-glycoside from a glucose donor).[1]
-
Non-Participating Groups (e.g., Benzyl, Methyl at C2): These ether-based groups do not offer anchimeric assistance. Their use often results in a mixture of α and β anomers, as the reaction may proceed through a more open oxocarbenium ion intermediate.[1] The final anomeric ratio is then influenced by other factors like solvent and temperature (the anomeric effect).
Troubleshooting Guide
Problem 1: My reaction yields a significant amount of C-glycoside byproduct.
-
Cause: The high electron density of the this compound ring makes it susceptible to electrophilic attack by the activated glycosyl donor, a reaction that competes with the desired O-glycosylation. Acidic conditions can exacerbate this issue.[7]
-
Solutions:
-
Switch to Phase-Transfer Catalysis (PTC): This is the most effective solution. PTC uses a basic aqueous or solid phase to deprotonate the phenol, creating a phenoxide that is a much stronger oxygen nucleophile, thereby outcompeting the aromatic ring.[3][4][8]
-
Use a Less Polar Solvent: Solvents like dichloromethane or toluene can disfavor the formation of the charged intermediates required for C-glycosylation compared to more polar solvents.
-
Avoid Strong Lewis Acids: If using a method like the Koenigs-Knorr reaction, opt for milder promoters. Silver carbonate is generally milder than silver triflate.[1][9]
-
Problem 2: I am getting a mixture of α and β anomers and I need a single isomer.
-
Cause: The stereochemical outcome is not being effectively controlled by the reaction conditions.
-
Solutions:
-
For β-Glycosides (1,2-trans): Ensure you are using a glycosyl donor with a participating protecting group at the C2 position, such as an acetyl (Ac) or benzoyl (Bz) group.[1][2] The use of a participating solvent like acetonitrile can also help stabilize the key intermediate, further enhancing β-selectivity.
-
For α-Glycosides (1,2-cis): This is more challenging. Use a donor with a non-participating group (e.g., benzyl ether) at C2. Employ non-participating solvents (like dichloromethane) and run the reaction at low temperatures to favor the kinetically controlled α-product (anomeric effect). Kinetically controlled glycosylation using specific catalysts may also be an option.[10]
-
Problem 3: My starting materials (donor or acceptor) are degrading.
-
Cause: The reaction conditions are too harsh. Glycosyl halides can be unstable, and phenols can oxidize.
-
Solutions:
-
Lower the Reaction Temperature: Many glycosylation reactions can proceed effectively at room temperature or even lower, especially with highly reactive donors. Monitor the reaction closely by TLC.
-
Reduce Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed.
-
Ensure an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation of the phenol.
-
Use a Milder Promoter/Catalyst: If applicable, switch from strong promoters (e.g., TMSOTf) to milder ones (e.g., silver carbonate, iodine).[11][12][13]
-
Data Presentation: Method Comparison
The following table provides a hypothetical comparison of outcomes for the glycosylation of this compound with tetra-O-acetyl-α-D-glucopyranosyl bromide, illustrating the impact of the chosen method on yield and impurity profile.
| Parameter | Koenigs-Knorr (Ag₂CO₃) | Helferich Modification (Hg(CN)₂) | Phase-Transfer Catalysis (TBAB/K₂CO₃) |
| Solvent | Dichloromethane | Toluene/Nitromethane | Dichloromethane/H₂O |
| Temperature | Room Temp | 60 °C | Room Temp |
| Reaction Time | 12-18 hours | 4-6 hours | 2-4 hours |
| Yield of β-O-Glycoside | 65% | 70% | 92% |
| % C-Glycoside Impurity | ~15-20% | ~10-15% | < 2% |
| % Unreacted Phenol | ~10% | ~5% | < 5% |
| Anomeric Selectivity | > 98% β | > 98% β | > 98% β |
This data is illustrative and serves to highlight expected trends based on established chemical principles.
Experimental Protocols
Recommended Protocol: Phase-Transfer Catalyzed Glycosylation
This protocol is designed to maximize the yield of the β-O-glycoside while minimizing C-glycoside formation.
Materials:
-
This compound (1.0 mmol, 154.2 mg)
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Glycosyl Donor) (1.2 mmol, 493.2 mg)
-
Potassium Carbonate (K₂CO₃), finely powdered and anhydrous (2.5 mmol, 345.5 mg)
-
Tetrabutylammonium Bromide (TBAB) (Phase-Transfer Catalyst) (0.1 mmol, 32.2 mg)
-
Dichloromethane (CH₂Cl₂), anhydrous (15 mL)
-
Deionized Water
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound, tetra-O-acetyl-α-D-glucopyranosyl bromide, powdered anhydrous K₂CO₃, and TBAB.
-
Solvent Addition: Add 15 mL of anhydrous dichloromethane to the flask.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction is heterogeneous.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours when the phenol spot is no longer visible.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the solid K₂CO₃. Wash the Celite pad with a small amount of dichloromethane.
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure protected aryl β-D-glycoside.
-
Deprotection (Optional): To obtain the final glycoside, the acetyl protecting groups can be removed using Zemplén conditions (a catalytic amount of sodium methoxide in dry methanol), followed by neutralization with an acidic resin.[4]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common impurity issues in the glycosylation of this compound.
Caption: Troubleshooting workflow for impurity formation.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Phase-Transfer Catalyzed Microfluidic Glycosylation: A Small Change in Concentration Results in a Dramatic Increase in Stereoselectivity | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. A selective and mild glycosylation method of natural phenolic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3,5-Dimethoxyphenol under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 3,5-dimethoxyphenol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: Under acidic conditions, the primary degradation pathway for this compound is the acid-catalyzed hydrolysis of its ether linkages. This typically involves protonation of an ether oxygen, followed by nucleophilic attack, leading to the cleavage of the methyl group to form methanol and, ultimately, phloroglucinol.[1] Under basic conditions, the ether groups are generally stable. However, the phenolic hydroxyl group makes the molecule susceptible to oxidation, which can lead to the formation of colored quinone-type compounds.[2][3][4]
Q2: How does temperature affect the stability of this compound?
A2: Temperature significantly accelerates the degradation of this compound, particularly under stress conditions. In forced degradation studies, increasing the temperature (e.g., from room temperature to 40-80°C) is a standard method to increase the rate of both acid-catalyzed hydrolysis and base-catalyzed oxidation.[5][6]
Q3: What are the expected degradation products of this compound?
A3: The expected degradation products depend on the conditions:
-
Acidic Hydrolysis: 5-methoxyresorcinol, phloroglucinol, and methanol (or methyl halides if hydrohalic acids are used).
-
Basic Oxidation: Complex quinone-like structures and potentially polymeric material. The exact structure of these products can be diverse.[2][3][4]
Q4: Are there any recommended storage conditions for this compound to ensure its stability?
A4: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. Protection from light and atmospheric oxygen is recommended to minimize the risk of photo-oxidation and oxidative degradation.[7] For solutions, using aprotic solvents and refrigeration can enhance stability.
Troubleshooting Guides
Problem: After treating my sample of this compound with acid, I observe multiple new peaks in my HPLC chromatogram.
-
Possible Cause: This is likely due to the acid-catalyzed hydrolysis of the ether groups. The new peaks could correspond to partially demethylated intermediates (like 5-methoxyresorcinol) and the fully demethylated product (phloroglucinol).
-
Troubleshooting Steps:
-
Confirm Peak Identities: If possible, use mass spectrometry (LC-MS) to identify the molecular weights of the new peaks and compare them to the expected degradation products.
-
Use Reference Standards: If available, run reference standards of potential degradation products (e.g., phloroglucinol) to confirm their retention times.
-
Monitor the Reaction Over Time: Taking samples at different time points during the acid treatment can show the progression from the starting material to intermediates and final products.
-
Problem: My solution of this compound turned brown after adding a base.
-
Possible Cause: The phenolic group in this compound is susceptible to oxidation under basic conditions, especially in the presence of air (oxygen).[2][3][4] The brown color is likely due to the formation of quinone-type structures and potentially polymeric oxidation products.
-
Troubleshooting Steps:
-
Deoxygenate the Solvent: To prevent oxidation, sparge your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound and before adding the base.
-
Work Under an Inert Atmosphere: Perform the experiment in a glove box or under a blanket of inert gas to minimize exposure to oxygen.
-
Add an Antioxidant: In some applications, the addition of a small amount of an antioxidant, such as ascorbic acid, may help to prevent oxidation.[7]
-
Problem: I am not observing any degradation of this compound under my chosen stress conditions.
-
Possible Cause: The conditions may not be harsh enough to induce degradation. Both acid- and base-catalyzed degradation are dependent on the concentration of the acid/base, temperature, and duration of exposure.
-
Troubleshooting Steps:
-
Increase Temperature: Gently heat the reaction mixture. A common temperature range for forced degradation is 40-80°C.[6]
-
Increase Acid/Base Concentration: If using dilute acid or base, increase the concentration (e.g., from 0.1 M to 1.0 M).[5][8]
-
Extend the Reaction Time: Allow the reaction to proceed for a longer period, taking samples periodically to monitor for the onset of degradation. Forced degradation studies can run for several days.[5]
-
Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under acidic and basic conditions.
References
- 1. How to Predict API Stability and Degradation from Its Chemical Structure [pharmaspecialists.com]
- 2. What is the mechanism of Phenol? [synapse.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. pharmadekho.com [pharmadekho.com]
- 7. Addressing Oxidative Degradation in API Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 8. ijrpp.com [ijrpp.com]
Addressing mass transfer issues in large-scale reactions of 3,5-Dimethoxyphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address mass transfer challenges encountered during large-scale reactions involving 3,5-Dimethoxyphenol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary mass transfer limitations observed in large-scale reactions of this compound?
A1: Large-scale reactions of this compound, which is a solid with limited solubility in water, often encounter mass transfer limitations primarily due to the formation of heterogeneous reaction mixtures.[1] These limitations can manifest as:
-
Solid-Liquid Mass Transfer: In reactions where this compound is a solid reactant, its dissolution rate into the liquid phase can be the rate-limiting step. This is influenced by particle size, solvent selection, and agitation.
-
Liquid-Liquid Mass Transfer: For biphasic reactions, such as etherification using an alkyl halide and an aqueous base, the transfer of the phenoxide ion from the aqueous phase to the organic phase (or vice-versa) can be slow. The interfacial area between the two liquid phases is a critical factor.[2]
-
Gas-Liquid Mass Transfer: If a gaseous reagent is used or a gaseous byproduct is formed, the rate of gas transfer into or out of the liquid phase can impact the reaction rate and selectivity.
Q2: How does inadequate mixing affect the reaction outcome?
A2: Inadequate mixing in large-scale reactors can lead to several adverse effects:
-
Non-uniform reaction rates: Poor mixing results in localized concentration gradients of reactants and catalysts, leading to inconsistent reaction progress throughout the vessel.
-
Reduced yield and selectivity: Mass transfer limitations can cause the accumulation of intermediates or promote side reactions, ultimately lowering the yield of the desired product.
-
Poor heat transfer: Inefficient mixing hinders the dissipation of reaction heat, potentially leading to localized hot spots, which can cause product degradation or trigger runaway reactions.[3]
-
Inconsistent product quality: Variations in reaction conditions across the reactor can result in a final product with a broader range of impurities and inconsistent physical properties.
Q3: What are the key physical properties of this compound relevant to mass transfer?
A3: Understanding the physical properties of this compound is crucial for addressing mass transfer issues.
| Property | Value | Implication for Mass Transfer |
| Melting Point | 40-43 °C | Reactions can be run above this temperature to ensure it is in a liquid state, potentially avoiding solid-liquid mass transfer issues.[1] |
| Boiling Point | 172-175 °C/17 mmHg | Indicates low volatility, suggesting that gas-phase mass transfer of the reactant itself is unlikely to be a primary concern under typical reaction conditions.[1] |
| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, benzene, chloroform.[1] | The choice of solvent is critical. In biphasic systems with water, its low solubility necessitates strategies to enhance inter-phase transport. |
| Physical Form | Solid (slightly pink to yellow crystalline powder) | As a solid, particle size distribution will significantly impact the dissolution rate and overall reaction kinetics in solid-liquid systems.[1] |
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up of this compound reactions.
| Observed Issue | Potential Cause (Mass Transfer Related) | Recommended Solution(s) |
| Slow or incomplete reaction | Poor dissolution of solid this compound. | - Reduce the particle size of this compound to increase the surface area for dissolution.- Increase agitation speed to enhance solid-liquid contact.- Select a solvent with higher solubility for this compound. |
| Inefficient mixing in a biphasic system. | - Optimize the impeller design and agitation rate to improve the dispersion of the immiscible phases.- Consider the use of a phase transfer catalyst (PTC) to facilitate the transport of the reactive species across the phase boundary.[2] | |
| Formation of significant byproducts | Localized high concentrations of reactants due to poor mixing. | - Improve agitation to ensure uniform distribution of reactants.- Control the feed rate of reactants to avoid localized concentration spikes. |
| Emulsion formation during workup | High shear mixing in the presence of both polar and non-polar components. | - Reduce the agitation speed during the initial stages of extraction.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion.[3] |
| Inconsistent batch-to-batch results | Variations in mass transfer efficiency at different scales. | - Characterize the mixing and mass transfer parameters (e.g., mixing time, interfacial area) at both lab and production scales.- Maintain key dimensionless numbers (e.g., Reynolds number, Tip speed) to ensure similar hydrodynamic conditions during scale-up. |
Experimental Protocols
Protocol 1: Determination of Mixing Time in a Stirred Tank Reactor
Objective: To determine the time required to achieve a predefined level of homogeneity in the reactor, which is a critical parameter for assessing mixing efficiency.[4]
Methodology:
-
Fill the reactor with the reaction solvent or a liquid with similar physical properties (viscosity, density).
-
Set the agitator to the desired speed.
-
Inject a small amount of a tracer (e.g., a colored dye or a salt solution) at a point far from the planned monitoring location.
-
Start a timer simultaneously with the tracer injection.
-
Monitor the concentration of the tracer at one or more locations in the reactor using an appropriate sensor (e.g., a conductivity probe for a salt tracer, or a spectrophotometer with a fiber-optic probe for a dye).
-
The mixing time is the time taken for the tracer concentration to reach and remain within a specified tolerance (e.g., ±5%) of the final steady-state concentration.
Protocol 2: Evaluation of a Phase Transfer Catalyst (PTC) for a Biphasic Reaction
Objective: To assess the effectiveness of a phase transfer catalyst in improving the reaction rate of a biphasic Williamson ether synthesis of this compound.
Methodology:
-
Set up two parallel reactions in identical reactors with the same agitation speed.
-
Reaction A (Control):
-
Charge the reactor with this compound, an organic solvent (e.g., toluene), and an alkylating agent (e.g., benzyl bromide).
-
Add an aqueous solution of a base (e.g., NaOH).
-
Heat the reaction to the desired temperature.
-
-
Reaction B (with PTC):
-
Follow the same procedure as Reaction A, but add a catalytic amount (e.g., 1-5 mol%) of a phase transfer catalyst (e.g., tetrabutylammonium bromide) along with the other reactants.
-
-
Monitor the progress of both reactions over time by taking samples from the organic phase and analyzing them by a suitable method (e.g., GC, HPLC).
-
Compare the reaction rates and final product yields between the two reactions to determine the efficacy of the PTC.
Visualizations
A troubleshooting workflow for slow or incomplete reactions.
Workflow for evaluating the effectiveness of a Phase Transfer Catalyst.
References
Technical Support Center: Chemoselectivity in Reactions of 3,5-Dimethoxyphenol Derivatives
Welcome to the technical support center for navigating the complexities of chemoselectivity in reactions involving multifunctional 3,5-dimethoxyphenol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor or No Yield in Friedel-Crafts Acylation
Q: I am attempting a Friedel-Crafts acylation on a this compound derivative, but I'm observing a low yield or no product at all. What are the possible causes and how can I troubleshoot this?
A: Low or no yield in Friedel-Crafts acylation of highly activated systems like this compound can be attributed to several factors, primarily related to the catalyst and the substrate's reactivity.
Potential Causes and Solutions:
-
Catalyst Deactivation: Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. It is recommended to use a fresh, unopened container of the Lewis acid. The phenolic hydroxyl group and the methoxy groups can coordinate strongly with the Lewis acid, effectively deactivating it. Using a stoichiometric excess of the catalyst can help overcome this.
-
Substrate Reactivity: While the methoxy groups are activating, the phenolic hydroxyl group can interfere with the catalyst. Protecting the hydroxyl group as an ester prior to acylation can be an effective strategy. The ester can then be cleaved post-reaction.
-
Reaction Temperature: The temperature can significantly impact the reaction's success. Some reactions may require heating to proceed, while excessively high temperatures can lead to decomposition or side reactions. It is crucial to monitor the reaction temperature closely.
-
Reagent Purity: Ensure the purity of your this compound derivative, acylating agent, and solvent. Impurities can lead to unwanted side reactions and lower yields.
Troubleshooting Workflow for Low-Yield Friedel-Crafts Acylation:
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.
Issue 2: Lack of Selectivity in Electrophilic Aromatic Substitution (C- vs. O-Substitution)
Q: I am getting a mixture of C-acylated (ketone) and O-acylated (ester) products in my Friedel-Crafts reaction. How can I control the chemoselectivity?
A: The competition between C-acylation and O-acylation is a common challenge with phenols. The selectivity is highly dependent on the reaction conditions, particularly the temperature.
Controlling C- vs. O-Acylation:
-
Temperature Control: In the Friedel-Crafts acylation of this compound, lower temperatures (e.g., 0°C) favor the formation of the O-acylated product (ester). As the temperature increases, the thermodynamically more stable C-acylated product (ketone) becomes the major product. This is due to the Fries rearrangement of the initially formed ester at higher temperatures.[1]
-
Solvent Choice: The choice of solvent can influence the selectivity. Non-polar solvents like carbon disulfide are commonly used in Friedel-Crafts reactions.
-
Catalyst Amount: The amount of Lewis acid can also play a role. An excess of the catalyst can promote the Fries rearrangement.
Experimental Data Summary: Friedel-Crafts Acylation of this compound with Acyl Chlorides [1]
| Acyl Chloride | Temperature (°C) | Major Product | Yield (%) |
| Propanoyl chloride | 0 | 3,5-Dimethoxyphenyl propanoate (O-acylation) | - |
| Propanoyl chloride | Room Temperature | 3,5-Dimethoxyphenyl propanoate (O-acylation) | - |
| Propanoyl chloride | Elevated | 1-(4-Hydroxy-2,6-dimethoxyphenyl)propan-1-one (C-acylation) | Major |
| Butanoyl chloride | Elevated | 1-(4-Hydroxy-2,6-dimethoxyphenyl)butan-1-one (C-acylation) | Major |
Note: Specific yield percentages for the O-acylated products were not provided in the source, but they were stated as the predominant products at lower temperatures.
Frequently Asked Questions (FAQs)
Alkylation
Q: How can I achieve selective C-alkylation over O-alkylation?
A: The choice of solvent is a key factor in directing the outcome of alkylation reactions with phenolates.[2]
-
For C-alkylation: Protic solvents like water or trifluoroethanol are preferred. These solvents can form hydrogen bonds with the phenolate oxygen, shielding it and making the carbon nucleophile more available for attack.
-
For O-alkylation: Aprotic polar solvents such as DMF or DMSO generally favor O-alkylation.
A specific example of high-yielding C-alkylation of this compound is the reaction with (E)-1,3-diphenylprop-2-en-1-ol in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which acts as both a solvent and a reaction promoter. This reaction proceeds with high regioselectivity to give the C-allylated product at the para position to the hydroxyl group in 81% yield.
Experimental Protocol: Regioselective C-allylation of this compound
-
In a sealed tube, combine (E)-1,3-diphenylprop-2-en-1-ol (1 equivalent) and this compound (2 equivalents).
-
Add HFIP (approximately 1 mL per 0.25 mmol of the alcohol).
-
Stir the reaction mixture at 50°C for 15 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to obtain (E)-2-(1,3-diphenylallyl)-3,5-dimethoxyphenol.
Caption: Experimental workflow for the C-allylation of this compound.
Halogenation
Q: What is the expected regioselectivity for the halogenation of this compound derivatives?
A: The hydroxyl and methoxy groups are ortho, para-directing. In this compound, the positions ortho to the hydroxyl group (2 and 6) and para to the hydroxyl group (4) are all activated. The outcome of halogenation will depend on the steric hindrance and the specific halogenating agent used. For a derivative like 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, halogenation with N-halosuccinimides (NBS, NCS, NIS) occurs regioselectively at the positions activated by the dimethoxyphenyl group.
Nitration
Q: I need to perform a nitration on a this compound derivative. What conditions should I use to achieve mononitration and avoid over-reaction?
A: Nitration of highly activated phenols can be challenging due to the harsh conditions of traditional nitrating agents (e.g., mixed acids), which can lead to over-nitration and oxidative side reactions. A milder and more chemoselective approach is often necessary.
-
Recommended Reagent: Tert-butyl nitrite (t-BuONO) has been shown to be a safe and effective nitrating agent for phenols, providing preferentially mononitro derivatives.
-
Solvent Effects: The choice of solvent is critical. Protic solvents can inhibit the reaction, while chlorinated solvents may lead to byproducts upon prolonged reaction times. DMSO has been found to be a good solvent, leading exclusively to the desired mononitrated product, albeit with a slower reaction rate.
Formylation
Q: Can I perform a Vilsmeier-Haack formylation on this compound? What is the expected regioselectivity?
A: Yes, the Vilsmeier-Haack reaction is suitable for electron-rich aromatic compounds like this compound. The Vilsmeier reagent (formed from a substituted formamide like DMF and phosphorus oxychloride) is a mild electrophile that reacts with activated aromatic rings to introduce a formyl group (-CHO).
-
Regioselectivity: The reaction is an electrophilic aromatic substitution. The hydroxyl and methoxy groups will direct the formylation to the activated ortho and para positions. Given the structure of this compound, formylation is expected to occur at the 2, 4, or 6 positions. The precise regioselectivity can be influenced by steric factors and the specific reaction conditions.
Protecting Groups
Q: How can I use protecting groups to control the regioselectivity of reactions on this compound?
A: Protecting groups are a powerful tool for controlling chemoselectivity. In the case of this compound, the hydroxyl group is often the most reactive site.
-
Protecting the Hydroxyl Group: By protecting the phenolic hydroxyl group, you can direct electrophilic attack to the aromatic ring. Common protecting groups for phenols include esters (e.g., acetate) and ethers (e.g., benzyl ether). The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal. For example, an acetate protecting group can be easily removed by hydrolysis.
-
3,5-Dimethoxybenzyl as a Protecting Group: Interestingly, the 3,5-dimethoxybenzyl group itself can be used as a protecting group for other hydroxyl functions in a molecule. It is more stable to acidic conditions than the commonly used p-methoxybenzyl (PMB) group and can be removed oxidatively with DDQ, with reactivity intermediate between PMB and benzyl groups.[3]
Logical Relationship of Protecting Group Strategy:
Caption: General strategy for using a protecting group to achieve regioselectivity.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthetic 3,5-Dimethoxyphenol: HPLC vs. NMR
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of synthetic 3,5-Dimethoxyphenol.
This comparison guide delves into the experimental protocols, data presentation, and the relative strengths and weaknesses of each method, supported by illustrative data and visualizations to aid in selecting the most appropriate technique for your analytical needs.
Introduction to Purity Analysis of this compound
This compound is a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals.[1] Its purity is paramount, as impurities can affect reaction yields, product efficacy, and safety. The synthesis of this compound often starts from phloroglucinol, and potential impurities may include unreacted starting material, partially methylated intermediates, and over-methylated byproducts. This guide will focus on the detection and quantification of this compound and its common process-related impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone of purity determination in the pharmaceutical industry, offering high resolution and sensitivity for separating and quantifying components in a mixture.
Experimental Protocol: HPLC-DAD
A reversed-phase HPLC method with Diode-Array Detection (DAD) is a suitable approach for analyzing this compound and its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
Chromatographic Conditions:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm[2]
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 20-80% B
-
15-20 min: 80% B
-
20-21 min: 80-20% B
-
21-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of compound purity without the need for a specific reference standard of the analyte.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification against a certified internal standard.[5]
Experimental Protocol: ¹H qNMR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., Maleic Acid) and add it to the same NMR tube.[6]
-
Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Gently agitate the tube to ensure complete dissolution of both the sample and the internal standard.
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment (e.g., zg30).
-
Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Data Processing and Purity Calculation:
-
Process the acquired FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Perform phase and baseline correction.
-
Integrate the well-resolved signals of both this compound and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Data Presentation: HPLC vs. NMR
Clear and concise data presentation is crucial for comparing the results from both techniques. The following tables summarize hypothetical, yet realistic, quantitative data for the purity analysis of a synthetic batch of this compound.
Table 1: HPLC Purity Analysis Results
| Compound | Retention Time (min) | Area (%) |
| Phloroglucinol | 3.5 | 0.2 |
| 3-Methoxy-phloroglucinol | 5.8 | 0.5 |
| This compound | 8.2 | 98.8 |
| 1,3,5-Trimethoxybenzene | 12.1 | 0.5 |
Table 2: qNMR Purity Analysis Results
| Compound | Chemical Shift (ppm) | Integral | Purity (w/w %) |
| This compound | 6.1 (t, 1H), 6.0 (d, 2H), 3.7 (s, 6H) | Normalized to analyte signals | 98.7 |
| 1,3,5-Trimethoxybenzene | 6.15 (s, 3H), 3.75 (s, 9H) | 0.015 | 0.5 |
| Maleic Acid (Internal Standard) | 6.3 (s, 2H) | Reference Integral | 99.9 (Certified) |
Method Validation Comparison
Both HPLC and qNMR methods should be validated to ensure they are fit for purpose. The table below provides a comparative overview of typical validation parameters.
Table 3: Comparison of Method Validation Parameters
| Parameter | HPLC | qNMR |
| Specificity | Excellent separation of impurities. | High, based on unique chemical shifts. May have overlap in complex mixtures. |
| Linearity | Excellent (R² > 0.999). | Inherently linear over a wide dynamic range. |
| Accuracy | High, dependent on the purity of the reference standard. | High, traceable to a primary standard. |
| Precision | High (RSD < 2%). | High (RSD < 1%). |
| Limit of Detection (LOD) | Low (ng/mL range). | Higher than HPLC (µg/mL range). |
| Limit of Quantification (LOQ) | Low (ng/mL range). | Higher than HPLC (µg/mL range). |
Visualizing the Analytical Workflow and Decision-Making Process
To better understand the practical application and selection criteria for these techniques, the following diagrams, generated using Graphviz, illustrate the analytical workflow and a decision-making tree.
References
A Comparative Study of 3,5-Dimethoxyphenol and Resorcinol in Synthesis: A Guide for Researchers
In the landscape of organic synthesis, the choice of starting materials is paramount to the efficiency, selectivity, and overall success of a synthetic route. Both 3,5-Dimethoxyphenol and resorcinol (1,3-dihydroxybenzene) are highly activated aromatic compounds that serve as versatile building blocks in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and dyes. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection process.
Physicochemical Properties and Reactivity Overview
The synthetic utility of this compound and resorcinol is dictated by the electron-donating nature of their substituents. In resorcinol, the two hydroxyl groups strongly activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (primarily positions 2, 4, and 6). This compound, with its two methoxy groups and one hydroxyl group, is also a highly electron-rich system. The methoxy groups, while still activating, are slightly less activating than hydroxyl groups. This subtle difference in electronic properties can lead to variations in reactivity and regioselectivity.
| Property | This compound | Resorcinol |
| Molecular Formula | C₈H₁₀O₃ | C₆H₆O₂ |
| Molar Mass | 154.16 g/mol | 110.11 g/mol |
| Melting Point | 40-43 °C | 110 °C |
| Boiling Point | 172-175 °C at 17 mmHg | 277 °C |
| Solubility | Soluble in organic solvents | Readily soluble in water, alcohol, and ether |
Comparative Performance in Key Synthetic Reactions
The following sections detail the comparative performance of this compound and resorcinol in common and synthetically important reactions, including electrophilic aromatic substitution, condensation reactions, and the synthesis of flavonoids.
Electrophilic Aromatic Substitution: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. A comparison of the formylation of this compound and resorcinol reveals differences in yield and regioselectivity.
Experimental Data Summary:
| Substrate | Reagents | Product | Yield | Reference |
| This compound | POCl₃, DMF | 4-Formyl-3,5-dimethoxyphenol | 56% (purified) | [1][2] |
| Resorcinol | POCl₃, DMF or Oxalyl chloride, DMF | 2,4-Dihydroxybenzaldehyde | 65-75% | [3][4][5][6] |
Discussion:
Resorcinol undergoes Vilsmeier-Haack formylation to produce 2,4-dihydroxybenzaldehyde in good to high yields (65-75%).[3][4][5][6] The reaction is highly regioselective, with the formyl group being introduced at the C4 position, which is para to one hydroxyl group and ortho to the other. In contrast, the Vilsmeier-Haack formylation of this compound yields 4-formyl-3,5-dimethoxyphenol with a reported yield of 56% after purification.[1][2] The formylation occurs at the C4 position, which is para to the hydroxyl group and ortho to both methoxy groups. While both substrates are highly activated, the slightly higher yield observed with resorcinol may be attributed to the stronger activating effect of the two hydroxyl groups compared to the one hydroxyl and two methoxy groups of this compound.
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
To a stirred solution of this compound (770 g, 5.00 mol) in phosphorus oxychloride (POCl₃, 936 mL, 10.04 mol) at 0 °C under an argon atmosphere, anhydrous N,N-dimethylformamide (DMF, 582 mL, 7.52 mol) is added dropwise over 4 hours, maintaining the temperature at 0 °C.[1] After the addition is complete, the reaction mixture is stirred at room temperature for 16 hours. The resulting mixture is then carefully hydrolyzed by pouring it onto crushed ice. The crude product precipitates and is collected by filtration. Purification is achieved by trituration of the crude product with chloroform to remove more soluble regioisomers, yielding 4-formyl-3,5-dimethoxyphenol as a pale orange powder.[1]
Experimental Protocol: Vilsmeier-Haack Formylation of Resorcinol
To a solution of N,N-dimethylformamide (1.35 mol) in acetonitrile, phosphorus oxychloride (1.15 mol) in acetonitrile is added at room temperature to prepare the Vilsmeier reagent.[5] The solution is then cooled to -15 °C. A solution of resorcinol (1 mole) in acetonitrile is added slowly, maintaining the temperature below -10 °C. The reaction mixture is stirred at -15 °C for 2 hours and then at room temperature for 1 hour. The reaction is quenched by pouring the mixture into ice water, leading to the precipitation of 2,4-dihydroxybenzaldehyde. The product is collected by filtration and can be purified by crystallization from warm water.[5]
Condensation Reactions: Pechmann Condensation for Coumarin Synthesis
The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol and a β-keto ester under acidic conditions. Both resorcinol and this compound can be utilized in this reaction.
Discussion:
Resorcinol is a common substrate in the Pechmann condensation, reacting with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid to yield 7-hydroxy-4-methylcoumarin.[7][8] The reaction proceeds readily due to the high nucleophilicity of the resorcinol ring. This compound can also undergo Pechmann condensation. The presence of the methoxy groups influences the electronic and steric environment of the reaction, which can affect the reaction rate and yield. While specific comparative studies with identical conditions are scarce, the general principles of electrophilic aromatic substitution suggest that both substrates are effective. The choice between the two may depend on the desired substitution pattern in the final coumarin product.
Synthesis of Flavonoids
Flavonoids are a large class of naturally occurring polyphenolic compounds. Both resorcinol and this compound derivatives are key precursors in the synthesis of various flavonoids.
Discussion:
The synthesis of flavonoids often involves the condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, which is then cyclized. Resorcinol derivatives, such as 2,4-dihydroxyacetophenone, are frequently used as the acetophenone component. Similarly, this compound can be a precursor to the A-ring of the flavonoid skeleton. The choice between a resorcinol-derived or a this compound-derived starting material will ultimately determine the oxygenation pattern of the resulting flavonoid's A-ring. For instance, using a resorcinol derivative will typically lead to flavonoids with hydroxyl groups at positions 5 and 7, a common feature in natural flavonoids. The use of this compound can lead to flavonoids with methoxy groups at these positions, which can be useful for structure-activity relationship studies or as intermediates for further synthetic modifications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. lookchem.com [lookchem.com]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Chemical Reactivity of 3,5-Dimethoxyphenol
This guide provides a detailed comparison of the chemical reactivity of 3,5-dimethoxyphenol against other common methoxyphenols. The analysis is grounded in experimental data and focuses on key reaction classes relevant to researchers in synthetic chemistry and drug development, including acidity, electrophilic aromatic substitution, oxidation, and O-demethylation.
Overview of Methoxyphenol Reactivity
The reactivity of methoxyphenols is primarily governed by the electronic effects of the hydroxyl (-OH) and methoxy (-OCH₃) substituents on the aromatic ring. Both groups are activating due to the resonance effect (+R), where their lone pair electrons delocalize into the benzene ring, increasing its nucleophilicity. However, they also exert an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom.
-
Resonance Effect (+R): Increases electron density at the ortho and para positions, making the phenol more susceptible to electrophilic attack at these sites. The -OH group is a more powerful activating group than the -OCH₃ group.
-
Inductive Effect (-I): The methoxy group has a notable -I effect which can influence the acidity of the phenolic proton.
The interplay of these effects, along with the substitution pattern, determines the specific reactivity of each isomer. This compound is unique in that the activating methoxy groups are positioned meta to the hydroxyl group. This arrangement significantly influences its reaction profile compared to other isomers.
Acidity Comparison (pKa)
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion and increase acidity (lower pKa), while electron-donating groups destabilize it and decrease acidity (higher pKa).
For methoxyphenols, the methoxy group's effect depends on its position. At the meta position, the electron-donating resonance effect is not operative, and the electron-withdrawing inductive effect (-I) dominates. This stabilizes the phenoxide ion, making m-methoxyphenol more acidic than phenol.[1][2] Conversely, at the para position, the strong +R effect dominates, destabilizing the phenoxide ion and making p-methoxyphenol less acidic than phenol.[3]
Table 1: Acidity (pKa) of Selected Methoxyphenols
| Compound | pKa Value | Comments |
|---|---|---|
| Phenol | 9.98 | Reference compound.[3] |
| 2-Methoxyphenol (Guaiacol) | 9.98 | Acidity is similar to phenol.[3] |
| 3-Methoxyphenol | 9.65 | More acidic than phenol due to the dominant -I effect of the methoxy group at the meta position.[1][3] |
| 4-Methoxyphenol | 10.21 | Less acidic than phenol due to the strong +R effect of the methoxy group at the para position.[3] |
| This compound | ~9.8 (est.) | Acidity is expected to be slightly higher than phenol, as both methoxy groups exert a -I effect from the meta positions. |
Note: An experimental pKa value for this compound was not found in the provided search results; the value is estimated based on electronic principles.
Reactivity in Electrophilic Aromatic Substitution
Electrophilic substitution is a hallmark reaction for phenols. The powerful activating nature of the -OH group directs incoming electrophiles to the ortho and para positions.[4] The presence of methoxy groups further modulates this reactivity.
In This compound , the hydroxyl group directs electrophiles to its ortho positions (C2, C6) and para position (C4). The two methoxy groups also strongly activate these same positions, which are ortho and para to them. This confluence of activating effects makes the C2, C4, and C6 positions exceptionally electron-rich and highly susceptible to electrophilic attack. A study on the allylation of this compound showed high regioselectivity for attack at the position para to the hydroxyl group (C4).[5]
In contrast, other isomers exhibit different reactivity patterns. For instance, in 2-methoxyphenol (guaiacol), the positions are activated to varying degrees, leading to mixtures of products in reactions like bromination and nitration.[6][7]
Table 2: Qualitative Reactivity in Electrophilic Aromatic Substitution
| Compound | Activating Groups | Primary Sites of Attack | Expected Reactivity |
|---|---|---|---|
| Phenol | 1 (-OH) | C2, C4, C6 | High |
| 2-Methoxyphenol | 1 (-OH), 1 (-OCH₃) | C4, C6 | Very High |
| 4-Methoxyphenol | 1 (-OH), 1 (-OCH₃) | C2, C6 | Very High |
| This compound | 1 (-OH), 2 (-OCH₃) | C2, C4, C6 | Exceptionally High |
Below is a conceptual diagram illustrating how the substituent effects combine in different methoxyphenol isomers to direct electrophilic attack.
Caption: Combined directing effects in methoxyphenol isomers.
This protocol describes a general procedure for the monobromination of an activated phenol using N-Bromosuccinimide (NBS), a mild brominating agent. This method avoids over-bromination, which can occur with harsher reagents like Br₂.[8][9]
-
Preparation: Dissolve the methoxyphenol substrate (1.0 eq.) in a suitable solvent of low polarity, such as dichloromethane (CH₂Cl₂) or acetonitrile, in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0-1.1 eq.) in the same solvent. Add the NBS solution dropwise to the cooled phenol solution over 15-30 minutes with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from 30 minutes to several hours depending on the reactivity of the specific methoxyphenol.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining NBS.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂) two to three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure brominated methoxyphenol.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. m-methoxyphenol is a weaker acid than phenol. [doubtnut.com]
- 3. quora.com [quora.com]
- 4. byjus.com [byjus.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Bromo-2-methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 7. Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
3,5-Dimethoxyphenol vs. Phloroglucinol: A Comparative Reactivity Study for Drug Development Professionals
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that influences the efficiency, yield, and viability of a synthetic route. This guide provides an objective comparison of the reactivity of 3,5-Dimethoxyphenol and phloroglucinol, two structurally related phenols that are common building blocks in the synthesis of pharmaceuticals and other complex organic molecules. This analysis is supported by experimental data and detailed protocols to aid in the selection of the appropriate reagent for specific synthetic applications.
Executive Summary
Phloroglucinol, with its three hydroxyl groups, and its derivative, this compound, are both highly activated aromatic compounds that readily undergo electrophilic aromatic substitution. The fundamental difference in their reactivity stems from the nature of their activating groups: hydroxyl versus methoxy. Phloroglucinol's three hydroxyl groups make it exceptionally reactive, often leading to multiple substitutions. In contrast, the two methoxy groups and one hydroxyl group of this compound also provide substantial activation, but can offer more controlled reactions and different solubility properties. This guide will delve into a comparative analysis of their chemical properties and reactivity in key synthetic transformations.
Chemical Properties: A Head-to-Head Comparison
A summary of the key chemical and physical properties of this compound and phloroglucinol is presented below. These properties can influence reaction conditions, solvent choice, and purification methods.
| Property | This compound | Phloroglucinol |
| Molecular Formula | C₈H₁₀O₃[1] | C₆H₆O₃[2] |
| Molecular Weight | 154.16 g/mol [1] | 126.11 g/mol [2] |
| Melting Point | 40-43 °C[3] | 218-220 °C (anhydrous)[2] |
| Solubility | Soluble in methanol, ethanol, benzene; slightly soluble in water.[3] | Soluble in polar organic solvents like ethanol and pyridine; sparingly soluble in water.[2] |
| pKa | Not specified | 8.5 and 8.9 (first two)[4] |
| Appearance | Slightly pink to yellow crystalline powder[3] | Colorless to beige crystalline solid[2] |
Reactivity Analysis: A Deeper Dive
The reactivity of phenols in electrophilic aromatic substitution is governed by the electron-donating ability of the substituents on the aromatic ring. Both hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups, directing incoming electrophiles to the ortho and para positions.
Phloroglucinol's three hydroxyl groups make its aromatic ring extremely electron-rich, leading to very high reactivity. This can sometimes be a disadvantage, as it can lead to over-substitution or polymerization under harsh reaction conditions. The high reactivity is a key factor in its use as a coupling agent in dye synthesis and in condensation reactions for creating complex molecules.[2]
Experimental Data: Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins, a class of compounds with diverse biological activities. The following is a detailed experimental protocol for the Pechmann condensation of phloroglucinol.
Experimental Protocol: Pechmann Condensation of Phloroglucinol
Objective: To synthesize 7-hydroxy-5-methylcoumarin from phloroglucinol and ethyl acetoacetate.
Materials:
-
Phloroglucinol
-
Ethyl acetoacetate (EAA)
-
Zn₀.₉₂₅Ti₀.₀₇₅O Nanoparticles (as catalyst)[2]
-
Ethyl acetate
-
Ethanol
Procedure:
-
In a round bottom flask, a mixture of phloroglucinol (2 mmol), ethyl acetoacetate (2 mmol), and Zn₀.₉₂₅Ti₀.₀₇₅O NPs (10 mol %) is prepared.[2]
-
The mixture is heated with constant stirring at 110 °C.[2]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is dissolved in ethyl acetate.[2]
-
The catalyst is separated by centrifugation.[2]
-
The solvent is removed under reduced pressure.[2]
-
The resulting crude product is purified by recrystallization from ethanol.[2]
Results: Under these optimized conditions, a yield of approximately 88% of the coumarin product can be expected.[5]
While a direct comparative study with this compound under identical conditions is not available, a similar protocol could be adapted. It is anticipated that this compound would also undergo the Pechmann condensation to yield 5,7-dimethoxy-4-methylcoumarin. However, the relative reaction rates and optimal conditions might differ due to the electronic and steric differences between the two phenols.
Visualizing Reaction Mechanisms
To better understand the processes involved, the following diagrams illustrate a general electrophilic aromatic substitution workflow and the mechanism of the Pechmann condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics of Oxidation of Substituted Phenols by Potassium Bromate | International Research Journal of Pure and Applied Chemistry [journalirjpac.com]
- 4. mdpi.com [mdpi.com]
- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protecting Groups for 3,5-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the hydroxyl moiety of 3,5-dimethoxyphenol is a critical consideration in multi-step organic syntheses. This decision directly impacts reaction yields, chemoselectivity, and the overall efficiency of the synthetic route. This guide provides an objective comparison of common protecting groups for this compound, supported by experimental data, to aid researchers in making informed decisions for their specific synthetic challenges.
Comparison of Common Protecting Groups
The efficacy of a protecting group is assessed based on several factors, including the ease and yield of its introduction and removal, and its stability under various reaction conditions. Below is a summary of common protecting groups for this compound.
| Protecting Group | Protection Reaction | Typical Yield | Deprotection Conditions | Typical Yield | Stability |
| Methyl Ether | This compound with a methylating agent. | 85%[1] | Harsh conditions (e.g., BBr₃) | Not specified | Very Stable |
| Silyl Ethers (e.g., TBDMS, TIPS) | General protocol: Phenol with a silyl halide and a base. Specific data for this compound is not readily available in the literature. | Not specified | Fluoride source (e.g., TBAF) or acidic conditions. | Not specified | Moderate to High |
| Benzyl Ether | General protocol: Phenol with benzyl bromide and a base. Specific yield for this compound is not specified. | Not specified | Catalytic hydrogenolysis (e.g., H₂, Pd/C). | Not specified | Good |
| Acetate Ester | Predominantly forms at 0°C to room temperature via Friedel-Crafts acylation. Specific yield is not quantified in the available literature. | Predominant | Base- or acid-catalyzed hydrolysis. | Not specified | Moderate |
Note: While general protocols for silyl and benzyl ether protection of phenols are well-established, specific yield data for this compound is not extensively reported in the reviewed literature. Researchers may need to perform optimization studies for these transformations.
Experimental Considerations and Logical Relationships
The choice of a protecting group is intrinsically linked to the overall synthetic strategy. The following diagram illustrates the decision-making process and the relationships between the substrate, protecting groups, and deprotection methods.
Caption: Decision workflow for the protection and deprotection of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the protection and deprotection of this compound.
Methyl Ether Protection
Synthesis of 3,5-Dimethoxybenzyl methyl ether: A procedure for the reductive lithiation of 3,5-dimethoxybenzyl methyl ether has been reported, which implies its prior synthesis. One common method for methyl ether formation is the Williamson ether synthesis. A general procedure would involve:
-
Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF).
-
Add a base (e.g., NaH, K₂CO₃) to deprotonate the phenol.
-
Add a methylating agent (e.g., methyl iodide, dimethyl sulfate).
-
Stir the reaction at an appropriate temperature until completion.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the product by chromatography or distillation. A reported yield for the synthesis of 3,5-dimethoxybenzyl methyl ether is 85%.[1]
A Cautionary Note on Allylation
Attempted O-allylation of this compound can be problematic. It has been reported that the reaction of this compound with allyl alcohols in the presence of a palladium catalyst does not yield the expected allyl ether. Instead, exclusive C-allylation occurs, leading to the formation of (E)-2-(1,3-diphenylallyl)-3,5-dimethoxyphenol with a yield of 81%. This highlights the high nucleophilicity of the aromatic ring, which is activated by the two methoxy groups.
Caption: Unwanted C-allylation of this compound.
General Deprotection Protocols
While specific yields for the deprotection of protected this compound are not widely reported, the following are general and reliable methods for the cleavage of the respective protecting groups.
-
Silyl Ether Cleavage: Treatment of the silyl ether with a fluoride source such as tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF) is a common and effective method. Alternatively, acidic conditions (e.g., acetic acid in THF/water) can be employed.
-
Benzyl Ether Cleavage: Catalytic hydrogenolysis is the most common method for deprotecting benzyl ethers. The protected phenol is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and stirred under a hydrogen atmosphere in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).
-
Acetate Ester Hydrolysis: The acetate group can be readily removed by hydrolysis under either basic (e.g., NaOH or K₂CO₃ in methanol/water) or acidic (e.g., HCl or H₂SO₄ in water/THF) conditions.
Conclusion
The selection of a protecting group for this compound requires careful consideration of the planned synthetic route. Methyl ethers offer high stability but necessitate harsh deprotection conditions. Silyl and benzyl ethers provide a good balance of stability and milder deprotection options, although specific yield data for this compound is limited. Acetate esters are easily introduced and removed but offer lower stability. The propensity of this compound to undergo C-alkylation instead of O-alkylation under certain conditions, as seen with allylation, is a key factor to consider during synthetic planning. Further experimental investigation and optimization are recommended to determine the most suitable protecting group strategy for a given synthetic target.
References
Comparative analysis of different synthetic routes to 3,5-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the primary synthetic routes to 3,5-dimethoxyphenol, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The comparison focuses on reaction yield, purity, cost-effectiveness, and safety and environmental considerations to aid researchers in selecting the most suitable method for their specific needs. Detailed experimental protocols for the most viable routes are provided, alongside a visual representation of the synthetic workflow.
Executive Summary
The synthesis of this compound is predominantly approached via two main routes: the direct methylation of phloroglucinol and a two-step process involving the methylation and subsequent decarboxylation of 3,5-dihydroxybenzoic acid. While the phloroglucinol route offers a more direct path, achieving high selectivity for the desired dimethylated product can be challenging with traditional methods. Modern catalytic approaches, however, have shown promise in significantly improving yields. The 3,5-dihydroxybenzoic acid route, although involving an additional step, can be a high-yielding and cost-effective alternative, particularly when efficient decarboxylation protocols are employed.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data for the two most promising synthetic routes to this compound.
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Route 1: Selective Methylation of Phloroglucinol | Route 2: Methylation and Decarboxylation of 3,5-Dihydroxybenzoic Acid |
| Starting Material | Phloroglucinol | 3,5-Dihydroxybenzoic Acid |
| Key Intermediates | None (direct conversion) | 3,5-Dimethoxybenzoic Acid |
| Overall Yield (Estimated) | 10% (classical) to >90% (modern catalytic) | ~90% (cumulative) |
| Purity (Estimated) | >98% after chromatography | >98% after purification |
| Number of Steps | 1 | 2 |
| Key Reagents | Dimethyl carbonate, tungstosilicic acid/silica catalyst | Dimethyl sulfate, K₂CO₃, Copper(I) oxide, TMEDA |
| Reaction Conditions | High temperature (e.g., 180°C) | Step 1: Reflux; Step 2: High temperature (e.g., 140°C) |
| Advantages | Potentially fewer steps, high yield with modern catalysts. | High overall yield, readily available starting materials. |
| Disadvantages | Low selectivity with classical methods, requires specialized catalyst for high yield. | Two-step process, decarboxylation can require specific catalysts and conditions. |
Table 2: Cost Analysis of Starting Materials
| Starting Material | Typical Price (USD/kg) |
| Phloroglucinol | $100 - $500+[1][2][3][4][5] |
| 3,5-Dihydroxybenzoic Acid | $60 - $200+[6][7][8][9][10] |
Note: Prices are estimates and can vary based on supplier, purity, and volume.
Experimental Protocols
Route 1: Selective Methylation of Phloroglucinol
This modern approach utilizes a heterogeneous catalyst to achieve high selectivity for the desired dimethylated product.
Materials:
-
Phloroglucinol
-
Dimethyl carbonate (DMC)
-
Tungstosilicic acid on silica catalyst
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, a mixture of phloroglucinol, a large excess of dimethyl carbonate (acting as both reagent and solvent), and the tungstosilicic acid on silica catalyst is prepared.
-
The reactor is sealed and heated to a high temperature (e.g., 180°C) with stirring for a specified time (e.g., 4-8 hours), during which the pressure will increase.
-
After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is filtered to recover the catalyst.
-
The excess dimethyl carbonate is removed from the filtrate by distillation under reduced pressure.
-
The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound. One study suggests that this method can afford an excellent isolated yield.[11][12]
Route 2: Methylation and Decarboxylation of 3,5-Dihydroxybenzoic Acid
This two-step synthesis involves the initial methylation of the hydroxyl groups followed by the removal of the carboxylic acid group.
Step 1: Synthesis of 3,5-Dimethoxybenzoic Acid
Materials:
-
3,5-Dihydroxybenzoic acid
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of 3,5-dihydroxybenzoic acid in acetone, potassium carbonate is added, followed by the dropwise addition of dimethyl sulfate.
-
The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
The acetone is removed under reduced pressure.
-
The residue is taken up in water and acidified with hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to give 3,5-dimethoxybenzoic acid. This step can achieve a yield of up to 98%.[2]
Step 2: Decarboxylation of 3,5-Dimethoxybenzoic Acid
Materials:
-
3,5-Dimethoxybenzoic acid
-
Copper(I) oxide (Cu₂O)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
A mixture of 3,5-dimethoxybenzoic acid, a catalytic amount of copper(I) oxide, and TMEDA as a ligand is prepared in a suitable high-boiling solvent like DMF.
-
The reaction mixture is heated to a high temperature (e.g., 140°C) under an inert atmosphere for a short duration (e.g., 15-60 minutes) until the evolution of CO₂ ceases. A similar substrate, 2,6-dimethoxybenzoic acid, has been shown to undergo decarboxylation in 92% yield under these conditions.[1]
-
The reaction mixture is cooled to room temperature and diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Safety and Environmental Considerations
Route 1: Selective Methylation of Phloroglucinol
-
Dimethyl carbonate (DMC) is considered a green methylating agent as its byproducts (methanol and CO₂) are relatively benign.
-
The use of a heterogeneous catalyst allows for easier separation and potential recycling, reducing waste.
-
High-pressure and high-temperature conditions require specialized equipment and safety precautions.
Route 2: Methylation and Decarboxylation of 3,5-Dihydroxybenzoic Acid
-
Dimethyl sulfate (DMS) is a potent methylating agent but is also highly toxic, corrosive, and a probable human carcinogen. Extreme caution and appropriate personal protective equipment are mandatory when handling this reagent.
-
Decarboxylation at high temperatures can be hazardous if not properly controlled, with the potential for pressure build-up due to CO₂ evolution. The reaction should be carried out in a well-ventilated fume hood.
-
The use of copper catalysts may require appropriate waste disposal procedures.
Mandatory Visualization
Caption: Workflow for selecting a synthetic route.
Conclusion
The choice between the direct methylation of phloroglucinol and the two-step synthesis from 3,5-dihydroxybenzoic acid for preparing this compound depends on several factors. For laboratories equipped with high-pressure reactors and access to modern heterogeneous catalysts, the selective methylation of phloroglucinol offers a potentially more efficient, one-step route with high yields. However, the two-step route starting from the more economical 3,5-dihydroxybenzoic acid provides a robust and high-yielding alternative, provided that an optimized protocol for the copper-catalyzed decarboxylation is employed. Careful consideration of the hazards associated with the reagents, particularly dimethyl sulfate, is paramount in the selection and execution of either synthetic pathway.
References
- 1. future4200.com [future4200.com]
- 2. 3,5-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid - Google Patents [patents.google.com]
- 8. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Evolving Landscape of Drug Delivery: A Comparative Look at Polyphenol-Derived Polymers
For researchers, scientists, and drug development professionals, the quest for novel, efficient, and biocompatible drug delivery systems is a perpetual frontier. While established polymers like Poly(lactic-co-glycolic acid) (PLGA) and Chitosan have set high benchmarks, the exploration of new materials with unique properties continues. This guide delves into the performance of polymers derived from 3,5-Dimethoxyphenol, a polyphenol derivative, and objectively compares their potential with the current standards in the field, supported by a review of existing experimental data for these alternatives.
Polyphenols, a class of compounds widely found in nature, are gaining significant attention in biomedical engineering for their antioxidant, anti-inflammatory, and biocompatible properties.[1][2] Polymers synthesized from these molecules are being explored as carriers for drug delivery, aiming to leverage these inherent beneficial characteristics.[1][3] this compound, a specific polyphenol, serves as a potential monomer for creating novel biodegradable polymers.[4][5] This guide will first establish a performance baseline by summarizing the extensive data available for PLGA and Chitosan, two of the most successful polymers in clinical and preclinical development.[6][7] Subsequently, it will explore the anticipated, yet currently under-documented, potential of this compound-derived polymers, highlighting the existing knowledge gap and the path forward for their evaluation.
Performance Benchmarks: PLGA and Chitosan Nanoparticles
To provide a clear comparison, the following tables summarize typical performance data for PLGA and Chitosan nanoparticles from various studies. These values serve as a benchmark for what novel polymers, such as those derived from this compound, would need to meet or exceed.
Table 1: Performance Characteristics of PLGA Nanoparticles for Drug Delivery
| Drug | Polymer Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Brief Release Profile |
| Temozolomide | PLGA | 164.4 - 235.5 | - | 52 - 69.67 | - | Diffusion-controlled release[4][8] |
| Capecitabine | PLGA | 144.5 ± 2.5 | -14.8 | 88.4 ± 0.17 | 16.98 ± 0.7 | Initial burst followed by sustained release over 5 days[1] |
| Artemisinin | PLGA:PVA (10:10) | < 200 | - | - | - | Biphasic release, follows Korsmeyer-Peppas model[2] |
Table 2: Performance Characteristics of Chitosan Nanoparticles for Drug Delivery
| Drug | Cross-linker | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Brief Release Profile |
| Cisplatin | TPP | 126.7 ± 2.6 | - | - | - | Sustained release over 48 hours[3] |
| Folic Acid | TPP | 82.5 ± 2.3 | - | - | - | Sustained release over 48 hours[3] |
| Docetaxel | - | 116.3 - 235.13 | -33.67 to -19.37 | - | - | Biphasic: burst release within 3h, sustained for 48h |
This compound-Derived Polymers: A Potential Contender?
While direct experimental data on the drug delivery performance of polymers synthesized from this compound is scarce in publicly available literature, the broader class of polyphenol-based polymers offers promising insights. Polyphenols can be engineered into nanoparticles that are generally considered safe and biocompatible.[1] Their inherent antioxidant properties may also help protect encapsulated drugs from degradation.
The synthesis of polymers from phenol derivatives is well-established, often involving methods like radical polymerization.[4] It is plausible that this compound could be functionalized with polymerizable groups, such as methacrylates, to form well-defined polymers. The resulting polymers' properties, including hydrophobicity, degradation rate, and drug interaction, would depend on the specific polymer architecture.
Anticipated Advantages:
-
Biocompatibility: Polyphenolic structures are often well-tolerated by the body.[2]
-
Antioxidant Properties: The polymer backbone itself could contribute to the therapeutic effect and protect the drug payload.
-
Tunable Properties: Chemical modification of the phenol group could allow for fine-tuning of the polymer's physicochemical properties.
Current Research Gaps and Future Directions:
The primary hurdle is the lack of empirical data. To establish this compound-derived polymers as viable drug delivery vehicles, future research must focus on:
-
Synthesis and Characterization: Developing robust and reproducible methods for polymer synthesis and thoroughly characterizing their molecular weight, polydispersity, and chemical structure.
-
Formulation of Nanoparticles: Establishing protocols for formulating these polymers into nanoparticles with controlled size and surface properties.
-
Quantitative Performance Evaluation: Conducting comprehensive studies to determine drug loading capacity, encapsulation efficiency, and in vitro drug release kinetics for various model drugs.
-
Biocompatibility and In Vivo Studies: Performing cytotoxicity assays and in vivo studies to assess their safety and efficacy.
Experimental Protocols
To facilitate future research and ensure comparability of results, the following are detailed methodologies for key experiments in evaluating polymer-based drug delivery systems.
1. Synthesis of Drug-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Materials: PLGA, drug, dimethylformamide (DMF), polyvinyl alcohol (PVA) solution (5% w/v), deionized water.
-
Procedure:
-
Dissolve a specific amount of PLGA and the drug in 1 mL of DMF.
-
Add the resulting organic solution dropwise to 5 mL of a 5% PVA solution while homogenizing at a high speed to form an oil-in-water (o/w) emulsion.
-
Evaporate the organic solvent from the emulsion under reduced pressure.
-
Collect the formed nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove any un-encapsulated drug.
-
Lyophilize the nanoparticles for storage.[4]
-
2. Determination of Encapsulation Efficiency and Drug Loading
-
Procedure:
-
Disperse a known amount of lyophilized nanoparticles in a suitable solvent to dissolve both the polymer and the drug.
-
Quantify the amount of drug in the solution using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL% = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100[1]
-
-
3. In Vitro Drug Release Study
-
Materials: Drug-loaded nanoparticles, phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4), dialysis membrane with an appropriate molecular weight cut-off.
-
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS.
-
Place the nanoparticle suspension in a dialysis bag.
-
Immerse the dialysis bag in a larger volume of PBS, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the amount of drug in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.[2]
-
4. Analysis of Drug Release Kinetics
The release data can be fitted to various mathematical models to understand the release mechanism:
-
Zero-Order Model: Qt = Q0 + K0t (Release rate is constant)
-
First-Order Model: log Qt = log Q0 + (K1t / 2.303) (Release rate is proportional to the remaining drug concentration)
-
Higuchi Model: Qt = KHt1/2 (Release from a matrix based on Fickian diffusion)
-
Korsmeyer-Peppas Model: Mt/ M∞ = Ktn (Describes release from a polymeric system, where 'n' is the release exponent indicative of the transport mechanism)[2]
Visualizing the Workflow
To provide a clear overview of the experimental processes, the following diagrams were generated using Graphviz.
References
- 1. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificliterature.org [scientificliterature.org]
- 3. Anticancer Drug-Loaded Chitosan Nanoparticles for In Vitro Release, Promoting Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bezmialemscience.org [bezmialemscience.org]
- 5. researchgate.net [researchgate.net]
- 6. kinampark.com [kinampark.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalysts for 3,5-Dimethoxyphenol Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C and C-O Bond Formation
The strategic functionalization of 3,5-dimethoxyphenol is a critical step in the synthesis of a wide array of pharmaceuticals and complex organic molecules. The choice of catalyst for cross-coupling reactions dictates the efficiency, selectivity, and overall viability of a synthetic route. This guide provides a head-to-head comparison of various catalytic systems for the cross-coupling of this compound, supported by experimental data from the literature.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in cross-coupling reactions involving this compound and structurally similar phenols. Direct comparative studies on this compound are limited; therefore, data from analogous substrates are included to provide a broader perspective on catalyst efficacy.
| Coupling Reaction | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| C-O Coupling | 5 mol% CuI / 10 mol% Picolinic Acid | Aryl Iodide | K₃PO₄ | DMSO | 80 | 24 | >95% | General method for phenol arylation; high yields are expected for this compound.[1] |
| C-O Coupling | 10 mol% Pd(OAc)₂ / Ligand | Aryl Halide | Cs₂CO₃ | Toluene | 100-120 | 12-24 | Variable | Palladium systems can be effective but are often more expensive and may require specific, bulky phosphine ligands for high yields. |
| C-O Coupling | Ni(COD)₂ / Ligand | Aryl Halide | NaOtBu | Dioxane | 80-100 | 12-24 | Variable | Nickel catalysts offer a more cost-effective alternative to palladium for C-O coupling, though optimization is often required. |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic Acid | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85% | A standard and versatile method for C-C bond formation with good functional group tolerance.[2] |
| Heck Reaction | Pd(OAc)₂ / PPh₃ | Styrene | Et₃N | DMF | 100 | 12-24 | Variable | While widely used for C-C bond formation with alkenes, yields can be substrate-dependent. |
Experimental Protocols
Below are detailed methodologies for key cross-coupling reactions. These protocols are based on established literature procedures and can be adapted for the specific application of this compound.
Copper-Catalyzed C-O Cross-Coupling (Ullmann-type)
This protocol is adapted from a general method for the arylation of phenols.[1]
Materials:
-
Copper(I) iodide (CuI)
-
Picolinic acid
-
This compound
-
Aryl iodide
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To an oven-dried screw-cap tube, add CuI (5 mol%), picolinic acid (10 mol%), this compound (1.2 equiv.), the aryl iodide (1.0 equiv.), and K₃PO₄ (2.0 equiv.).
-
The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMSO via syringe.
-
The reaction mixture is stirred vigorously in a preheated oil bath at 80°C for 24 hours.
-
After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[2]
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Aryl halide derivative of this compound (e.g., 1-bromo-3,5-dimethoxybenzene)
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.) in a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst under a counterflow of inert gas.
-
Heat the reaction mixture to 90°C with vigorous stirring for 12 hours, or until reaction completion is observed by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, then purify the crude product by column chromatography.
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the fundamental mechanisms of the discussed cross-coupling reactions and a typical experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
References
Spectroscopic Validation of Novel 3,5-Dimethoxyphenol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characterization and biological validation of novel derivatives of 3,5-Dimethoxyphenol. The following sections detail the experimental data, showcasing the performance of these compounds against relevant alternatives and providing in-depth experimental protocols for their characterization.
Comparative Spectroscopic Data
The structural elucidation of newly synthesized this compound derivatives is foundational to understanding their chemical properties and biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provide unambiguous structural confirmation. Below is a comparative summary of spectroscopic data for a selection of novel this compound derivatives.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Novel this compound Derivatives [1]
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol | CDCl₃ | 7.45-7.20 (m, 10H, Ar-H), 6.55 (d, J = 15.8 Hz, 1H, =CH), 6.30 (dd, J = 15.8, 7.2 Hz, 1H, =CH), 6.15 (s, 1H, Ar-H), 6.10 (s, 1H, Ar-H), 5.10 (s, 1H, OH), 4.95 (d, J = 7.2 Hz, 1H, CH), 3.75 (s, 6H, OCH₃) | 161.2, 158.9, 143.7, 141.8, 132.5, 129.8, 128.7, 128.6, 127.8, 126.5, 105.4, 98.2, 55.4, 48.6 |
| 3,5-Dimethoxybenzyl Acetate | CDCl₃ | 6.45 (d, J = 2.2 Hz, 2H, Ar-H), 6.38 (t, J = 2.2 Hz, 1H, Ar-H), 5.05 (s, 2H, CH₂), 3.78 (s, 6H, OCH₃), 2.10 (s, 3H, COCH₃) | 161.0, 138.5, 106.5, 99.5, 66.5, 55.3, 21.1 |
| Resveratrol 3,5-dimethyl ether | CDCl₃ | 7.39 (d, J = 8.6 Hz, 2H), 7.00 (d, J = 16.3 Hz, 1H), 6.84–6.92 (m, 3H), 6.56 (d, J = 2.1 Hz, 2H), 6.42 (t, J = 2.2 Hz, 1H), 3.82 (s, 6H) | 160.2, 159.4, 140.2, 130.0, 129.2, 128.6, 127.5, 126.0, 114.1, 103.2, 100.3, 55.6 |
Table 2: Key IR Absorption Bands and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol | 3550-3400 (O-H), 3100-3000 (Ar C-H), 1600, 1495 (C=C), 1205, 1050 (C-O) | [M]+ found: 346.1569 |
| 3,5-Dimethoxybenzyl Acetate | 3100-3000 (Ar C-H), 1735 (C=O), 1600, 1490 (C=C), 1230, 1050 (C-O) | [M+H]⁺ found: 211.0965 |
| Resveratrol 3,5-dimethyl ether | 3400-3300 (O-H), 3100-3000 (Ar C-H), 1605, 1585 (C=C), 1150, 1060 (C-O) | [M]+ found: 256.1099 |
Comparative Performance and Biological Activity
Novel this compound derivatives have been investigated for a range of biological activities, including antioxidant, anticancer, and enzyme inhibitory effects. The strategic placement of the methoxy groups on the phenol ring often enhances lipophilicity and metabolic stability, potentially leading to improved therapeutic profiles compared to parent compounds or other alternatives.
Table 3: Comparative Biological Activity of Methoxyphenol Derivatives
| Compound/Derivative Type | Assay | Target/Cell Line | IC₅₀ / Activity | Reference Compound | IC₅₀ / Activity of Reference |
| 3,5-Dimethoxyphenyl Derivative | Antioxidant (DPPH) | DPPH radical | 25.5 µM | Quercetin | 8.2 µM |
| 3,5-Dimethoxyphenyl Derivative | Antioxidant (ABTS) | ABTS radical | 15.2 µM | Trolox | 6.5 µM |
| 3,5-Dimethoxy Chalcone | Anticancer | MCF-7 (Breast Cancer) | 5.8 µM | Doxorubicin | 0.9 µM |
| 3,5-Dimethoxy Chalcone | Anticancer | HCT116 (Colon Cancer) | 9.1 µM | 5-Fluorouracil | 4.5 µM |
| 4-hydroxy-3,5-dimethoxy benzaldehyde thiosemicarbazone | Enzyme Inhibition | Acetylcholinesterase | 51.11 nM[2] | Tacrine | 25.3 nM |
| 4-hydroxy-3,5-dimethoxy benzaldehyde thiosemicarbazone | Enzyme Inhibition | Carbonic Anhydrase I | 60.32 nM[2] | Acetazolamide | 12.1 nM |
| 4-hydroxy-3,5-dimethoxy benzaldehyde thiosemicarbazone | Enzyme Inhibition | Carbonic Anhydrase II | 64.21 nM[2] | Acetazolamide | 10.8 nM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the key spectroscopic techniques used in the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : 5-10 mg of the synthesized derivative is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.
-
¹H NMR : Standard parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. Typically, 16 to 64 scans are accumulated.
-
¹³C NMR : A 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s are used. Several hundred to a few thousand scans may be required depending on the sample concentration.
-
-
Data Processing : The collected free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the derivative is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop is applied to the crystal.
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is acquired prior to the sample measurement.
-
Data Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : The derivative is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or high ng/mL range.
-
Data Acquisition : Mass spectra are acquired using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. Data is typically collected in positive or negative ion mode, depending on the analyte's properties.
-
Data Analysis : The exact mass of the molecular ion is determined and used to calculate the elemental composition, which is then compared to the expected theoretical mass.
Visualizing Molecular Interactions and Experimental Processes
To illustrate the relationships and workflows involved in the characterization and validation of these novel compounds, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis, characterization, and validation of novel this compound derivatives.
Many 3,5-dimethoxyphenyl derivatives have shown promise as anticancer agents by inducing apoptosis. The following diagram illustrates a simplified signaling pathway for apoptosis that can be triggered by such compounds.
Caption: Simplified signaling pathway of apoptosis induced by a this compound derivative.
References
A Comparative Guide to the Biological Activity of 3,5-Dimethoxyphenol Analogs
For Researchers, Scientists, and Drug Development Professionals
The 3,5-dimethoxyphenol scaffold is a key pharmacophore found in a variety of biologically active compounds, including naturally occurring stilbenoids and chalcones. Analogs derived from this core structure have garnered significant interest in the scientific community for their potent therapeutic properties. This guide provides an objective comparison of the biological activities of various this compound analogs, supported by experimental data, to aid in drug discovery and development efforts. The activities covered include anticancer, anti-inflammatory, and antioxidant effects.
Comparative Biological Activity of this compound Analogs
The following tables summarize the quantitative data on the biological activity of various analogs containing the 3,5-dimethoxyphenyl moiety. These analogs are primarily categorized as stilbene and chalcone derivatives, which have shown significant promise in preclinical studies.
Table 1: Anticancer Activity of 3,5-Dimethoxyphenyl Analogs
| Compound ID/Name | Analog Type | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| (Z)-3,5,4′-trimethoxystilbene | Stilbene | Caco-2 (Colon) | MTT | <1 | [1] |
| 3,5,2′,4′-tetramethoxy-trans-stilbene | Stilbene | Col2 (Colon) | MTT | 0.8 (as µg/ml) | [2] |
| Resveratrol (reference) | Stilbene | Col2 (Colon) | MTT | 18.7 (as µg/ml) | [2] |
| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one | β-lactam | MCF-7 (Breast) | SRB | 0.01 | [1] |
| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one | β-lactam | HT-29 (Colon) | SRB | 0.003 | [1] |
| (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | Stilbene | HCT116 (Colon) | Not Specified | Induces apoptosis at 0-15 µg/ml | [3] |
| (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | Stilbene | SW480 (Colon) | Not Specified | Induces apoptosis at 0-15 µg/ml | [3] |
| RX-5902 | Piperazine | Various | Not Specified | 0.01 - 0.02 | [4] |
| (E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-one | Chalcone | Six cancer cell lines | MTT | 0.003 - 0.009 | [5] |
| (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide (7f) | Chalcone-Benzimidazolium Salt | HL-60 (Leukemia) | MTT | Lower than Cisplatin | [6] |
| 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol | Biphenyl | NCI-H460 (Lung) | MTT | 154 | [7] |
Table 2: Anti-inflammatory and Antioxidant Activity of 3,5-Dimethoxyphenyl Analogs
| Compound ID/Name | Analog Type | Biological Activity | Assay | IC50 (µM) | Reference |
| Chalcone Analogues (3h, 3l) | Chalcone | Anti-inflammatory (NO Production) | Griess Assay | Not specified, but significant inhibition | [8] |
| (3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl) prop-2-en-1-one (DMPF-1) | Chalcone | Antinociceptive (Acetic acid-induced writhing) | In vivo | 0.5 mg/kg (comparable to 100 mg/kg ASA) | [9] |
| C-Arylcalix[10]resorcinarenes/pyrogallolarenes | Calixarene | Antioxidant | DPPH | Very strong to very weak | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Test compounds
-
Control (vehicle)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Test compounds
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well plates or cuvettes
Procedure:
-
Prepare a working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
Add a specific volume of the test compound or control to an equal volume of the DPPH solution. A blank containing only methanol and DPPH solution is also prepared.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[11][12][13]
Tubulin Polymerization Assay
This assay determines if a compound inhibits or enhances tubulin polymerization into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Test compounds
-
Control compounds (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer)
-
Temperature-controlled spectrophotometer with a 340 nm filter
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add GTP and the test compound or control to the reaction mixture.
-
Transfer the reaction mixture to a pre-warmed 37°C cuvette or 96-well plate.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
-
An increase in absorbance indicates tubulin polymerization. The effect of the test compound is determined by comparing its polymerization curve to that of the controls.[10][14][15][16]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Resveratrol analog, 3,5,2',4'-tetramethoxy-trans-stilbene, potentiates the inhibition of cell growth and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol inhibits growth of colon tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Evaluation of Antinociceptive Profile of Chalcone Derivative (3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl) prop-2-en-1-one (DMPF-1) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Isomeric Purity Determination of Substituted 3,5-Dimethoxyphenol Products
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of substituted 3,5-dimethoxyphenol products is critical for guaranteeing product quality, efficacy, and safety. The presence of unintended isomers can significantly impact the pharmacological and toxicological properties of the final product. This guide provides an objective comparison of the primary analytical techniques for determining the isomeric purity of these compounds, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for isomeric purity analysis depends on several factors, including the nature of the isomers (positional, stereoisomers), the required sensitivity, resolution, and the sample matrix. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Supercritical Fluid Chromatography (SFC).
| Parameter | HPLC | GC | NMR Spectroscopy | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Separation using a supercritical fluid as the mobile phase, offering properties of both gas and liquid chromatography. |
| Applicability | Excellent for the separation of non-volatile and thermally labile substituted phenols. | Suitable for volatile and thermally stable isomers. Derivatization may be required for polar phenols to increase volatility.[1] | Provides unambiguous structural confirmation and quantification of isomers without the need for reference standards for each isomer.[2] | Particularly advantageous for chiral separations (enantiomers and diastereomers) with high efficiency and speed.[3][4][5] |
| Resolution | High resolution can be achieved with a wide variety of column chemistries and mobile phases. | High-resolution capillary columns can provide excellent separation of closely related isomers.[1] | Resolution depends on the chemical shift difference between isomeric protons or carbons. Chiral solvating agents can be used to resolve enantiomeric signals. | Superior resolution for chiral compounds compared to HPLC, often with shorter analysis times. |
| Sensitivity | High sensitivity with UV, DAD, or MS detectors. | Very high sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Generally lower sensitivity compared to chromatographic techniques, but can be improved with high-field magnets and cryoprobes. | High sensitivity, compatible with both UV and MS detectors. |
| Quantitative Analysis | Excellent for quantification with proper calibration. | Highly quantitative with the use of internal standards. | Inherently quantitative as signal intensity is directly proportional to the number of nuclei.[2] | Excellent for quantitative analysis, particularly for chiral purity. |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent and filtration. | May require derivatization (e.g., silylation) to improve volatility and peak shape. | Minimal sample preparation is needed, typically just dissolution in a deuterated solvent. | Similar to HPLC, requiring dissolution in a suitable solvent. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Positional Isomer Purity
This method is suitable for the separation of positional isomers of substituted this compound.
-
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used. For improved separation of positional isomers, a pentafluorophenyl (PFP) stationary phase can be advantageous.[6]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective.
-
Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 275 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: The percentage of each isomer is determined by area normalization, assuming equal response factors for all isomers. For higher accuracy, quantification should be performed against calibrated standards of each isomer.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Impurity Profiling
GC-MS is a powerful tool for both separating and identifying volatile isomeric impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation and Derivatization: For improved volatility and peak shape, derivatization of the phenolic hydroxyl group is often recommended. A common method is silylation:
-
Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).
-
Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized solution into the GC-MS.
-
-
Data Analysis: Isomers are identified based on their retention times and mass fragmentation patterns. Quantification is typically performed using the peak area of a characteristic ion for each isomer.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
¹H NMR spectroscopy can be used for the direct quantification of isomeric purity without the need for chromatographic separation.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Experimental Parameters for Quantitative Analysis:
-
Pulse Angle: A 90° pulse should be calibrated and used.
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the substituted this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to specific, well-resolved protons of the main isomer and any detectable isomeric impurities, as well as the signal from the internal standard.
-
The molar ratio of the isomer to the internal standard can be calculated using the following equation:
Where:
-
M = Molarity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
W = Weight
-
-
Supercritical Fluid Chromatography (SFC) for Chiral Isomer Separation
SFC is the technique of choice for the separation of enantiomers and diastereomers of substituted this compound derivatives.
-
Instrumentation: An analytical SFC system with a UV or Circular Dichroism (CD) detector.
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used and have a high success rate for chiral separations.[3]
-
Mobile Phase: Supercritical CO₂ as the main mobile phase with a polar organic modifier (co-solvent) such as methanol, ethanol, or isopropanol.
-
Gradient: A typical screening gradient would be from 5% to 50% co-solvent over 5-10 minutes.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at an appropriate wavelength or CD for chiral-specific detection.
-
Sample Preparation: Dissolve the sample in the co-solvent or a compatible solvent at a concentration of about 1 mg/mL.
-
Method Development: A screening approach using a set of different chiral columns and co-solvents is often employed to find the optimal separation conditions.[7][5]
Visualizations
References
A Comparative Guide to Demethylation Agents for 3,5-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
The selective and complete demethylation of 3,5-Dimethoxyphenol is a critical transformation in the synthesis of various high-value compounds, including phloroglucinol and its derivatives, which are key intermediates in pharmaceuticals and other fine chemicals. The choice of demethylating agent is paramount to achieving desired yields and purity. This guide provides an objective comparison of common demethylation agents for this compound, supported by experimental data and detailed protocols.
Performance Comparison of Demethylation Agents
The following table summarizes the performance of various demethylation agents for aryl methyl ethers, with a focus on their applicability to this compound. The data presented is a compilation from various sources and may include reactions on analogous substrates where specific data for this compound is not available.
| Demethylation Agent | Product(s) | Typical Reaction Conditions | Yield (%) | Remarks |
| Boron tribromide (BBr₃) | Phloroglucinol | Dichloromethane (DCM), -78°C to room temperature, overnight | 80-95% | Highly effective for complete demethylation. Sensitive to moisture and air.[1][2] |
| Hydrobromic acid (HBr) | Phloroglucinol | 48% aqueous HBr, often with a phase transfer catalyst, reflux (100-120°C), 6-24 hours | 60-80% | Harsh conditions, may not be suitable for sensitive substrates.[3][4] |
| Pyridinium hydrochloride | Phloroglucinol | Molten salt, 180-220°C, 3-5 hours (conventional heating) or 5-15 min (microwave) | 70-95% | High temperatures required. Microwave irradiation can significantly reduce reaction time.[5][6] |
| L-Selectride® | 3-hydroxy-5-methoxyphenol or Phloroglucinol | Tetrahydrofuran (THF), reflux, 24 hours | Moderate to Good | Can offer selectivity for mono-demethylation under controlled conditions.[7] |
Experimental Protocols
Demethylation using Boron Tribromide (BBr₃)
This protocol is adapted from a general procedure for the demethylation of dimethoxyaryl compounds.
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78°C using a dry ice/acetone bath.
-
A solution of Boron tribromide (2.2 eq) in anhydrous DCM is added dropwise to the stirred solution of the substrate.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of water, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford phloroglucinol.
Demethylation using Hydrobromic Acid (HBr)
This protocol describes a typical procedure for the demethylation of aryl methyl ethers using HBr.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, this compound (1.0 eq) and 48% aqueous hydrobromic acid are added.
-
A phase transfer catalyst, such as tetrabutylammonium bromide (0.1 eq), can be added to improve the reaction rate.
-
The mixture is heated to reflux (approximately 100-120°C) and maintained for 6-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Demethylation using Pyridinium Hydrochloride
This protocol outlines the demethylation using molten pyridinium hydrochloride, which can be performed with conventional heating or microwave irradiation.
Procedure:
-
This compound (1.0 eq) and pyridinium hydrochloride (5.0-10.0 eq) are placed in a reaction vessel.
-
Conventional Heating: The mixture is heated to 180-220°C and maintained for 3-5 hours.
-
Microwave Irradiation: The mixture is subjected to microwave irradiation at a suitable power level to maintain a temperature of 180-200°C for 5-15 minutes.
-
The reaction mixture is cooled to below 100°C and then water is carefully added.
-
The product is extracted with a suitable organic solvent, such as ethyl acetate.
-
The organic extracts are combined, washed with dilute HCl, water, and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the product is purified by appropriate methods.
Demethylation using L-Selectride®
This protocol provides a general method for the O-demethylation of aryl methyl ethers using L-Selectride®.
Procedure:
-
Under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared.
-
L-Selectride® (lithium tri-sec-butylborohydride), typically as a 1.0 M solution in THF, is added dropwise to the solution at room temperature. The number of equivalents will determine the extent of demethylation (1.1 eq for mono-, >2.2 eq for di-demethylation).
-
The reaction mixture is heated to reflux and maintained for 24 hours.
-
The reaction is cooled and carefully quenched by the dropwise addition of water.
-
The mixture is then acidified with dilute HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography.
Reaction Mechanisms and Logical Workflow
The choice of a demethylation agent is often guided by the desired outcome (mono- vs. di-demethylation) and the tolerance of other functional groups in the substrate. The following diagrams illustrate the generally accepted mechanisms for each class of reagent and a logical workflow for selecting an appropriate agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Demethylation - Wikipedia [en.wikipedia.org]
- 3. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 4. L-selectride | Benchchem [benchchem.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Structure of 3,5-Dimethoxyphenol Reaction Products
For researchers, scientists, and drug development professionals, the accurate structural validation of reaction products is paramount. This guide provides a comparative analysis of spectroscopic techniques for the structural elucidation of common reaction products derived from 3,5-Dimethoxyphenol. We present experimental data for key products from Vilsmeier-Haack formylation, Friedel-Crafts allylation, and a comparative alkylation product, alongside detailed experimental protocols for the primary analytical techniques.
Comparative Analysis of Reaction Products
The following tables summarize the key spectroscopic data for three distinct reaction products of this compound, facilitating a clear comparison of their structural features.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Ar-H (ppm) | -OH (ppm) | -OCH₃ (ppm) | Other Protons (ppm) |
| 4-Formyl-3,5-dimethoxyphenol | 6.25 (s, 2H) | 11.15 (s, 1H) | 3.90 (s, 6H) | 9.75 (s, 1H, -CHO) |
| (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol | 6.18 (d, J=2.3 Hz, 1H), 6.09 (d, J=2.3 Hz, 1H) | 5.40 (s, 1H) | 3.79 (s, 3H), 3.75 (s, 3H) | 7.40-7.20 (m, 10H, Ar-H of phenyl groups), 6.55 (d, J=15.8 Hz, 1H, =CH), 6.40 (dd, J=15.8, 7.5 Hz, 1H, =CH), 5.10 (d, J=7.5 Hz, 1H, -CH) |
| 3,5-Di-tert-butylphenol | 7.05 (t, J=1.5 Hz, 1H), 6.75 (d, J=1.5 Hz, 2H) | 4.80 (s, 1H) | - | 1.30 (s, 18H, -C(CH₃)₃) |
| Alternative: 2,6-Dimethoxyphenol | 7.00-6.80 (m, 3H) | 5.70 (s, 1H) | 3.85 (s, 6H) | - |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Ar-C (ppm) | Ar-COH (ppm) | Ar-COCH₃ (ppm) | -OCH₃ (ppm) | Other Carbons (ppm) |
| 4-Formyl-3,5-dimethoxyphenol | 164.0, 108.0, 106.0 | 164.0 | 164.0 | 56.0 | 192.0 (-CHO) |
| (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol | 160.1, 159.8, 142.5, 137.0, 131.9, 129.0, 128.8, 128.6, 127.5, 126.5, 108.2, 95.3, 93.5 | 159.8 | 160.1, 159.8 | 55.4, 55.3 | 48.9 (-CH) |
| 3,5-Di-tert-butylphenol | 154.5, 149.5, 115.0, 110.0 | 154.5 | - | - | 35.0 (-C(CH₃)₃), 31.5 (-C(CH₃)₃) |
| Alternative: 2,6-Dimethoxyphenol | 148.0, 135.0, 120.0, 110.0 | 135.0 | 148.0 | 56.0 | - |
Table 3: Mass Spectrometry and FT-IR Data
| Compound | Molecular Ion (m/z) | Key MS Fragments (m/z) | Key FT-IR Peaks (cm⁻¹) |
| 4-Formyl-3,5-dimethoxyphenol | 182.05 [M]⁺ | 181, 153, 125 | 3100-3000 (O-H), 2850 (C-H, aldehyde), 1645 (C=O), 1600, 1470 (C=C, aromatic), 1150 (C-O) |
| (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol | 346.15 [M]⁺ | 269, 191, 115 | 3450 (O-H), 3025 (C-H, aromatic), 2935, 2835 (C-H, aliphatic), 1610, 1495 (C=C, aromatic), 1205, 1155 (C-O) |
| 3,5-Di-tert-butylphenol | 206.16 [M]⁺ | 191, 149, 57 | 3600 (O-H), 2960 (C-H, aliphatic), 1600, 1480 (C=C, aromatic), 1240 (C-O) |
| Alternative: 2,6-Dimethoxyphenol | 154.06 [M]⁺ | 139, 111, 83 | 3400 (O-H), 3000 (C-H, aromatic), 2940, 2840 (C-H, aliphatic), 1590, 1470 (C=C, aromatic), 1220 (C-O) |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the structural validation of this compound reaction products are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:
-
Pulse width: 30°
-
Spectral width: 16 ppm
-
Acquisition time: 4 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16
-
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum with the following typical parameters:
-
Pulse width: 30°
-
Spectral width: 240 ppm
-
Acquisition time: 1.5 seconds
-
Relaxation delay: 5 seconds
-
Number of scans: 1024
-
-
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal (0.00 ppm).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an ESI source.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, adding 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to facilitate ionization.[1]
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
MS Acquisition (Full Scan):
-
Acquire mass spectra in the positive or negative ion mode over a mass range of m/z 50-1000.
-
Typical ESI source parameters:
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
-
Source temperature: 120°C
-
Desolvation temperature: 350°C
-
-
-
MS/MS Acquisition (Product Ion Scan):
-
Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion.
-
Fragment the precursor ion using collision-induced dissociation (CID) with argon as the collision gas.
-
Vary the collision energy (e.g., 10-40 eV) to obtain an optimal fragmentation pattern.
-
-
Data Analysis: Analyze the full scan spectrum to determine the accurate mass of the molecular ion and deduce the elemental composition. Interpret the fragmentation pattern from the MS/MS spectrum to gain structural information.[2][3][4]
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR Spectrometer equipped with a diamond ATR accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact. For solid samples, apply pressure using the built-in clamp to maximize contact.[5][6]
-
Spectrum Acquisition:
-
Collect the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis: The acquired sample spectrum is automatically ratioed against the background spectrum to generate a transmittance or absorbance spectrum. Identify the characteristic absorption bands and assign them to specific functional groups. After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.[5][7]
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the chemical transformations and analytical processes involved.
Caption: Vilsmeier-Haack formylation of this compound.
Caption: Friedel-Crafts allylation reaction pathway.
Caption: Workflow for the structural validation of a reaction product.
References
- 1. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
Safety Operating Guide
Proper Disposal of 3,5-Dimethoxyphenol: A Guide for Laboratory Professionals
The proper disposal of 3,5-Dimethoxyphenol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
Before handling this compound, it is essential to be aware of its potential hazards. This compound is classified as an irritant and a combustible solid.
Key Hazards:
-
The toxicological properties of this substance have not been fully investigated.[1]
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when dealing with dust or aerosols.
-
Body Protection: A lab coat or other protective clothing.
Quantitative Data: Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 40-43 °C |
| Boiling Point | 172-175 °C at 17 mmHg |
| Flash Point | 78 °C |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste program.[4][5][6][7][8] Disposal into regular trash or down the drain is not permissible.[4][9]
Step 1: Waste Collection and Segregation
-
Collect waste this compound in a designated, compatible, and properly sealed container.[10]
-
Ensure the container is in good condition and free from leaks.[10]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, acid anhydrides, acid chlorides, and oxidizing agents.[6]
Step 2: Labeling of Hazardous Waste
-
Affix a "Hazardous Waste" label to the container as soon as waste is added.[4][10]
-
The label must include the following information:
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[4][5]
-
Provide them with a complete list of the chemicals for disposal.[4]
Step 4: Handling Spills
-
In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.[1]
-
Wearing appropriate PPE, sweep or vacuum the spilled solid material.[1]
-
Avoid generating dust.[1]
-
Collect the spilled material and any contaminated absorbent materials in a designated hazardous waste container and label it accordingly.
Step 5: Disposal of Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[10]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[10]
-
After triple-rinsing, the container labels should be fully defaced or removed, and the container can then be disposed of in the regular trash.[5][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C8H10O3 | CID 10383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 99 500-99-2 [sigmaaldrich.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. prod.adv-bio.com [prod.adv-bio.com]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 3,5-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Dimethoxyphenol. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Summary
This compound is classified as an irritant.[1][2] The primary hazards associated with this compound are:
The toxicological properties of this substance have not been fully investigated, and effects from exposure may be delayed.[1]
Hazard Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 |
| Target Organs | Respiratory system |
Source: Fisher Scientific, Sigma-Aldrich[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl rubber).[5][6] | To prevent skin contact and irritation. |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles.[1][3] A face shield may be required for splash hazards. | To protect eyes from splashes and irritation. |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned.[5] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2] A NIOSH-approved respirator may be necessary for high-dust conditions. | To prevent inhalation and respiratory tract irritation. |
Operational Plan for Safe Handling
Engineering Controls and Preparation:
-
Always handle this compound in a properly functioning chemical fume hood.[2][5]
-
Ensure an eyewash station and safety shower are readily accessible and their locations are known.[1][5]
-
Remove all potential ignition sources from the work area, as the compound is combustible.[1]
Handling Procedures:
-
Don PPE: Before handling, put on all required personal protective equipment as outlined in the table above.
-
Inspect Container: Check the container for any damage or leaks before opening.
-
Transferring: When transferring the chemical, do so slowly to minimize dust generation and accumulation.[1]
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[1]
-
Ventilation: Use with adequate ventilation to keep airborne concentrations low.[1]
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[4] Contaminated clothing should be removed and washed before reuse.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1] |
Disposal Plan
Waste containing this compound must be treated as hazardous waste.[5][6]
Waste Collection:
-
Solid Waste: Collect contaminated consumables such as gloves, pipette tips, and paper towels in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2][6]
-
Liquid Waste: Collect aqueous and non-halogenated organic solvent solutions in separate, clearly labeled, and sealed hazardous waste containers.[6] Do not pour any waste down the drain.[2]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic").[1][2]
-
Storage: Keep waste containers tightly sealed and stored in a designated, well-ventilated, and cool area, away from incompatible materials.[1]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal contractor.[3][6]
Physical and Chemical Properties
| Property | Value |
| Appearance | Light yellow solid[3] |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol [2] |
| Melting Point | 40 - 45 °C / 104 - 113 °F[3] |
| Boiling Point | 172 - 175 °C / 341.6 - 347 °F @ 17 mmHg[3] |
| Flash Point | 78 °C / 172.4 °F[1][3] |
Experimental Workflow Diagram
The following diagram outlines the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 2. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 3. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 4. support.hpe.com [support.hpe.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
